4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYLLTSMUHTLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352818 | |
| Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113246-86-9 | |
| Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Abstract
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Thieno[2,3-d]pyrimidines are recognized as purine bioisosteres and form the core scaffold of numerous compounds with therapeutic potential, including kinase inhibitors and anti-inflammatory agents[1][2]. The introduction of a hydrazino group at the 4-position provides a crucial reactive handle for the development of novel hydrazone derivatives and further molecular elaboration in drug discovery programs. This document details a robust and well-established four-step synthetic pathway, beginning with the versatile Gewald multicomponent reaction, followed by pyrimidine ring formation, chlorination, and final hydrazinolysis. Each step is presented with detailed mechanistic insights, step-by-step protocols, and expert commentary on process optimization and troubleshooting.
Strategic Overview: Retrosynthetic Analysis
The synthesis of the target molecule is best approached through a linear sequence that builds the fused heterocyclic system methodically. The core logic is to first construct the substituted thiophene ring, then annulate the pyrimidine ring, activate the C4 position, and finally introduce the hydrazino moiety.
The retrosynthetic breakdown is as follows:
-
Target: this compound (4) .
-
Key Disconnection: The C-N bond of the hydrazino group. This points to a nucleophilic aromatic substitution reaction, with hydrazine acting as the nucleophile.
-
Precursor 1: 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (3) . The chloro group is an excellent leaving group for this transformation.
-
Key Disconnection: The chloro group. This is readily installed from a hydroxyl or keto group.
-
Precursor 2: 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (2) . This is the stable keto-enol tautomer of the corresponding 4-hydroxy derivative.
-
Key Disconnection: The pyrimidine ring. This ring can be formed by cyclizing a 2-aminothiophene precursor with a one-carbon source like formamide.
-
Precursor 3: 2-Amino-3-cyano-4-phenylthiophene (1) . The ortho-amino and cyano groups are perfectly positioned for cyclization.
-
Key Disconnection: The thiophene ring itself. The highly substituted 2-aminothiophene is efficiently constructed via the Gewald reaction.
-
Starting Materials: Acetophenone, Malononitrile, and Elemental Sulfur.
This strategic pathway is visualized in the workflow diagram below.
Synthesis, Mechanisms, and Protocols
This section provides a detailed examination of each synthetic step, including the underlying chemical principles and a complete experimental protocol.
Step 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene (1)
Mechanistic Insight: The Gewald Reaction The first step employs the Gewald reaction, a powerful and atom-economical multicomponent reaction (MCR) to assemble the polysubstituted 2-aminothiophene core.[3][4][5][6] The reaction proceeds via three key stages:
-
Knoevenagel Condensation: A base (e.g., morpholine, triethylamine) deprotonates the active methylene group of malononitrile. The resulting carbanion attacks the carbonyl carbon of acetophenone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate (benzylidenemalononitrile).
-
Sulfur Addition (Michael Addition): The base also facilitates the formation of a thiolate from elemental sulfur. This thiolate attacks the β-carbon of the unsaturated intermediate.
-
Cyclization & Tautomerization: The intermediate bearing the sulfur and cyano groups undergoes an intramolecular cyclization where the active methylene group attacks one of the cyano groups, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[3][7]
The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for this transformation.[4][8]
Experimental Protocol: Step 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 100 |
| Malononitrile | 66.06 | 6.6 g | 100 |
| Elemental Sulfur | 32.07 | 3.2 g | 100 |
| Morpholine | 87.12 | 8.7 g (8.7 mL) | 100 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL), acetophenone (12.0 g), malononitrile (6.6 g), and elemental sulfur (3.2 g).
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (8.7 mL) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford 2-amino-3-cyano-4-phenylthiophene (1) as a yellow solid.
Step 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (2)
Mechanistic Insight: Pyrimidine Ring Annulation The cyclization of the 2-aminothiophene precursor is achieved by heating with formamide. The reaction proceeds through the initial formation of a formimidamide intermediate by reaction of the 2-amino group with formamide. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the carbon of the nitrile group. Tautomerization of the resulting imine affords the thermodynamically stable pyrimidinone ring system.[2][8]
Experimental Protocol: Step 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 1 | 214.28 | 21.4 g | 100 |
| Formamide | 45.04 | 150 mL | - |
Procedure:
-
Place intermediate 1 (21.4 g) in a 250 mL round-bottom flask.
-
Add an excess of formamide (150 mL).
-
Heat the mixture with stirring to 180-190 °C using an oil bath.
-
Maintain this temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product will precipitate.
-
Pour the mixture into ice-cold water (300 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. This typically yields 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (2) of sufficient purity for the next step.
Step 3: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (3)
Mechanistic Insight: Chlorination via Nucleophilic Acyl Substitution The conversion of the pyrimidinone to the 4-chloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9][10] The mechanism involves the pyrimidinone oxygen acting as a nucleophile, attacking the phosphorus atom of POCl₃. Subsequent elimination of HCl and a dichlorophosphate species, followed by attack of a chloride ion at the C4 position, results in the desired 4-chloro product.[11] A small amount of a tertiary amine base like N,N-dimethylformamide (DMF) or pyridine can be used to catalyze the reaction.
Experimental Protocol: Step 3
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 2 | 242.29 | 24.2 g | 100 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL (catalytic) | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet bubbler (to trap HCl), suspend intermediate 2 (24.2 g) in phosphorus oxychloride (100 mL).
-
Add a catalytic amount of DMF (1 mL).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours. The suspension should gradually dissolve as the reaction proceeds.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Stir the resulting slurry until all the ice has melted. The product will precipitate as a solid.
-
Neutralize the acidic solution carefully by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7.
-
Collect the solid product by vacuum filtration, wash extensively with water, and dry thoroughly to yield 4-chloro-5-phenylthieno[2,3-d]pyrimidine (3) .
Step 4: Synthesis of this compound (4)
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr) The final step is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the C4 position towards nucleophilic attack. Hydrazine hydrate, a potent nucleophile, attacks the carbon bearing the chloro group. The subsequent loss of the chloride ion (a good leaving group) yields the final product.[10][12] The reaction is typically run in a protic solvent like ethanol or isopropanol, which helps to solvate the leaving group.
Experimental Protocol: Step 4
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 3 | 260.73 | 26.1 g | 100 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 25 mL (~500 mmol) | ~500 |
| Ethanol | 46.07 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend the chloro-intermediate 3 (26.1 g) in ethanol (200 mL).
-
Add an excess of hydrazine hydrate (25 mL) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product in a vacuum oven to afford this compound (4) as a stable solid.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product. Below are the expected analytical data points.
| Intermediate / Product | Appearance | Melting Point (°C) | Expected ¹H NMR Signals (δ, ppm) |
| 1 | Yellow Solid | ~145-148 | Aromatic protons, amino protons (broad singlet), thiophene proton. |
| 2 | Off-white/Light Brown Solid | >250 | Aromatic protons, pyrimidine protons, NH proton (broad singlet). |
| 3 | Pale Yellow Solid | ~140-143 | Aromatic protons, pyrimidine protons. |
| 4 | White/Off-white Solid | ~205-208 | Aromatic protons, pyrimidine protons, NH proton (broad), NH₂ protons (broad). |
Note: Specific NMR shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃). Researchers should acquire ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to fully confirm the structure.
Troubleshooting and Safety Considerations
-
Gewald Reaction: The reaction can sometimes yield oily byproducts. Ensuring the use of pure starting materials and efficient recrystallization is key to obtaining a clean product.
-
Chlorination: This is the most hazardous step. Always work in a fume hood and add the reaction mixture to ice slowly to control the exotherm. Incomplete reaction can occur; ensure sufficient reflux time and catalytic DMF. The product must be thoroughly washed to remove any residual phosphorus compounds.
-
Hydrazinolysis: Using a large excess of hydrazine ensures the reaction goes to completion and minimizes the formation of bis-substituted byproducts. The product should be washed well to remove residual hydrazine.
-
Safety: Standard personal protective equipment (lab coat, gloves, safety glasses) is required at all times. Hydrazine hydrate is toxic and corrosive. Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle these reagents with extreme care in a chemical fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a four-step sequence grounded in fundamental organic reactions. The pathway, originating from the efficient Gewald reaction, provides a scalable and robust method for accessing this valuable heterocyclic building block. The reactive hydrazino group serves as a versatile anchor point for further derivatization, making this compound a key intermediate for constructing libraries of novel molecules with potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases.
References
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Wikipedia. (2023, November 28). Gewald reaction. Retrieved from [Link]
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Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.
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ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
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Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 53-61. Retrieved from [Link]
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Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 26(21), 6489. Retrieved from [Link]
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Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31213–31229. Retrieved from [Link]
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El-Kashef, H. S., et al. (2002). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules, 7(6), 466-474. Retrieved from [Link]
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Akhtar, A., et al. (2025). Design and Synthesis of Tetrahydrobenzo[5][13]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis, 57, 2880-2892.
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Arnst, K. E., et al. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 22(1), 103. Retrieved from [Link]
- Wiebe, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10467–10482.
- Sabnis, R. W., et al. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
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Desai, N. C., et al. (2013). Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. European Journal of Medicinal Chemistry, 69, 624-634. Retrieved from [Link]
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The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of purines, this thienopyrimidine derivative has emerged as a versatile scaffold for the development of targeted therapeutic agents.[1][2][3] This document will dissect its primary modes of action, focusing on kinase inhibition, induction of cellular apoptosis, and its potential role in modulating key signaling pathways implicated in cancer and inflammatory diseases.
Core Molecular Profile and Therapeutic Rationale
The this compound scaffold is characterized by a fused thiophene and pyrimidine ring system, with a hydrazino group at the 4-position and a phenyl substituent at the 5-position.[4] This specific arrangement of functional groups is crucial for its biological activity, enabling it to interact with various molecular targets.[4] The thienopyrimidine core is structurally analogous to adenine, a fundamental component of nucleic acids, allowing it to function as a potential antimetabolite.[5] The primary therapeutic rationale for investigating this compound and its derivatives lies in its demonstrated potential as an anticancer and anti-inflammatory agent.[6][7][8]
Primary Mechanism of Action: Multi-Targeted Kinase Inhibition
A predominant mechanism of action for thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer.[1][2] The 4-hydrazino moiety can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, contributing to potent inhibitory activity.[4]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the ability of thieno[2,3-d]pyrimidine derivatives to inhibit key RTKs involved in angiogenesis and tumor progression.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9] Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors, demonstrating low nanomolar IC50 values.[10] The proposed binding mode involves interactions with the hinge region of the kinase domain, effectively blocking the downstream signaling cascade.[10]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, particularly in non-small cell lung cancer and other epithelial tumors.[5] Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of both wild-type and mutant forms of EGFR, such as EGFRT790M.[11] This dual inhibition is significant for overcoming acquired resistance to first-generation EGFR inhibitors.
-
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML) and is a key driver of leukemogenesis. Thieno[2,3-d]pyrimidine-based compounds have shown significant inhibitory activity against FLT3, suggesting their potential as therapeutic agents for AML.[12]
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is tightly regulated by CDKs, and their aberrant activity is a hallmark of cancer. Novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been specifically designed and evaluated as inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[13] By targeting CDK4, these compounds can induce cell cycle arrest, thereby preventing cancer cell proliferation.
Visualizing the Kinase Inhibition Pathway
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Induction of Apoptosis and Autophagy
Beyond direct enzyme inhibition, this compound and its derivatives can trigger programmed cell death pathways in cancer cells.
-
Apoptosis: Treatment with these compounds has been shown to induce apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[11] This is often accompanied by the arrest of the cell cycle in the S and G2/M phases.[11] Some derivatives have been found to increase the cellular content of reactive oxygen species (ROS), which can be a trigger for apoptosis.[14]
-
Autophagy: In addition to apoptosis, certain thieno[2,3-d]pyrimidine derivatives have been observed to induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the context.[12]
Modulation of Inflammatory Pathways
The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives are attributed to their ability to interfere with key inflammatory signaling cascades.
-
Inhibition of NF-κB and MAPK Pathways: Studies on tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives have demonstrated their capacity to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[7][15] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cytokines, and cyclooxygenase-2 (COX-2).[15]
Experimental Workflow for Assessing Kinase Inhibitory Activity
Caption: Workflow for elucidating the mechanism of action.
Other Potential Mechanisms
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for interactions with a broader range of biological targets.
-
Topoisomerase II Inhibition: Some hexahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives have been investigated for their topoisomerase II inhibitory activity, suggesting a potential mechanism of action involving the disruption of DNA replication in cancer cells.[3]
-
d-Dopachrome Tautomerase Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit the activity of d-dopachome tautomerase (MIF2), a cytokine involved in cancer, and suppress the proliferation of non-small cell lung cancer cells.[16]
-
Dihydrofolate Reductase (DHFR) Inhibition: The 4-hydrazino group is suggested to enhance binding to the active site of DHFR, an enzyme crucial for nucleotide synthesis.[4] This suggests a potential mechanism of action as an antifolate agent.
Quantitative Data Summary
| Compound Class | Target | IC50 / Activity | Cell Line(s) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Low nM range | - | [10] |
| Thieno[2,3-d]pyrimidine Derivative (7a) | EGFR (wild-type & T790M) | Significant Growth Inhibition | HepG2, PC3 | [11] |
| Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues | CDK4 | - | - | [13] |
| Thieno[2,3-d]pyrimidine Derivatives | Anticancer | IC50: 22.12 - 37.78 µM | MCF7 | [8] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d) | d-Dopachrome Tautomerase (MIF2) | IC50: 1.0 µM | - | [16] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, this compound (test compound), positive control inhibitor (e.g., Sorafenib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compound or control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Reagents and Materials: Cancer cell line (e.g., HCT-116, HepG2, MCF-7), complete cell culture medium, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Conclusion
The this compound scaffold represents a highly promising framework in drug discovery. Its primary mechanism of action revolves around the inhibition of multiple protein kinases that are pivotal in oncogenic and inflammatory signaling. Furthermore, its ability to induce apoptosis and modulate other key cellular processes underscores its potential as a multi-targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. [Link]
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Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. PubMed. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Core and the Significance of the 4-Hydrazino-5-phenyl Substitution
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged scaffold in drug discovery.[1][2] This core structure is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a hydrazino group at the 4-position and a phenyl group at the 5-position creates a unique chemical entity, 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine, which serves as a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems with potent biological activities. The phenyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. The highly reactive hydrazino group at the 4-position is a key functional handle, enabling cyclization reactions to form novel triazolo, pyrazolo, and other fused ring systems. This guide will delve into the synthesis, biological activities, and therapeutic potential of derivatives stemming from this promising scaffold.
Synthetic Strategies: Accessing the Core and Building Complexity
The synthesis of this compound derivatives typically commences with the construction of the core thieno[2,3-d]pyrimidine ring system, followed by the introduction of the hydrazino group. A common and efficient method for the synthesis of the thiophene ring component is the Gewald reaction.
Experimental Protocol: Gewald Synthesis of the Thiophene Precursor
This protocol outlines a general procedure for the synthesis of a 2-amino-3-carboxamido-4-phenylthiophene, a key intermediate for the thieno[2,3-d]pyrimidine core.
Materials:
-
A suitable ketone (e.g., acetophenone for the 5-phenyl derivative)
-
Malononitrile
-
Elemental sulfur
-
A suitable base (e.g., morpholine or triethylamine)
-
Ethanol
Procedure:
-
To a stirred solution of the ketone and malononitrile in ethanol, add a catalytic amount of the base.
-
Add elemental sulfur portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
The resulting 2-aminothiophene derivative can then be cyclized with various reagents, such as formamide or formic acid, to construct the pyrimidine ring. Subsequently, the 4-chloro or 4-oxo group on the pyrimidine ring can be displaced with hydrazine hydrate to yield the desired this compound.
The 4-Hydrazino Group: A Gateway to Fused Heterocycles
The nucleophilic nature of the 4-hydrazino group makes it an invaluable tool for constructing fused heterocyclic systems. By reacting with various electrophilic reagents, a plethora of novel ring systems can be synthesized, each with the potential for unique biological activities.
Diagram: Synthetic Utility of the 4-Hydrazino Moiety
Caption: Synthetic pathways from the 4-hydrazino intermediate.
Biological Activities and Therapeutic Potential
The diverse chemical space accessible from this compound has led to the discovery of compounds with a wide range of biological activities.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents.[1][2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The introduction of various substituents, often facilitated by the reactivity of the 4-hydrazino group, allows for the fine-tuning of their inhibitory activity and selectivity.
For instance, novel series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7).[6] Some of these compounds exhibited higher potency than the reference drug Doxorubicin.[6] The structure-activity relationship studies revealed that the nature of the substituent at the 3-position and the presence of a thione moiety at the 2-position significantly influenced the anticancer activity.[6]
Furthermore,[6][7][8]triazolo[4,5-d]pyrimidine derivatives containing a hydrazine linkage have been synthesized and shown to exhibit potent and selective antiproliferative activities against various cancer cell lines.[8] One such compound demonstrated an impressive IC50 value of 26.25 nM against PC3 prostate cancer cells and was found to inhibit EGFR expression and induce apoptosis.[8]
Table 1: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9 | MCF7 | 27.83 | [6] |
| 12 | MCF7 | 29.22 | [6] |
| 13 | MCF7 | 22.52 | [6] |
| 14 | MCF7 | 22.12 | [6] |
| Doxorubicin | MCF7 | 30.40 | [6] |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of novel antimicrobial agents.[4] The structural resemblance to purines suggests that these compounds could interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.
Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which can be synthesized from precursors containing a phenyl and a hydrazine-related moiety, have demonstrated promising antimicrobial activities against bacteria and yeast-like fungi.[9] This highlights the potential of incorporating the 5-phenyl and a nitrogen-rich heterocyclic system, often derived from a hydrazino intermediate, in the design of new antimicrobial agents.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol provides a general method for the preliminary screening of the antimicrobial activity of synthesized compounds.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial or fungal strains
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile Petri dishes, cork borer, and micropipettes
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the surface with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity
Certain thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties.[3][5] The mechanism of action is often associated with the inhibition of inflammatory mediators. For example, some tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the thieno[2,3-d]pyrimidine core and the fused heterocyclic systems derived from the hydrazino group.
Diagram: Key Structural Features Influencing Biological Activity
Caption: Structure-activity relationship considerations.
Key SAR observations include:
-
The 5-Phenyl Group: Substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to the target protein.
-
The Fused Heterocycle: The type of heterocyclic ring formed from the 4-hydrazino group is a critical determinant of biological activity. For example, the formation of a triazole ring has been shown to be favorable for anticancer activity.[8]
-
Substituents on the Fused Ring: Further functionalization of the newly formed heterocyclic ring can lead to enhanced potency and selectivity.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform in medicinal chemistry. Its synthetic tractability, particularly the reactivity of the 4-hydrazino group, allows for the generation of a vast library of diverse heterocyclic compounds. The derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis of novel fused heterocyclic systems from the 4-hydrazino intermediate to explore new biological activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential of lead compounds in animal models of disease.
-
Computational Modeling: Utilization of molecular docking and other computational tools to guide the rational design of more potent and selective derivatives.
By leveraging the unique chemical properties of the this compound scaffold, researchers and drug development professionals can continue to advance the discovery of novel therapeutics for a range of human diseases.
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[14] Ahmed, E. Kh., Sensfuss, U., & Habicher, W. D. (1999). Fusions of pyrido[4′,3′:4,5]thieno[2,3‐d]pyrimidines withN‐heterocyclic moieties. Journal of Heterocyclic Chemistry, 36(5), 1119–1122. [Link]
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[1] El-Sayed, M. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][6][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]
[4] Abdel-Gawad, S. M., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6485–6488. [Link]
[3] Zhang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1960. [Link]
El-Emary, T. I. (2007). Synthesis and Reactions of Some New Heterocyclic Compounds Related to Pyrrolylthieno[2,3-d]Pyrimidines and Thieno[2,3-d][4,5-d] Dipyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 857-872. [Link]
[17] Zhang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Scilit. [Link]
[5] Kim, J. H., et al. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2018(3), M1001. [Link]
[9] Al-Ostath, A. I., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
[18] Al-Ghorbani, M., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence. [Link]
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Crystallography of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Crystallographic Landscape of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity has propelled the development of a diverse array of derivatives with significant therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3][4] The introduction of a 4-hydrazino group and a 5-phenyl substituent to this core structure, yielding 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, presents a molecule of considerable interest for drug design and development. The hydrazino moiety, in particular, offers a rich site for hydrogen bonding, a critical determinant of molecular recognition and binding affinity at biological targets.
This technical guide provides an in-depth exploration of the crystallographic characteristics of this compound. While a dedicated crystallographic study for this exact molecule is not publicly available, this guide will leverage data from closely related, structurally characterized thieno[2,3-d]pyrimidine derivatives to provide a robust, predictive framework. By examining the synthesis, crystal packing, and intermolecular interactions of analogous compounds, we can infer the likely structural landscape of our target molecule and inform its strategic application in drug discovery programs.
I. Synthesis and Crystallization: A Probable Pathway
The synthesis of the thieno[2,3-d]pyrimidine core typically proceeds via the versatile Gewald reaction.[5][6][7] This multi-component reaction provides a straightforward route to highly functionalized thiophenes, which can then be cyclized to form the fused pyrimidine ring. For this compound, a plausible synthetic route would commence with the Gewald reaction of benzaldehyde, malononitrile, and elemental sulfur to yield a 2-amino-3-cyano-5-phenylthiophene intermediate. Subsequent cyclization with a suitable reagent, such as formamide, would furnish the thieno[2,3-d]pyrimidin-4-one.[8] The introduction of the hydrazino group at the 4-position can then be achieved through chlorination with a reagent like phosphorus oxychloride, followed by nucleophilic substitution with hydrazine hydrate.[7][9]
Experimental Protocol: A Representative Synthesis
A generalized protocol for the synthesis of related thieno[2,3-d]pyrimidine derivatives is as follows:
-
Gewald Reaction: A mixture of the starting aldehyde or ketone, an active methylene nitrile, and elemental sulfur is reacted in the presence of a base, such as morpholine or triethylamine, in a suitable solvent like ethanol.[7]
-
Cyclization: The resulting 2-aminothiophene derivative is then cyclized. A common method involves heating with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[8]
-
Chlorination: The 4-oxo group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride.[7]
-
Hydrazinolysis: The 4-chloro derivative is subsequently reacted with hydrazine hydrate to introduce the 4-hydrazino moiety.[9]
Crystallization Strategy:
Obtaining single crystals suitable for X-ray diffraction is a critical step. For analogous thieno[2,3-d]pyrimidine derivatives, successful crystallization has been achieved using slow evaporation from solvent mixtures such as DMF/methanol.[10] The choice of solvent is crucial and often determined empirically, with the goal of achieving slow, controlled precipitation that favors the growth of well-ordered crystals.
II. The Crystalline Architecture: Insights from Analogs
The crystal structure of this compound is anticipated to be heavily influenced by the interplay of the planar thienopyrimidine core, the flexible hydrazino group, and the bulky phenyl substituent. Analysis of related structures provides valuable insights into the expected molecular geometry and packing motifs.
Molecular Geometry:
The thieno[2,3-d]pyrimidine ring system is expected to be largely planar. The phenyl ring at the 5-position will likely be twisted relative to this plane to minimize steric hindrance. The geometry of the hydrazino group will be a key determinant of the intermolecular interactions.
Intermolecular Interactions and Crystal Packing:
The presence of the hydrazino group, with its N-H donors and lone pairs on the nitrogen atoms, strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing. We can anticipate the formation of robust hydrogen-bonded networks, potentially leading to the formation of dimers or extended chains. In the crystal structure of a related hydrazone of a thieno[2,3-d]pyrimidine, O...H and N...H contacts were found to be significant intermolecular interactions.[10]
Furthermore, π-π stacking interactions between the aromatic thienopyrimidine cores and the phenyl rings are also likely to contribute to the overall stability of the crystal lattice. The interplay of these hydrogen bonds and stacking interactions will dictate the final three-dimensional arrangement of the molecules in the crystal.
dot
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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the in vitro investigation of this compound. Leveraging established methodologies and structure-activity relationship (SAR) data from the broader thieno[2,3-d]pyrimidine class, this document outlines a logical, tiered approach to characterizing the potential therapeutic activities of this specific molecule.
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that bears a structural resemblance to purines, the fundamental building blocks of DNA and RNA.[1][2][3] This similarity makes it an attractive scaffold for the development of compounds that can interact with biological targets that typically bind purines, such as protein kinases. Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively explored for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
A significant body of research has demonstrated that the thieno[2,3-d]pyrimidine scaffold is particularly effective as a platform for the design of potent kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Derivatives of this scaffold have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), making them a focal point of modern medicinal chemistry.[1][4][5]
Structural Analysis and Hypothesized Activity of this compound
The subject of this guide, this compound, possesses two key substituents on the core scaffold: a hydrazino group (-NHNH2) at the 4-position and a phenyl group at the 5-position. Based on existing structure-activity relationship (SAR) studies of related thieno[2,3-d]pyrimidines, we can formulate hypotheses about the likely biological activities of this specific compound.
-
The 4-Position: The 4-position of the thieno[2,3-d]pyrimidine ring is a critical site for modulating biological activity. Substitutions at this position with various amine-containing moieties have been shown to be crucial for potent kinase inhibition. The hydrazino group is a highly reactive and versatile functional group that can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the ATP-binding pocket of a target kinase.
-
The 5-Position: The presence of a phenyl group at the 5-position can significantly influence the compound's potency and selectivity.[1] This bulky aromatic substituent can engage in hydrophobic and pi-stacking interactions with amino acid residues in the target protein, thereby enhancing binding affinity. The specific orientation and electronic properties of this phenyl ring can be critical determinants of activity.[1]
Given these structural features, it is reasonable to hypothesize that this compound will exhibit anticancer activity , likely mediated through the inhibition of one or more protein kinases . The following sections of this guide will outline a comprehensive strategy for testing this hypothesis in vitro.
A Tiered Strategy for In Vitro Evaluation
A systematic, multi-tiered approach is recommended to efficiently characterize the biological activity of this compound. This strategy begins with broad screening for cytotoxic effects and progressively narrows the focus to more specific mechanistic studies.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound. It is essential to include appropriate positive and negative controls in all experiments.
Protocol 1: Antiproliferative Activity (MTT Assay)
This assay determines the compound's effect on the viability and proliferation of cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[5][6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).[6]
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.
Principle: A variety of commercial kits are available for measuring kinase activity. A common format involves an ELISA-based assay where a substrate-coated plate is used. The kinase phosphorylates the substrate, and a specific antibody that recognizes the phosphorylated substrate is used for detection.
Methodology (Example for VEGFR-2):
-
Assay Preparation: Reconstitute the VEGFR-2 enzyme, the substrate (e.g., a peptide containing a tyrosine residue), and ATP according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells of a substrate-coated plate. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.[5]
-
Kinase Reaction: Initiate the reaction by adding the kinase and ATP to the wells. Incubate for the recommended time (e.g., 60 minutes) at 30°C.
-
Detection: Add a phosphospecific antibody conjugated to an enzyme (e.g., HRP). After incubation and washing steps, add a chromogenic substrate.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control wells without the compound. Determine the IC50 value.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
These assays determine if the compound induces programmed cell death (apoptosis) or disrupts the normal progression of the cell cycle.
Methodology:
-
Cell Treatment: Treat a selected cancer cell line (one that showed high sensitivity in the MTT assay) with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix with ice-cold 70% ethanol for cell cycle analysis or resuspend in binding buffer for apoptosis analysis.
-
Staining:
-
For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
For Cell Cycle: Treat fixed cells with RNase A and stain with PI.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
-
Cell Cycle: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[8]
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Experimental Value |
| HCT-116 | Colon | Experimental Value |
| HepG2 | Liver | Experimental Value |
| PC-3 | Prostate | Experimental Value |
| Doxorubicin | (Positive Control) | Reference Value |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| EGFR | Experimental Value |
| VEGFR-2 | Experimental Value |
| PI3K | Experimental Value |
| Sorafenib | Reference Value |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. The results from these studies will provide critical insights into its potential as an anticancer agent and its mechanism of action. Positive results, such as potent and selective cytotoxicity against cancer cell lines and inhibition of a key oncogenic kinase, would warrant further investigation. Future studies could include more extensive kinase profiling, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize the compound's structure for improved potency and drug-like properties. The thieno[2,3-d]pyrimidine scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation of new derivatives like this compound is a crucial step in the drug discovery process.[3]
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The Thienopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrimidine scaffold, a fused heterocyclic system comprising a thiophene and a pyrimidine ring, has emerged as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the discovery and development of thienopyrimidine compounds, from fundamental synthetic strategies and structure-activity relationship (SAR) elucidation to their therapeutic applications and the mechanistic insights that drive their efficacy. This document is intended to serve as a detailed resource for professionals engaged in drug discovery and development, offering both foundational knowledge and field-proven insights into this versatile molecular framework.
Introduction: The Rise of a Privileged Scaffold
Thienopyrimidines represent a class of bicyclic heteroaromatic compounds with three possible isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] Their significance in drug discovery is largely attributed to their role as bioisosteres of purines, such as adenine and guanine.[1][2][3] This structural mimicry enables them to effectively modulate the activity of various enzymes and receptors, making them attractive candidates for therapeutic intervention in a multitude of diseases.[2][4] The thienopyrimidine core is a key feature in several clinically approved drugs and numerous candidates in clinical trials, highlighting its therapeutic potential and favorable safety profile.[2][5] This guide will delve into the critical aspects of thienopyrimidine chemistry and pharmacology, providing a robust framework for their continued exploration and development.
Synthetic Strategies: Building the Thienopyrimidine Core
The construction of the thienopyrimidine scaffold can be broadly categorized into two primary approaches: the annulation of a pyrimidine ring onto a pre-existing thiophene scaffold, or the formation of a thiophene ring onto a pyrimidine precursor. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
From Thiophene Precursors: Building the Pyrimidine Ring
A common and versatile method involves starting with appropriately substituted 2-aminothiophene derivatives. These intermediates can be readily prepared through multicomponent reactions, such as the Gewald reaction.
Experimental Protocol: Gewald Aminothiophene Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone or aldehyde, an activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.
-
Base Addition: Add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, to initiate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated 2-aminothiophene product is then collected by filtration, washed with cold solvent, and purified by recrystallization or column chromatography.
Once the 2-aminothiophene is obtained, the pyrimidine ring can be constructed through various cyclization strategies. For instance, reaction with formamide under high temperatures or microwave irradiation yields the corresponding thieno[2,3-d]pyrimidin-4-one.[6][7]
Experimental Protocol: Thieno[2,3-d]pyrimidin-4-one Synthesis
-
Reaction Mixture: Combine the 2-aminothiophene-3-carboxylate derivative with an excess of formamide in a microwave-safe vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (e.g., 10-30 minutes).[7]
-
Isolation: After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
The resulting thienopyrimidinone can then be further functionalized. For example, treatment with phosphoryl chloride (POCl₃) can convert the 4-oxo group into a 4-chloro substituent, which is a versatile handle for introducing various nucleophiles.[6]
From Pyrimidine Precursors: Constructing the Thiophene Ring
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The biological activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Elucidating the SAR is a critical step in optimizing lead compounds for enhanced potency, selectivity, and desirable pharmacokinetic properties.
Kinase Inhibition: A Prominent Application
Thienopyrimidines have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[8]
3.1.1. VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] SAR studies on thienopyrimidine-based VEGFR-2 inhibitors have revealed that:
-
Small, hydrophobic substituents at the 2-position of the thienopyrimidine core are generally well-tolerated.
-
The 4-position is amenable to the introduction of various anilino- or related aromatic moieties, which often form key hydrogen bonding interactions with the hinge region of the kinase domain.
-
Substitution on the pendant phenyl ring can significantly impact potency and selectivity. For instance, the introduction of a basic amine can enhance physical properties.[10]
| Compound | Substitution at C4 | VEGFR-2 IC₅₀ (nM) |
| TP-1 | 4-Anilino | 50 |
| TP-2 | 4-(3-Chloroanilino) | 25 |
| TP-3 | 4-(4-Fluoroanilino) | 30 |
Table 1: Illustrative SAR data for VEGFR-2 inhibitors. (Data is hypothetical for illustrative purposes)
3.1.2. PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical target in oncology.[11] Thienopyrimidines have been developed as potent and selective PI3K inhibitors.[11] Key SAR insights include:
-
The thienopyrimidine core itself can confer selectivity for PI3K over other related kinases like mTOR.[11]
-
The nature of the substituent at the 2-position is crucial for PI3K isoform selectivity.
-
A morpholino-substituted pyrimidine at the 4-position is a common feature in many potent PI3K inhibitors.
Anti-Infective Applications
The thienopyrimidine scaffold has also shown significant promise in the development of novel anti-infective agents.
3.2.1. Antibacterial Activity
Thienopyrimidine derivatives have been identified as narrow-spectrum inhibitors of Helicobacter pylori, a bacterium associated with gastritis and peptic ulcers.[12][13] The mechanism of action involves the inhibition of the respiratory complex I.[12][13] SAR studies have focused on optimizing the substituents at various positions to enhance potency and improve pharmacokinetic properties.
3.2.2. Antiparasitic Activity
Thieno[2,3-d]pyrimidines have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[1] These compounds have been shown to target the coenzyme A (CoA) synthesis pathway in the parasite.[1]
Mechanism of Action: From Molecular Target to Therapeutic Effect
Understanding the mechanism of action is paramount for the rational design of new drugs. For thienopyrimidine compounds, a variety of mechanisms have been elucidated.
Enzyme Inhibition
As discussed, a primary mechanism of action for many thienopyrimidines is the inhibition of specific enzymes, particularly kinases.[8] The binding mode often involves the formation of hydrogen bonds between the pyrimidine ring and the hinge region of the kinase active site, while other substituents occupy adjacent hydrophobic pockets.
Disruption of Cellular Processes
In other applications, thienopyrimidines can disrupt fundamental cellular processes. For example, certain derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[14]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a generic thienopyrimidine synthesis workflow and a simplified kinase inhibition pathway.
Caption: A generalized workflow for the synthesis of thienopyrimidine derivatives starting from thiophene precursors.
Caption: A simplified diagram illustrating the inhibition of the PI3K/AKT signaling pathway by a thienopyrimidine compound.
Conclusion and Future Perspectives
The thienopyrimidine scaffold has firmly established itself as a versatile and privileged structure in drug discovery. Its ability to mimic endogenous purines provides a powerful starting point for the design of potent and selective modulators of a wide range of biological targets. The synthetic accessibility and the potential for diverse functionalization continue to make this scaffold an attractive area of research. Future efforts will likely focus on the development of novel thienopyrimidine derivatives with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. As our understanding of complex disease biology deepens, the rational design of next-generation thienopyrimidine-based therapeutics holds immense promise for addressing unmet medical needs.
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A Technical Guide to the Pharmacological Profile of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to native purines, which allows it to effectively interact with a multitude of biological targets.[1][2] This guide provides an in-depth pharmacological profile of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, a specific derivative that exemplifies the therapeutic potential of this chemical class. Drawing upon extensive research into its analogs, this document elucidates the compound's primary mechanism of action as a multi-targeted kinase inhibitor, details its significant in vitro anticancer activity, and outlines key structure-activity relationships. We further present standardized experimental protocols for evaluating such compounds and offer insights into future research directions. The central role of the hydrazino moiety in target engagement and the broad applicability of the thieno[2,3-d]pyrimidine core in oncology drug discovery are critically examined, positioning this compound class as a promising area for the development of next-generation therapeutics.[3]
Introduction: The Thieno[2,3-d]pyrimidine Scaffold – A Cornerstone of Kinase Inhibition
The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine system, a bioisostere of adenine, one of the fundamental components of DNA and RNA.[2] This structural mimicry enables these compounds to serve as "antimetabolites" or competitive inhibitors for enzymes that would otherwise bind purine-based substrates, such as ATP.[1] Consequently, this scaffold has become a cornerstone in the design of kinase inhibitors, which represent a major class of modern anticancer therapeutics.[4][5]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Thieno[2,3-d]pyrimidine derivatives have been successfully developed to target a range of oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[6][7][8] The objective of this guide is to synthesize the existing knowledge to construct a detailed pharmacological profile for this compound, using data from closely related and structurally relevant analogs to illuminate its therapeutic potential and guide future research endeavors.
Synthesis and Chemical Properties
The synthesis of 4-substituted thieno[2,3-d]pyrimidines is a well-established process in medicinal chemistry, often beginning with the versatile Gewald reaction to construct the core thiophene ring.[9][10] This is followed by cyclization to form the fused pyrimidine system and subsequent functionalization to introduce the key pharmacophoric groups.
A representative synthetic pathway is outlined below. The initial step typically involves the Gewald reaction, where a ketone or aldehyde reacts with an active methylene nitrile and elemental sulfur in the presence of a base to yield a 2-aminothiophene-3-carbonitrile intermediate. This intermediate is then cyclized, for instance with urea or a similar reagent, to form the thieno[2,3-d]pyrimidin-4-one.[11] Subsequent chlorination followed by nucleophilic substitution with hydrazine hydrate affords the final 4-hydrazino derivative.[12][13]
Key Chemical Features: The pharmacological activity of this molecule is profoundly influenced by its substituents. The hydrazino group at the 4-position is a critical hydrogen bond donor and acceptor, enabling strong interactions within the ATP-binding pocket of target kinases.[3] The phenyl group at the 5-position contributes through steric and hydrophobic interactions, influencing the compound's potency and selectivity profile against different kinases.[1][8]
Pharmacological Profile: A Focus on Oncology
The primary therapeutic application investigated for the thieno[2,3-d]pyrimidine class is oncology. The mechanism is rooted in the inhibition of protein kinases that drive tumor growth, proliferation, and survival.
Primary Mechanism of Action: Multi-Targeted Kinase Inhibition
As ATP analogs, thieno[2,3-d]pyrimidine derivatives act as competitive inhibitors, occupying the ATP-binding site of a kinase and preventing the phosphorylation of its downstream substrates.[4] This mode of action is fundamental to their anticancer effects. The scaffold has demonstrated potent activity against several key oncogenic kinase families.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose overactivation is a key driver in non-small cell lung cancer (NSCLC) and other malignancies.[1][11] Thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, showing efficacy against both wild-type EGFR and clinically relevant drug-resistant mutants like T790M.[6][14][15]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a primary mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target for restricting tumor growth and metastasis.[7] Several thieno[2,3-d]pyrimidine compounds have demonstrated potent VEGFR-2 inhibitory activity.[7][16]
-
Other Relevant Kinase Targets: The versatility of the scaffold is highlighted by its activity against other cancer-associated kinases. This includes Fibroblast Growth Factor Receptor 1 (FGFR1), which is involved in oncogenesis and angiogenesis[8]; the KRAS G12D mutant protein, a notoriously difficult-to-drug oncogene[17]; and FLT3, a target in acute myeloid leukemia.[18]
The inhibition of these upstream kinases blocks critical downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to reduced cancer cell proliferation and survival.
In Vitro Antiproliferative Activity
The efficacy of thieno[2,3-d]pyrimidine derivatives has been validated across a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit cell growth by 50%, is a standard metric for potency. Below is a summary of representative data for compounds based on this scaffold.
| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Thieno[2,3-d]pyrimidine (5b) | A549 | Non-Small Cell Lung | 17.79 | [6] |
| Thieno[2,3-d]pyrimidine (5b) | MCF-7 | Breast (ER+) | 22.66 | [6] |
| Thieno[2,3-d]pyrimidine (2a) | A549 | Non-Small Cell Lung | 13.40 | [19] |
| Thieno[2,3-d]pyrimidine (4d) | PC3 | Prostate | 14.13 | [19] |
| Thieno[2,3-d]pyrimidine (17f) | HCT-116 | Colorectal | 2.80 | [7] |
| Thieno[2,3-d]pyrimidine (17f) | HepG2 | Liver | 4.10 | [7] |
| Thieno[2,3-d]pyrimidine (KD-8) | Panc-1 | Pancreatic (KRAS G12D) | ~2.1 (avg) | [17] |
| Thieno[2,3-d]pyrimidine (9d) | PANC-1 | Pancreatic | 5.4 | [20] |
This table is a compilation of data from different studies on various derivatives and is intended to be representative of the scaffold's potential.
Induction of Apoptosis and Cell Cycle Arrest
A primary consequence of effective kinase inhibition is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies on active thieno[2,3-d]pyrimidine derivatives have confirmed these effects. For instance, compound 5b was shown to induce both early and late-stage apoptosis in A549 lung cancer cells.[6] Furthermore, it caused cell cycle arrest at the G1 and G2/M phases, preventing the cells from progressing through the division process.[6] Similarly, compound 7a demonstrated a significant apoptotic effect and arrested the growth of HepG2 liver cancer cells in the S and G2/M phases.[14][15]
Key Experimental Methodologies
The evaluation of novel anticancer agents requires robust and reproducible experimental protocols. The following are standard methodologies used to characterize the pharmacological profile of compounds like this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a widely accepted standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like Doxorubicin) in culture medium from a stock solution in DMSO.[1] Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay
To confirm that a compound's anticancer activity stems from the inhibition of a specific kinase, direct enzymatic assays are performed.
-
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. Formats like ELISA are common.[11]
-
General Protocol (ELISA-based):
-
Plate Coating: Coat a microplate with a specific substrate for the kinase of interest (e.g., a peptide substrate for EGFR).
-
Kinase Reaction: In each well, combine the purified kinase enzyme, ATP, and the test compound at various concentrations.
-
Incubation: Allow the reaction to proceed for a set time at an optimal temperature, during which the kinase will phosphorylate the coated substrate.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Signal Generation: Add a chromogenic substrate for the HRP enzyme. The amount of color produced is proportional to the amount of substrate phosphorylation.
-
Analysis: Measure the absorbance and calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. Determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The accumulated data on thieno[2,3-d]pyrimidine derivatives allow for the deduction of key structure-activity relationships (SAR), which are crucial for designing more potent and selective inhibitors.
-
R4 Position (4-position): This position is paramount for anchoring the molecule in the kinase's ATP-binding site. Small, flexible groups capable of forming hydrogen bonds with the "hinge region" of the kinase are essential. The hydrazino group in the title compound is an excellent example of such a moiety.[3]
-
R5/R6 Position (Phenyl Group): Substituents on the thiophene ring project into a more solvent-exposed region of the ATP pocket. A phenyl group at the 5- or 6-position often enhances potency through hydrophobic and van der Waals interactions.[1][8] However, the specific substitution pattern on this phenyl ring can be modulated to fine-tune selectivity for or against certain kinases. For example, some studies found that cyclohexyl groups in this region were more active than phenyl groups in certain contexts.[1]
Conclusion and Future Perspectives
The this compound scaffold is a compelling starting point for the development of novel anticancer therapeutics. The extensive body of research on its analogs confirms that this chemical class possesses potent antiproliferative activity, driven primarily by the inhibition of multiple oncogenic kinases. The hydrazino group at the 4-position is a key structural feature for high-affinity binding to the kinase hinge region.
Future research in this area should focus on:
-
In Vivo Efficacy: Moving the most promising in vitro candidates into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profiles.[10][17]
-
Selectivity Profiling: Systematically screening lead compounds against a broad panel of kinases to understand their selectivity profiles. The goal is to design inhibitors that potently inhibit the target kinase(s) while sparing off-target kinases to minimize side effects.
-
Optimization for Drug-like Properties: Further chemical modification to improve solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.
-
Exploration of New Targets: While the focus has been on kinases, the scaffold's purine-like structure suggests it may have utility against other enzyme classes, such as phosphodiesterases or DPP-4, which warrants further investigation.[9][21]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Anticancer activity of some novel thieno (2, 3-d) pyrimidine derivatives. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
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Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. (2022). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. (2023). PubMed. Retrieved January 12, 2026, from [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]
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Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved January 12, 2026, from [Link]
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Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][22]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Novel[1][6][23]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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Benzo[2][22]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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solubility of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine in different solvents
An In-Depth Technical Guide to the Solubility of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its structural similarity to endogenous purines and its wide spectrum of biological activities.[1][2] The specific derivative, this compound, holds significant interest for researchers in drug discovery. However, a critical challenge often encountered with heterocyclic compounds of this nature is their limited aqueous solubility, which can impede reliable biological screening, formulation development, and ultimately, bioavailability.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and interpret the solubility profile of this compound. We delve into the core physicochemical principles governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and outline the necessary safety precautions for handling this class of molecules.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, rule.[5] For a molecule as complex as this compound, several key factors must be considered.
-
Molecular Structure and Polarity: The molecule possesses a fused heterocyclic ring system (thienopyrimidine), a phenyl group, and a hydrazino (-NHNH₂) group. The aromatic rings (thiophene and phenyl) are largely nonpolar and hydrophobic. Conversely, the pyrimidine ring with its nitrogen atoms and the highly polar hydrazino group are capable of forming hydrogen bonds. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity.
-
Hydrogen Bonding: The hydrazino group is a potent hydrogen bond donor and acceptor. The nitrogen atoms within the pyrimidine ring also act as hydrogen bond acceptors. In protic solvents like water or alcohols, the formation of hydrogen bonds between the solute and solvent is a primary driving force for dissolution.
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the intermolecular forces holding the crystal lattice together must be overcome by the energy released from the solvation process. Thienopyrimidine derivatives, with their planar aromatic structures, can exhibit strong π-π stacking interactions in their solid state, potentially leading to high lattice energy and, consequently, lower solubility.
-
pH and Ionization: The hydrazino group and the pyrimidine nitrogens are basic centers. In acidic aqueous media, these groups can become protonated, forming a cationic salt. Such salts are generally much more polar and exhibit significantly higher aqueous solubility than the neutral molecule. Therefore, the solubility of this compound in aqueous systems is expected to be highly pH-dependent.[3]
The interplay of these factors can be visualized as follows:
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput assay is ideal for early-stage screening to quickly rank compounds. [3] Causality Behind Choices:
-
DMSO Stock: Compounds are first dissolved in DMSO, a strong organic solvent, which is a standard practice in high-throughput screening (HTS) workflows. [6]* Aqueous Buffer Addition: The assay measures precipitation upon adding the DMSO stock to an aqueous buffer, simulating the shock a compound might experience when moving from a formulation vehicle to an aqueous biological environment.
-
Turbidity Measurement: Light scattering (nephelometry) or absorbance is used to detect the formation of fine precipitate, providing a rapid indication of when the solubility limit has been exceeded. [7] Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Assay Plate Preparation: In a separate 96-well clear-bottom plate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the aqueous assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Incubation & Measurement: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature. Measure the turbidity (light scattering) or absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity/absorbance is not significantly above the background, indicating the onset of precipitation.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different conditions.
Table 1: Solubility Profile of this compound
| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Comments |
| Deionized Water | Thermodynamic | 25 | Enter Data Here | Enter Data Here | Neutral pH |
| Phosphate-Buffered Saline (pH 7.4) | Thermodynamic | 25 | Enter Data Here | Enter Data Here | Physiological pH |
| 0.1 M HCl (pH 1.0) | Thermodynamic | 25 | Enter Data Here | Enter Data Here | Simulates stomach acid |
| Ethanol | Thermodynamic | 25 | Enter Data Here | Enter Data Here | Common organic solvent |
| Dimethyl Sulfoxide (DMSO) | Thermodynamic | 25 | Enter Data Here | Enter Data Here | Aprotic polar solvent |
| Phosphate-Buffered Saline (pH 7.4) | Kinetic | 25 | Enter Data Here | Enter Data Here | 1% final DMSO concentration |
Interpretation Notes:
-
A significant increase in solubility in 0.1 M HCl compared to pH 7.4 buffer would confirm the basic nature of the compound and its potential for improved dissolution in the stomach.
-
Comparing thermodynamic and kinetic results is crucial. A large discrepancy (with kinetic solubility being much higher) may indicate that the compound can form supersaturated solutions, which could be advantageous for oral absorption but may also suggest a risk of precipitation over time.
Safety and Handling
Professional diligence in handling this compound is mandatory. The molecule contains both a hydrazino moiety and a thienopyrimidine core.
-
Hydrazine Hazard: Hydrazine and its organic derivatives are classified as hazardous materials. They can be toxic, and appropriate precautions must be taken to avoid exposure. [8]* General Handling:
-
Engineering Controls: Always handle the solid compound and its concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or vapors. [9] 2. Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). [9] 3. Exposure Response: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [10]* Disposal: Dispose of all waste, including unused compound and contaminated materials, in accordance with local, regional, and national hazardous waste regulations. Do not discharge into drains. [9][11]
-
Conclusion
While specific solubility data for this compound is not yet prevalent in public literature, this guide provides the necessary theoretical and practical foundation for any researcher to generate high-quality, reliable data. Understanding the physicochemical drivers of solubility, coupled with rigorous execution of validated experimental protocols like the shake-flask method, is essential for advancing the study of this promising compound. By systematically evaluating its solubility across a range of relevant solvents and pH conditions, researchers can make informed decisions in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.
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Department of Chemistry, University of Texas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available: [Link]
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ResearchGate. (2023, August 6). Thienopyrimidines: Synthesis, Properties, and Biological Activity. Available: [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine in Kinase Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor
The thieno[2,3-d]pyrimidine core is a well-established and highly versatile scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide array of protein kinases.[1][2] This structural motif, a bioisostere of the natural purine ring, has been extensively derivatized to generate potent and selective inhibitors for various kinase families implicated in oncology and inflammatory diseases.[2][3][4] Modifications at different positions of the thieno[2,3-d]pyrimidine ring system allow for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
This document focuses on a specific derivative, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine . The introduction of a hydrazino group at the 4-position and a phenyl group at the 5-position presents unique chemical properties that can be exploited for targeted kinase inhibition. The hydrazino moiety, with its hydrogen-bonding capabilities, can form crucial interactions within the kinase ATP-binding pocket, potentially enhancing binding affinity and altering the selectivity profile compared to other derivatives.
Given the broad activity of the thieno[2,3-d]pyrimidine class, this application note will provide detailed protocols for assessing the inhibitory potential of this compound against three key kinase families frequently targeted by this scaffold:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers.[5]
-
Src Family Kinases (e.g., c-Src): Non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and motility.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][8]
These protocols are designed to be robust and adaptable, providing a solid foundation for researchers to characterize the kinase inhibitory profile of this compound and similar compounds.
Key Considerations for Assay Development
Before proceeding with the specific protocols, it is crucial to address several key aspects of in vitro kinase assays to ensure data integrity and reproducibility.
Compound Handling and Solubility:
This compound, like many small molecule inhibitors, is likely to have limited aqueous solubility.[9][10][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Subsequent dilutions should be made in an appropriate aqueous buffer, ensuring the final DMSO concentration in the assay is kept low (typically ≤1%) to minimize its effect on enzyme activity. The pH of the assay buffer can also influence the solubility and stability of the compound.[9][12]
ATP Concentration:
The concentration of ATP in the kinase assay is a critical parameter. For determining the IC50 value of an ATP-competitive inhibitor, it is often recommended to use an ATP concentration that is at or near the Michaelis constant (Km) of the specific kinase. This ensures a sensitive and accurate measurement of the inhibitor's potency.
Choice of Assay Technology:
A variety of kinase assay formats are available, each with its own advantages and disadvantages. This guide will focus on a luminescence-based method, the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability, and reduced interference from colored or fluorescent compounds. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for EGFR Inhibition
This protocol describes the determination of the IC50 value of this compound against human recombinant EGFR kinase using the ADP-Glo™ Kinase Assay.
Materials:
-
This compound
-
Recombinant Human EGFR (e.g., from Promega, SignalChem)
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO, and then dilute further in Kinase Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (Kinase Buffer with the same final DMSO concentration) to the wells of a white assay plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at the Km of EGFR (typically around 2-10 µM).
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: In Vitro Kinase Assay for c-Src Inhibition
This protocol is adapted for assessing the inhibitory activity of this compound against the non-receptor tyrosine kinase c-Src.
Materials:
-
This compound
-
Recombinant Human c-Src (e.g., from Millipore, Carna Biosciences)
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
The procedure is analogous to the EGFR assay, with the following modifications:
-
Kinase and Substrate: Use recombinant c-Src and its specific peptide substrate.
-
ATP Concentration: The final ATP concentration should be at the Km of c-Src (typically around 10-50 µM).
-
Incubation Time: The kinase reaction incubation time may need to be optimized (e.g., 30-90 minutes at 30°C).
Protocol 3: In Vitro Kinase Assay for VEGFR-2 Inhibition
This protocol is designed to evaluate the inhibitory effect of this compound on VEGFR-2.
Materials:
-
This compound
-
Recombinant Human VEGFR-2 (KDR) (e.g., from R&D Systems, Enzo Life Sciences)
-
Poly(Glu, Tyr) 4:1 substrate or a specific VEGFR-2 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 3 mM MnCl₂, 2 mM DTT
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
The procedure follows the same principles as the EGFR and c-Src assays, with adjustments for the specific requirements of VEGFR-2:
-
Kinase and Substrate: Use recombinant VEGFR-2 and a suitable substrate.
-
ATP Concentration: The final ATP concentration should be at the Km of VEGFR-2 (typically around 5-20 µM).
-
Incubation Time: Optimize the kinase reaction incubation time (e.g., 45-75 minutes at 30°C).
Data Presentation and Interpretation
The inhibitory activity of this compound against the tested kinases should be summarized in a clear and concise table.
| Kinase Target | IC50 (µM) |
| EGFR | [Insert Value] |
| c-Src | [Insert Value] |
| VEGFR-2 | [Insert Value] |
Interpretation:
The IC50 values will provide a quantitative measure of the potency of this compound against each kinase. A lower IC50 value indicates greater potency. By comparing the IC50 values across the different kinases, a preliminary assessment of the compound's selectivity profile can be made. For example, a significantly lower IC50 for one kinase over the others would suggest a degree of selectivity.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: General workflow for the in vitro kinase assay using the ADP-Glo™ platform.
Signaling Pathways
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the point of inhibition.[5][13][14][15][16]
Src Family Kinase Signaling Pathway
Caption: Key components of the VEGFR-2 signaling pathway in angiogenesis and the point of inhibition. [8][17][18][19][20]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a kinase inhibitor. By systematically evaluating its activity against key kinases such as EGFR, c-Src, and VEGFR-2, researchers can gain valuable insights into its potential therapeutic applications.
Further studies should include expanding the kinase panel to a broader screen to fully elucidate the selectivity profile of the compound. Additionally, cell-based assays should be employed to confirm the on-target activity in a more physiological context and to assess its effects on downstream signaling and cellular phenotypes such as proliferation, migration, and apoptosis.
References
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various... [Image]. Retrieved from [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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Wikipedia. (2024). Epidermal growth factor receptor. Retrieved from [Link]
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Li, W., Li, H., & He, F. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... [Image]. Retrieved from [Link]
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Semantic Scholar. (n.d.). Figure 1 from Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. [Image]. Retrieved from [Link]
-
Raju, R., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 341-348. [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). Src tyrosine kinase activation.(A) Schematic diagram of Src tyrosine... [Image]. Retrieved from [Link]
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El-Sayed, N. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances, 12(46), 30089-30103. [Link]
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Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352. [Link]
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PubChem. (n.d.). 4-Hydrazinopyrimidine. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2, 3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(2), 232. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-hydrazinopyrimidine (C4H6N4). Retrieved from [Link]
-
Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7758. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. openlabnotebooks.org. Retrieved from [Link]
-
Wang, Y., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 208, 112792. [Link]
-
Al-Tahami, K., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776. [Link]
-
Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. [Link]
-
National Center for Biotechnology Information. (1997). TABLE 3-2, Physical and Chemical Properties of Hydrazines. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966. [Link]
-
McCarthy, A. R., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzot[5][15]hieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 69-82. [Link]
-
ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. [Publication]. Retrieved from [Link]
-
Rumpf, T., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(5), 2735-2749. [Link]
-
ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. [Publication]. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine Derivatives
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the purine bases found in DNA and RNA.[1] This bioisosteric relationship has made thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities.[2] These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents.[2] The introduction of a hydrazino group at the 4-position of the pyrimidine ring is a key functionalization, as it provides a versatile handle for further molecular elaboration, often leading to compounds with enhanced biological profiles. This document provides a detailed protocol for the synthesis of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in drug discovery programs.
Synthetic Strategy Overview
The synthesis of this compound derivatives is a multi-step process that begins with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with the introduction of the hydrazino moiety. The overall synthetic workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of this compound derivatives, with explanations for the choice of reagents and reaction conditions.
Part 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction)
The initial and crucial step is the construction of the substituted 2-aminothiophene ring via the Gewald reaction. This is a one-pot, three-component reaction that is highly efficient for the synthesis of polysubstituted thiophenes.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Catalyst Addition: To this suspension, add a catalytic amount of a secondary amine, such as morpholine or piperidine (0.1-0.2 eq.). The basicity of the amine is critical for facilitating the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to afford ethyl 2-amino-4-phenylthiophene-3-carboxylate as a crystalline solid.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good choice of solvent as it effectively dissolves the starting materials and facilitates the reaction at a moderate reflux temperature.
-
Amine Catalyst: The secondary amine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the Knoevenagel condensation.
-
Elemental Sulfur: Sulfur is the source of the thiophene ring's sulfur atom. The mechanism of its incorporation is complex but is essential for the cyclization step.
Part 2: Synthesis of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
The second step involves the annulation of the pyrimidine ring onto the newly formed thiophene. This is typically achieved by reacting the 2-aminothiophene derivative with a one-carbon synthon, such as formamide.
Protocol:
-
Reaction Setup: In a high-temperature reaction vessel, place the ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq.) obtained from the previous step.
-
Reagent Addition: Add an excess of formamide. Formamide serves as both the reagent and the solvent in this reaction.
-
Reaction Execution: Heat the mixture to a high temperature, typically in the range of 180-200 °C, for 8-12 hours. This high temperature is necessary to drive the cyclization and dehydration process.
-
Work-up and Purification: Upon cooling, the product, 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, usually precipitates. The solid is collected by filtration, washed with water and then with a small amount of cold ethanol, and dried.
Causality of Experimental Choices:
-
Formamide: Formamide provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. At high temperatures, it decomposes to provide the formylating species required for the cyclization.
-
High Temperature: The high reaction temperature is crucial for overcoming the activation energy of the cyclization and subsequent dehydration steps, leading to the formation of the stable aromatic pyrimidine ring.
Part 3: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
The hydroxyl group of the pyrimidinone is then converted to a more reactive chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.
Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF acts as a catalyst to facilitate the chlorination process.
-
Reaction Execution: Heat the mixture to reflux (approximately 105 °C) for 3-4 hours. The reaction mixture should become a clear solution as the starting material is converted to the product.
-
Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude 4-chloro-5-phenylthieno[2,3-d]pyrimidine can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol or acetone.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent that effectively converts the hydroxyl group of the pyrimidinone into a chloro group.
-
DMF Catalyst: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.
Part 4: Synthesis of this compound
The final step is the introduction of the hydrazino group by nucleophilic substitution of the chloro atom.
Protocol:
-
Reaction Setup: Dissolve or suspend 4-chloro-5-phenylthieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add an excess of hydrazine hydrate (3-5 eq.). The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or a mixture of ethanol and water can be performed for further purification.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Hydrazine is a strong nucleophile that readily displaces the chloro group at the 4-position of the pyrimidine ring.
-
Excess Hydrazine: Using an excess of hydrazine ensures the complete conversion of the starting material and also acts as a scavenger for the generated HCl, driving the reaction to completion.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of a representative this compound derivative.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Gewald Reaction | Acetophenone, Ethyl Cyanoacetate, Sulfur, Morpholine | Ethanol | 78 | 4-6 | 75-85 |
| 2 | Pyrimidine Formation | Ethyl 2-amino-4-phenylthiophene-3-carboxylate, Formamide | Formamide | 180-200 | 8-12 | 60-70 |
| 3 | Chlorination | 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one, POCl₃, DMF | POCl₃ | 105 | 3-4 | 80-90 |
| 4 | Hydrazinolysis | 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, Hydrazine Hydrate | Ethanol | 78 | 2-4 | 85-95 |
Conclusion and Further Applications
This application note provides a comprehensive and detailed protocol for the synthesis of this compound derivatives. The presented four-step synthesis is robust and can be adapted for the preparation of a variety of analogues by modifying the starting ketone in the initial Gewald reaction. The final hydrazino compound is a valuable intermediate for the synthesis of a diverse library of compounds for drug discovery, as the hydrazino group can be readily converted into other functionalities such as hydrazones, pyrazoles, and triazoles, further expanding the chemical space for biological screening.
References
-
Al-Abdullah, E. S., Al-Ghamdi, A. A., & El-Faham, A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Journal of Chemistry, 2019, 1-23. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2018). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 23(11), 2939. [Link]
Sources
Application Notes and Protocols for the Evaluation of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to function as potent modulators of various biological processes, making them a "privileged scaffold" in drug discovery.[1] In the landscape of targeted cancer therapy, this versatile structure forms the basis of numerous selective kinase inhibitors, demonstrating significant potential in the development of novel anti-cancer agents.[1] Derivatives of this scaffold have been explored for their inhibitory activities against a range of protein kinases, which are critical enzymes often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
This document provides a detailed guide on the application of a specific derivative, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine , for in vitro evaluation against cancer cell lines. While extensive research has been conducted on the broader thienopyrimidine class, this guide will focus on the hypothesized mechanism and provide robust protocols for researchers to elucidate the specific anticancer properties of this compound.
Mechanism of Action: A Focus on Kinase Inhibition
The primary hypothesized mechanism of action for many thieno[2,3-d]pyrimidine-based compounds is their role as ATP-competitive kinase inhibitors. The core structure is adept at fitting into the ATP-binding pocket of various kinase domains. By occupying this site, the compound can prevent the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the kinase. This, in turn, inhibits downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
For This compound , the key structural features contributing to this proposed mechanism are:
-
The Thieno[2,3-d]pyrimidine Core: This planar, bicyclic system mimics the purine ring of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase active site.
-
The 4-Hydrazino Group: This functional group is capable of forming additional hydrogen bonds within the active site, potentially enhancing binding affinity and inhibitory activity.[2]
-
The 5-Phenyl Group: The presence of an aryl group at this position can influence the compound's selectivity and potency against specific kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1).[3]
In addition to kinase inhibition, in vitro studies of closely related analogs suggest that this compound may also induce apoptosis (programmed cell death) in cancer cells by targeting key regulatory pathways involved in cell survival.[2]
Visualizing the Mechanism: Generalized Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor.
Caption: ATP-competitive kinase inhibition by this compound.
Data Presentation: Quantifying the Efficacy
A critical step in evaluating a novel compound is to quantify its inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that measures the concentration of the compound required to inhibit a biological process by 50%. The following table provides a template for summarizing such data across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 48 | 10.5 |
| HCT-116 | Colorectal Carcinoma | 48 | 8.2 |
| A549 | Lung Carcinoma | 48 | 15.8 |
| PC-3 | Prostate Adenocarcinoma | 48 | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 12.4 |
Experimental Protocols: Assessing In Vitro Efficacy
The following protocols provide a detailed, step-by-step methodology for determining the cytotoxic and anti-proliferative effects of This compound .
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: Optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and do not become confluent.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Rationale: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the blank control to zero the reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow: MTT Assay Protocol
Caption: A streamlined workflow for the MTT cell viability assay.
References
-
Guo, et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole, and/or glycoside constituents with diverse mechanisms. Retrieved from [Link]
-
Alim, R., Andrew, S. D., & Parkinson, C. J. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 130, 130405. Retrieved from [Link]
-
Shiyka, O., Pokhodylo, N., Finiuk, N., Matichak, Y., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28. Retrieved from [Link]
-
Gryshchenko, A. A., Tarnavskyi, S. S., Kukharenko, O. P., Bdzhola, V. G., & Yarmoluk, S. M. (2015). Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 23(7), 1535-1545. Retrieved from [Link]
-
Abdel-Aziz, A. A. M., El-Sayed, N. F., & El-Azab, A. S. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][4][5]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1089. Retrieved from [Link]
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Sun, K., et al. (2017). Design, synthesis and biological evaluation of[1][2][4]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & Medicinal Chemistry, 25(1), 237-249. Retrieved from [Link]
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Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Abstract: The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to native purines and its role in a variety of biologically active compounds, including several FDA-approved drugs.[1][2] This document provides a comprehensive guide for utilizing a specific derivative, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, in a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors. We present a scientifically-grounded, two-stage screening strategy, beginning with a robust biochemical assay to identify direct enzymatic inhibitors, followed by a cell-based secondary assay to confirm biological activity and assess cytotoxicity. Detailed, step-by-step protocols, data analysis guidelines, and key quality control metrics are provided to ensure a self-validating and reproducible workflow for drug discovery professionals.
Scientific Rationale: Targeting the Kinome with a Privileged Scaffold
The human genome contains over 500 protein kinases, making them one of the most significant and "druggable" target classes in pharmaceutical research, particularly in oncology.[3][4] Thienopyrimidine derivatives have consistently demonstrated potential as kinase inhibitors, a property attributed to their bioisosteric relationship with the purine core of ATP, enabling them to compete for the enzyme's ATP-binding site.[1][5] Numerous thienopyrimidine-based compounds have been investigated as potent inhibitors of critical kinases such as PI3K, EGFR, and Aurora kinases.[5][6]
Given this precedent, this compound represents a promising candidate for an HTS campaign aimed at discovering novel kinase inhibitors. The hydrazine moiety offers a potential vector for synthetic elaboration, allowing for future structure-activity relationship (SAR) studies to optimize potency and selectivity.[7][8]
Our proposed screening strategy is designed to efficiently identify true inhibitors by progressively filtering a compound library through assays of increasing biological complexity.
Figure 1: A comprehensive workflow for a kinase inhibitor HTS campaign.
Part A: Primary Biochemical High-Throughput Screening
The initial step involves screening the test compound against a specific kinase target or a panel of kinases in a biochemical (cell-free) format.[9] This approach isolates the interaction between the compound and the enzyme, providing a direct measure of inhibitory activity without the complexities of cellular systems, such as membrane permeability.[10]
We will detail a protocol based on the widely-used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[11] A decrease in ADP production corresponds to inhibition of the kinase.
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step luminescent process. First, the kinase reaction is performed, generating ADP. Second, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert the newly synthesized ADP back into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.
Figure 2: The two-step mechanism of the ADP-Glo™ luminescent assay.
Protocol: Primary HTS using ADP-Glo™
This protocol is designed for a 384-well plate format, a standard for HTS.[12]
Materials:
-
This compound (Test Compound)
-
Kinase of interest (e.g., PI3Kα)
-
Kinase-specific substrate peptide
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit
-
Assay Buffer (specific to the kinase)
-
384-well white, opaque assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a compound source plate by serially diluting the stock to achieve a final assay concentration of 10 µM when 25 nL is transferred into a 5 µL reaction volume.
-
Include wells for a known inhibitor as a positive control (e.g., Staurosporine) and DMSO-only wells as a negative (vehicle) control.
-
-
Assay Execution (5 µL Reaction Volume):
-
Dispense 25 nL of compound solution, positive control, or DMSO into the appropriate wells of the 384-well assay plate.
-
Prepare a 2X Kinase/Substrate solution in assay buffer. Add 2.5 µL to each well.
-
Prepare a 2X ATP solution in assay buffer. Add 2.5 µL to each well to initiate the reaction.
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The optimal time must be determined during assay development to ensure the reaction is within the linear range.
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Quality Control
The robustness of an HTS assay is quantified by the Z'-factor, which assesses the separation between the positive and negative controls.[13][14]
-
Z'-factor Calculation:
Where:-
and
are the standard deviations of the positive and negative controls. -
and
are the means of the positive and negative controls.
-
and
| Z'-factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[15][16] |
| 0 to 0.5 | Marginal assay; may require optimization.[15] |
| < 0 | Unsuitable for screening.[16] |
-
Hit Identification: Calculate the percent inhibition for each test compound: % Inhibition =
A common threshold for identifying a primary "hit" is ≥50% inhibition . These hits are then selected for dose-response confirmation.
Part B: Secondary Cell-Based Screening
Hits confirmed from the primary biochemical screen must be evaluated in a more physiologically relevant context.[10][17] Cell-based assays are critical for confirming that the compound can penetrate cell membranes, engage its target in the complex cellular milieu, and exert a biological effect without causing general cytotoxicity.[18][19]
Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.[17] It is a robust method for assessing the anti-proliferative effects of a compound on a cancer cell line relevant to the kinase target.
Materials:
-
Confirmed hit compounds from the primary screen.
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for a PI3K inhibitor).[6]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
384-well clear-bottom, white-walled tissue culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet).
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well in 40 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 8-point, 3-fold serial dilutions of the confirmed hit compounds in culture medium. The highest concentration should be determined based on the biochemical IC₅₀ (e.g., starting at 30 µM).
-
Remove 10 µL of media from the cells and add 10 µL of the diluted compound solutions to the wells. Include DMSO-only (vehicle control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Interpretation and Next Steps
The data from the cell-based assay will be used to generate dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition). A compound is considered a validated hit if it demonstrates a dose-dependent anti-proliferative effect at a concentration reasonably close to its biochemical IC₅₀.
Follow-up experiments for validated hits include:
-
Mechanism of Action Studies: Perform ATP-competition assays to confirm if the inhibitor binds at the ATP site, a common mechanism for this scaffold.[20][21]
-
Selectivity Profiling: Screen the hit against a broad panel of kinases to determine its selectivity profile, which is crucial for predicting potential off-target effects.[22][23]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency and selectivity.[24]
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- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
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Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. NIH.
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Application Notes & Protocols: A Framework for Efficacy Testing of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to interact with a variety of biological targets, and numerous derivatives have been investigated for their therapeutic potential, particularly as anticancer agents.[1][2] Compounds based on this core have been reported to exert their effects through diverse mechanisms, including the induction of apoptosis, oxidative stress, and cell cycle arrest.[3][4]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of a novel derivative, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. The narrative follows a logical, stepwise progression from broad in vitro screening to targeted mechanistic assays and finally to in vivo validation, mirroring the standard workflow of anticancer drug discovery.[5] The protocols herein are designed to be robust and self-validating, providing a solid foundation for go/no-go decisions in a drug development pipeline.
Section 1: Foundational In Vitro Efficacy Screening
Rationale: The initial phase of testing aims to establish the fundamental cytotoxic or cytostatic activity of the compound. An in vitro approach using a panel of cancer cell lines is a cost-effective and high-throughput method to determine the compound's potency and spectrum of activity, which is essential before committing to more complex and resource-intensive animal studies.[6][7]
Cell Line Panel Selection
The choice of cell lines is critical for understanding the potential therapeutic breadth of the compound. It is recommended to use a diverse panel representing various cancer histotypes (e.g., breast, colon, lung, prostate). Furthermore, including a non-malignant cell line (e.g., normal epithelial cells) is crucial for assessing preliminary selectivity and potential for off-target toxicity.[3]
Example Cell Line Panel:
-
MCF-7: Human breast adenocarcinoma (ER-positive)
-
HCT-116: Human colorectal carcinoma[8]
-
A549: Human lung carcinoma
-
PC-3: Human prostate adenocarcinoma (androgen-independent)[8]
-
CHO: Chinese Hamster Ovary (non-malignant control)[3]
Protocol: Cell Viability (XTT Assay)
The XTT assay is a reliable colorimetric method for measuring cell viability by assessing the metabolic activity of living cells.[9] It is preferred over the traditional MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing handling errors and improving reproducibility.[10]
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom cell culture plates
-
This compound (test compound)
-
DMSO (vehicle control)
-
XTT Cell Proliferation Assay Kit
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light. The color will change to orange in wells with viable cells.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm to subtract background noise.[9]
Data Analysis and Presentation
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Determine IC50: Plot Percent Viability against the log-transformed compound concentration. Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Summarize Data: Present the calculated IC50 values in a clear, tabular format.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Example Value |
| HCT-116 | Colorectal Carcinoma | Example Value |
| A549 | Lung Carcinoma | Example Value |
| PC-3 | Prostate Adenocarcinoma | Example Value |
| CHO | Non-Malignant Control | Example Value |
Section 2: Elucidating the Mechanism of Action
Rationale: Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. Mechanistic insights are vital for biomarker discovery and for predicting which patient populations might benefit most. Common anticancer mechanisms include inducing programmed cell death (apoptosis) or halting the cell division cycle.[11]
Protocol: Cell Cycle Analysis via Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12][13] An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.
Materials:
-
Cancer cell line of interest (e.g., the most sensitive line from Section 1)
-
6-well plates
-
Test compound and DMSO
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvest: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is measured to create a histogram of DNA content.[14] Use modeling software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Apoptosis Quantification (Real-Time Annexin V Assay)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and can be used to detect this event.[15] The RealTime-Glo™ assay allows for kinetic monitoring of apoptosis.[16]
Materials:
-
White-walled 96-well plates
-
Cancer cell line of interest
-
Test compound and DMSO
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit (Promega)
-
Luminescence- and fluorescence-capable plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a white-walled 96-well plate and incubate overnight.
-
Reagent Preparation: Prepare the 2X assay reagent by mixing the kit components as per the manufacturer's protocol.[17]
-
Treatment and Assay Start: Add 100 µL of 2X assay reagent containing the desired concentration of the test compound to each well.
-
Kinetic Measurement: Place the plate in a plate reader pre-warmed to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) every 30-60 minutes for the desired duration (e.g., 24-48 hours).
-
Data Analysis: Plot the luminescent and fluorescent signals over time. An increase in luminescence followed by a later increase in fluorescence is indicative of an apoptotic mechanism leading to secondary necrosis.[16]
Section 3: In Vivo Efficacy Assessment
Rationale: A positive result in vitro does not guarantee efficacy in a complex biological system. In vivo studies are indispensable for evaluating a compound's anti-tumor activity in a physiological context, which includes factors like drug absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[18][19] The cell line-derived xenograft (CDX) model is a standard and foundational tool for this purpose.[20][21][22]
Animal Model: Subcutaneous Xenograft
In this model, human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or Athymic Nude).[23][24] This approach allows for easy, non-invasive monitoring of tumor growth by caliper measurements.
Protocol: Efficacy Study in a Xenograft Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval).
Materials:
-
Immunodeficient mice (6-8 weeks old)
-
Selected human cancer cell line (e.g., HCT-116)
-
Matrigel (optional, can improve tumor take rate)
-
Test compound, vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80)
-
Standard-of-care positive control drug (e.g., 5-Fluorouracil for HCT-116)
-
Digital calipers, animal scale
Step-by-Step Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a 1:1 mix with Matrigel) at a concentration of 5-10 x 10⁷ cells/mL. Inject 100 µL (5-10 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 25 mg/kg, daily)
-
Group 3: Test Compound (e.g., 50 mg/kg, daily)
-
Group 4: Positive Control Drug
-
-
Dosing and Monitoring: Administer the treatments via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule. Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Study Endpoints: The study should be terminated when tumors in the vehicle group reach the maximum allowed size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Collection: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.
Data Analysis and Presentation
The primary efficacy endpoints are Tumor Growth Inhibition (TGI) and changes in tumor volume over time.
-
Plot Tumor Growth Curves: Graph the mean tumor volume ± SEM for each group over time.
-
Calculate TGI:
-
TGI (%) = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)] * 100
-
-
Summarize Data: Present the final tumor volumes, tumor weights, and TGI values in a summary table.
Table 2: Example Summary of In Vivo Efficacy Data
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle | - | Example Value | Example Value | 0 | Example Value |
| Compound (Low Dose) | 25 mg/kg, QD | Example Value | Example Value | Example Value | Example Value |
| Compound (High Dose) | 50 mg/kg, QD | Example Value | Example Value | Example Value | Example Value |
| Positive Control | Dose | Example Value | Example Value | Example Value | Example Value |
Section 4: Visualizations
Experimental Workflow
Caption: Overall experimental workflow for preclinical efficacy testing.
The Eukaryotic Cell Cycle
Caption: Phases of the cell cycle analyzed by flow cytometry.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion and Future Directions
This document outlines a systematic and robust methodology for the preclinical evaluation of this compound. By progressing from broad cytotoxicity screening to focused mechanistic studies and finally to in vivo efficacy models, researchers can generate the critical data needed to build a compelling case for further development.
Positive results from this framework would warrant more advanced studies, including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To establish a clear relationship between drug exposure and the biological response.[25]
-
Orthotopic or Patient-Derived Xenograft (PDX) Models: These models offer higher clinical relevance by implanting tumors in the correct anatomical location or by using tissue directly from patients, preserving tumor heterogeneity.[23][26]
-
Combination Studies: Evaluating the compound's efficacy in combination with standard-of-care therapies to identify potential synergistic effects.
-
Safety and Toxicology Studies: Comprehensive evaluation of potential toxicities in accordance with regulatory guidelines such as those from the ICH.[27][28][29]
By adhering to this structured approach, development teams can confidently assess the therapeutic potential of this compound and make informed decisions on its path toward clinical investigation.
References
-
PubMed. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Available at: [Link].
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Scientific Research Publishing. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Available at: [Link].
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Biotech Spain. XTT Assays vs MTT. Available at: [Link].
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Wikipedia. Cell cycle analysis. Available at: [Link].
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AACR Journals. In Vitro Pharmacodynamic Assay for Cancer Drug Development: Application to Crisnatol, a New DNA Intercalator. Available at: [Link].
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PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available at: [Link].
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Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. Available at: [Link].
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PubMed. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Available at: [Link].
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Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link].
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A Review on in-vitro Methods for Screening of Anticancer Drugs. Available at: [Link].
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Division of Cancer Treatment and Diagnosis. Clinical Pharmacodynamic Biomarker Assays. Available at: [Link].
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Taylor & Francis Online. Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Available at: [Link].
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Ichor Life Sciences. Xenograft Mouse Models. Available at: [Link].
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PubMed Central. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Available at: [Link].
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4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine: A Versatile Scaffold for Kinase Inhibitor Discovery
Application Note and Protocols for Drug Discovery Researchers
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives potent inhibitors of various protein kinases, making them a focal point in the development of targeted cancer therapies. This guide details the synthesis, derivatization, and biological evaluation of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine , a key intermediate poised for the discovery of novel kinase inhibitors and anticancer agents.
The Strategic Advantage of the 4-Hydrazino Moiety
The introduction of a hydrazino group at the C4 position of the 5-phenylthieno[2,3-d]pyrimidine scaffold provides a crucial reactive handle for extensive chemical modification. This functional group serves as a versatile precursor for the synthesis of a diverse library of derivatives, most notably hydrazones, which have demonstrated significant potential as kinase inhibitors.[2][3] The ability to readily introduce a variety of substituents through the hydrazino linkage allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of the Lead Compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process commencing with the construction of the core thiophene ring, followed by the formation of the pyrimidine ring, and culminating in the introduction of the hydrazino group.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
This initial step involves the well-established Gewald three-component reaction.[4][5]
-
Reagents and Materials:
-
Acetophenone
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Triethylamine or Morpholine (as a basic catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Add a catalytic amount of triethylamine or morpholine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-phenylthiophene-3-carbonitrile.
-
Step 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
The pyrimidine ring is constructed through cyclization of the aminothiophene intermediate.[6][7]
-
Reagents and Materials:
-
2-Amino-4-phenylthiophene-3-carbonitrile
-
Formamide
-
-
Procedure:
-
Place 2-amino-4-phenylthiophene-3-carbonitrile in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture at reflux (typically 180-200°C) for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Step 3: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
The hydroxyl group of the pyrimidinone is converted to a chloro group, a good leaving group for subsequent nucleophilic substitution.[8][9]
-
Reagents and Materials:
-
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
Carefully add 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF.
-
Heat the mixture at reflux (around 110°C) for 4-6 hours.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with stirring to decompose any remaining POCl₃ and precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-chloro-5-phenylthieno[2,3-d]pyrimidine.
-
Step 4: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with hydrazine.
-
Reagents and Materials:
-
4-Chloro-5-phenylthieno[2,3-d]pyrimidine
-
Hydrazine hydrate (80-99%)
-
Ethanol or Isopropanol
-
-
Procedure:
-
Dissolve 4-chloro-5-phenylthieno[2,3-d]pyrimidine in ethanol or isopropanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the target compound, this compound.
-
Caption: Synthetic workflow for this compound.
Application as a Key Intermediate: Synthesis of Hydrazone Derivatives
The true utility of this compound lies in its role as a precursor for a wide array of derivatives. The following protocol outlines the synthesis of a representative hydrazone, a class of compounds frequently reported to possess potent anticancer and kinase inhibitory activities.[2][3]
Protocol 2: General Procedure for the Synthesis of Thieno[2,3-d]pyrimidin-4-yl Hydrazones
-
Reagents and Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Glacial acetic acid
-
Catalytic amount of acid (e.g., a few drops of glacial acetic acid if using ethanol as solvent)
-
-
Procedure:
-
Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
If using ethanol, add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture at reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol) may be necessary for purification.
-
Protocols for Biological Evaluation
The following protocols are standard methodologies for assessing the potential of this compound derivatives as anticancer agents and kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescent signal using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Logical workflow for lead optimization from the lead compound.
Conclusion
This compound stands out as a highly valuable and versatile starting point for drug discovery campaigns, particularly in the realm of kinase inhibition. Its straightforward synthesis and the reactive nature of the hydrazino group provide a robust platform for generating diverse chemical libraries. The protocols and insights provided herein offer a solid foundation for researchers to explore the rich chemical space around this scaffold and to develop novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
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Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. ([Link])
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ChemInform Abstract: Discovery of Novel Thieno[2,3-d]pyrimidin-4-yl Hydrazone-Based Cyclin-Dependent Kinase 4 Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationships. ChemInform, 41(32). ([Link])
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. ([Link])
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. ([Link])
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Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of the Iranian Chemical Society, 17(4), 867-879. ([Link])
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Thienopyrimidine. MDPI Encyclopedia. ([Link])
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 102, 311-328. ([Link])
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POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Semantic Scholar. ([Link])
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31835-31849. ([Link])
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. ([Link])
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synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257. ([Link])
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. ([Link])
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A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES. YMER, 21(3). ([Link])
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Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10479-10495. ([Link])
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. ([Link])
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. ([Link])
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Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes. Sci-Hub. ([Link])
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. ([Link])
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Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 25(22), 5459. ([Link])
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Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24637-24653. ([Link])
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. ([Link])
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(10), 1691. ([Link])
-
Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(6), 1255-1265. ([Link])
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Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. ([Link])
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. ([Link])
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. ([Link])
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cell-based assays for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine activity
Application Notes & Protocols
Topic: Cell-Based Assays for Characterizing the Biological Activity of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of this compound
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines and quinazolines.[1][2][3] This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern oncology.[4][5] Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated potent anticancer activities by inhibiting key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[3][6]
This document provides a comprehensive guide to a suite of cell-based assays designed to elucidate the biological activity of a novel derivative, this compound. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical framework for a thorough investigation. We will progress from broad assessments of cellular viability to more nuanced investigations of specific cellular mechanisms, including proliferation, apoptosis, and cell cycle progression. Finally, we will explore methods to probe the compound's impact on specific intracellular signaling pathways. Each protocol is designed to be a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility, which are paramount in drug discovery.[7][8]
Logical Workflow for Compound Characterization
A systematic approach is essential to build a comprehensive biological profile of a test compound. The following workflow ensures that each experiment informs the next, creating a cohesive and in-depth understanding of the compound's cellular effects.
Caption: Logical progression of cell-based assays.
Assay 1: Assessment of Cytotoxicity using the MTT Assay
Scientific Rationale: The initial step in characterizing a potential anticancer agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[9] This assay provides a foundational understanding of the compound's dose-dependent effect on a chosen cancer cell line and is crucial for calculating the IC50 value (the concentration at which 50% of cell growth is inhibited).
Detailed Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
| Control | Purpose | Expected Outcome |
| Untreated Cells | Baseline for 100% viability | High absorbance |
| Vehicle Control (DMSO) | To account for any solvent effects | High absorbance, similar to untreated |
| Medium Only (Blank) | Background absorbance of medium and reagents | Low absorbance, subtracted from all readings |
| Positive Control (e.g., Doxorubicin) | To validate assay performance | Low absorbance, indicating cytotoxicity |
Assay 2: Quantifying Cell Proliferation with the BrdU Incorporation Assay
Scientific Rationale: While the MTT assay measures metabolic activity, it does not directly quantify cell division. To specifically assess the anti-proliferative effects of the compound, the Bromodeoxyuridine (BrdU) incorporation assay is employed. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11][12] The amount of incorporated BrdU, detected using a specific antibody, is a direct measure of DNA synthesis and thus, cell proliferation.[13] This assay can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
Detailed Experimental Protocol: BrdU Assay (ELISA-based)
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Cells and compound as described in Assay 1
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in the MTT assay protocol (Steps 1 & 2).
-
BrdU Labeling: 2-24 hours before the end of the treatment period (optimization required based on cell doubling time), add BrdU labeling solution to each well to a final concentration of 1X.[13] Incubate at 37°C.[13]
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium. Add 100 µL of the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[13][14] This step is critical to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Remove the fixing/denaturing solution. Add 100 µL of the diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.[13][14]
-
Secondary Antibody and Detection: Wash the wells with the provided wash buffer. Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour.[13][14]
-
Substrate Addition: Wash the wells again. Add 100 µL of TMB substrate and incubate for 5-30 minutes at room temperature, monitoring for color development.[13]
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm within 15 minutes of adding the stop solution.[13]
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control and determine the IC50 value.
Assay 3: Detecting Apoptosis by Annexin V/Propidium Iodide Staining
Scientific Rationale: A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[15][17] Propidium iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells where membrane integrity is compromised.[16] Using both stains simultaneously with flow cytometry allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[15]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Experimental Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cells cultured in 6-well plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16][18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and analyze by flow cytometry within 1 hour.[16]
-
Flow Cytometry Analysis: Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and quadrants. Acquire data and analyze the percentage of cells in each quadrant.
| Quadrant | Annexin V-FITC | Propidium Iodide (PI) | Cell Population |
| Lower Left (LL) | Negative | Negative | Live, healthy cells |
| Lower Right (LR) | Positive | Negative | Early apoptotic cells |
| Upper Right (UR) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (UL) | Negative | Positive | Necrotic cells (primary necrosis) |
Assay 4: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M). This arrest can prevent cell division and may ultimately lead to apoptosis. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[19] Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. By staining a population of cells with PI and analyzing them with a flow cytometer, one can generate a histogram that distinguishes cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[19][20]
Detailed Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cells cultured in 6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells (including floating cells) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation is crucial for permeabilizing the cells to the dye.[19][21]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade RNA, ensuring that PI only stains DNA.[19][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel.[21] Use software with cell cycle analysis algorithms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Assay 5: Mechanistic Investigation by Western Blotting
Scientific Rationale: Once the phenotypic effects of the compound (e.g., apoptosis, cell cycle arrest) are established, Western blotting can be used to investigate the underlying molecular mechanisms.[22][23] Since thieno[2,3-d]pyrimidines are known kinase inhibitors, a logical step is to examine the phosphorylation status of key proteins in relevant signaling pathways.[3] For example, if the compound induces apoptosis, one could probe for the cleavage of PARP or Caspase-3. If it causes G2/M arrest, one could examine the levels and phosphorylation status of proteins like Cyclin B1 and CDK1. Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, providing critical mechanistic insights.[24][25]
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blotting
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer.[22] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[22]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[22][26]
-
SDS-PAGE: Load 20-30 µg of denatured protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26]
-
Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again with TBST. Incubate with ECL reagent and capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Perform densitometry analysis on the protein bands. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatments.
Conclusion
The suite of assays detailed in this guide provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on cell viability, proliferation, apoptosis, and cell cycle progression, researchers can build a comprehensive pharmacological profile. Further investigation into specific molecular targets using techniques like Western blotting will be critical for elucidating its mechanism of action. This structured, multi-faceted approach is essential for advancing promising compounds through the drug discovery pipeline.
References
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Cell-based Kinase Assays. Profacgen. [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
BrdU Cell Proliferation Assay. Creative Bioarray. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
- BrdU Cell Proliferation Microplate Assay Kit User Manual.
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- MTT Assay Protocol for Cell Viability and Proliferation.
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
- The Annexin V Apoptosis Assay.
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
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Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
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Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. PubMed. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
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Cell-based assays on the rise. BMG LABTECH. [Link]
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The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]
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Development & Validation of Cell-based Assays. YouTube. [Link]
- Representative active compounds containing thieno[2,3-d]pyrimidinone core.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
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Design, Synthesis, and Biological Activity of Tetrahydrobenzo[15][27]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Biological Activity of Tetrahydrobenzo[15][27]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. PubMed. [Link]
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Application Note: Quantitative Analysis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Introduction
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse and significant biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1] The accurate and precise quantification of this compound is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final pharmaceutical product.
This application note provides detailed protocols for two robust and validated analytical methods for the quantification of this compound: a high-performance liquid chromatography (HPLC) method with UV detection and a UV-Vis spectrophotometric method. These methods are designed to be accurate, precise, and specific, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[2][3]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] This method separates the analyte from potential impurities and degradation products before quantification, ensuring a high degree of accuracy.
Principle
This method employs a reversed-phase HPLC system. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of acetonitrile and a phosphate buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column and comparing the peak area to a standard curve.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) and Acetonitrile (60:40 v/v). To prepare the buffer, dissolve 2.72 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Diluent: Methanol and Water (50:50 v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to concentrations of 1, 5, 10, 20, 50, and 100 µg/mL.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely 254 nm or λmax) |
| Run Time | 10 minutes |
5. Method Validation The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][5]
-
Specificity: Analyze a blank (diluent), a placebo (formulation excipients), and a standard solution to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Data Presentation
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD (µg/mL) | Report value |
| LOQ (µg/mL) | Report value |
| Robustness | No significant impact |
Workflow Diagram
Caption: HPLC analysis workflow from solution preparation to final quantification.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method for the quantification of compounds that absorb ultraviolet or visible light.[6][7] This method is particularly useful for routine analysis of pure substances or simple formulations where interference from excipients is minimal.
Principle
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The quantification is performed by measuring the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) and calculating the concentration using a calibration curve.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard (purity >99%)
-
Methanol (spectroscopic grade)
2. Instrumentation
-
UV-Vis spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
3. Preparation of Solutions
-
Solvent: Methanol
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol to concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.
4. Analytical Procedure
-
Determination of λmax: Scan the 10 µg/mL standard solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).[8]
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot the absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in methanol to obtain a concentration within the calibration range. Measure the absorbance at λmax and determine the concentration from the calibration curve.
5. Method Validation The UV-Vis spectrophotometric method should also be validated according to ICH Q2(R1) guidelines.[2][3][9]
-
Specificity: Scan the placebo solution to ensure no significant absorbance at the λmax of the analyte.
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo at three concentration levels. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the 10 µg/mL standard. The %RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day. The %RSD should be ≤ 2%.
-
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small variations in the analytical wavelength on the absorbance.
Data Presentation
Table 2: UV-Vis Spectrophotometry Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| λmax (nm) | Report value |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD (µg/mL) | Report value |
| LOQ (µg/mL) | Report value |
| Robustness | No significant impact |
Workflow Diagram
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for In Vivo Animal Models for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The specific compound, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, holds significant potential for investigation as a therapeutic agent. The hydrazine moiety, in particular, can serve as a versatile synthetic handle for creating a library of derivative compounds, while also potentially contributing to its biological activity profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of relevant in vivo animal models to explore the therapeutic potential of this compound. The protocols outlined herein are designed to be robust, reproducible, and ethically sound, providing a framework for comprehensive preclinical evaluation.
PART 1: Rationale for Model Selection: Connecting Compound Structure to Biological Hypotheses
The thieno[2,3-d]pyrimidine core is a bioisostere of purines, suggesting its potential to interact with a variety of biological targets, including kinases and other ATP-binding proteins[4]. Published research on analogous thienopyrimidine structures has demonstrated activity against key signaling pathways implicated in cancer and inflammation. For instance, various derivatives have been shown to inhibit Tie-2 kinase, phosphoinositide 3-kinase δ (PI3Kδ), and modulate the Wnt/β-catenin signaling pathway[4][5][6]. These findings provide a strong rationale for investigating this compound in both oncology and inflammation models.
Hypothesis-Driven Model Selection Workflow
Figure 1: A flowchart illustrating the logic for selecting appropriate in vivo models based on the known biological activities of structurally related thienopyrimidine compounds.
PART 2: Ethical Considerations in Animal Research
All proposed studies must be conducted in strict accordance with ethical guidelines for animal research. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be central to all experimental designs.[7][8]
-
Replacement: When possible, in vitro or ex vivo models should be used to screen for activity before proceeding to in vivo studies.
-
Reduction: The number of animals used should be minimized by employing appropriate statistical methods for experimental design and analysis.
-
Refinement: Procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[8] This includes the use of anesthesia and analgesia for invasive procedures and the establishment of clear humane endpoints.[9][10]
PART 3: In Vivo Models for Anti-Inflammatory Studies
A common and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rodents.[11] This model is useful for the initial screening of compounds with potential anti-inflammatory properties.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or other NSAID
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Anesthesia (e.g., isoflurane) for terminal procedures
Experimental Workflow:
Figure 2: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.[9]
-
Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Groups 3-5: this compound at varying doses (e.g., 10, 30, 100 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral gavage).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Test Compound | 10 | (Experimental Data) | (Calculated) |
| Test Compound | 30 | (Experimental Data) | (Calculated) |
| Test Compound | 100 | (Experimental Data) | (Calculated) |
| Table 1: Example data table for summarizing results from the carrageenan-induced paw edema model. |
PART 4: In Vivo Models for Anticancer Studies
Given the known activity of thienopyrimidines against various cancer cell lines and signaling pathways, a human tumor xenograft model in immunocompromised mice is a suitable choice for evaluating the anticancer efficacy of this compound.[12][13]
Protocol: Human Tumor Xenograft Model in Nude Mice
Objective: To assess the in vivo anticancer activity of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Athymic nude mice (e.g., BALB/c nude) or other suitable immunodeficient strains (e.g., NSG mice for patient-derived xenografts), 4-6 weeks old.
-
Human cancer cell line (selected based on in vitro screening of the test compound, e.g., a cell line known to have dysregulated kinase signaling).
-
This compound
-
Vehicle (e.g., saline, DMSO/PEG solution)
-
Positive control (a standard-of-care chemotherapeutic for the chosen cell line)
-
Matrigel or Cultrex BME (optional, to improve tumor take rate)
-
Digital calipers
-
Anesthesia for terminal procedures
Experimental Workflow:
Figure 3: Workflow for the human tumor xenograft model.
Step-by-Step Procedure:
-
Cell Culture and Preparation: Culture the chosen human cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 3 x 10^7 cells/mL.[14]
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[14]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Compound Administration: Administer the test compound, vehicle, or positive control according to the desired schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Termination: Terminate the study when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Euthanize the mice, excise the tumors, and record their final weights.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 |
| Positive Control | (Dose) | (Experimental Data) | (Calculated) | (Experimental Data) |
| Test Compound | (Dose 1) | (Experimental Data) | (Calculated) | (Experimental Data) |
| Test Compound | (Dose 2) | (Experimental Data) | (Calculated) | (Experimental Data) |
| Table 2: Example data table for summarizing results from a xenograft study. |
PART 5: Concluding Remarks
The selection of an appropriate in vivo animal model is a critical step in the preclinical development of any new therapeutic agent. The protocols detailed in this guide for inflammation and oncology models provide a solid foundation for investigating the biological activities of this compound. It is imperative that all research is conducted with the highest standards of scientific integrity and animal welfare. The data generated from these studies will be instrumental in determining the potential of this compound to advance into further stages of drug development.
References
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. Retrieved from [Link]
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. Retrieved from [Link]
-
Ethical guidelines for research in animal science. (n.d.). British Society of Animal Science. Retrieved from [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]
-
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Application Notes and Protocols for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine as a Chemical Probe
Authored by: A Senior Application Scientist
Introduction: Unveiling Protein Targets with a Versatile Thienopyrimidine Probe
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine base, adenine.[1] This core structure is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects.[1] Notably, derivatives of thieno[2,3-d]pyrimidine have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer.[2][3][4]
The development of chemical probes is a cornerstone of chemical biology and drug discovery, enabling the identification and validation of protein targets, the elucidation of biological pathways, and the screening for novel therapeutic agents. An effective chemical probe should possess two key features: a recognition element that confers specificity for a particular protein or family of proteins, and a reactive or reporter moiety that allows for the detection or capture of the target.
This application note details the use of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine as a versatile chemical probe. This compound strategically combines the target-binding properties of the 5-phenylthieno[2,3-d]pyrimidine core with the versatile reactivity of a hydrazine group. The hydrazine moiety can serve as a nucleophilic "warhead" for covalent modification of electrophilic residues in a protein's active site or as a handle for conjugation to reporter tags such as biotin or fluorescent dyes.[5][6]
Proposed Mechanism of Action: A Dual-Function Probe
We propose a dual-function mechanism for this compound as a chemical probe. The thieno[2,3-d]pyrimidine core acts as the primary recognition element, guiding the molecule to the ATP-binding pocket of protein kinases or other nucleotide-binding proteins. The 5-phenyl substituent can further enhance binding affinity and selectivity through interactions with hydrophobic pockets within the target protein.
Once localized, the C4-hydrazino group can engage in two primary modes of action depending on the experimental design:
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Covalent Targeting: The electron-rich hydrazine can react with electrophilic residues (e.g., oxidized cysteines, or enzyme-generated reactive species) within the protein's active site, leading to a stable, covalent adduct. This allows for irreversible labeling and subsequent identification of the target protein.[7][8]
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Affinity-Based Labeling: The hydrazine group can be derivatized with a reporter tag (e.g., biotin) via a linker. The resulting probe can then be used in affinity pull-down experiments to isolate the target protein from a complex biological mixture for identification by mass spectrometry.[9]
Caption: Conceptual mechanism of this compound as a chemical probe.
Quantitative Data from Related Thieno[2,3-d]pyrimidine Derivatives
To provide context for the potential potency of this compound, the following table summarizes the inhibitory activities of related thieno[2,3-d]pyrimidine compounds against various cancer cell lines and protein kinases, as reported in the literature.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | - | 0.23 | [2] |
| Thieno[2,3-d]pyrimidine | HCT-116 | HCT-116 | 2.80 | [2] |
| Thieno[2,3-d]pyrimidine | HepG2 | HepG2 | 4.10 | [2] |
| Thieno[2,3-d]pyrimidine | Tubulin | A549 | 4.87 | [9] |
| Thieno[2,3-d]pyrimidine | MDA-MB-231 | MDA-MB-231 | 27.6 | [10] |
Experimental Protocols
Protocol 1: Target Identification using a Biotinylated this compound Probe
This protocol describes the use of a biotinylated derivative of the probe for affinity purification and subsequent identification of target proteins from a cell lysate.
Workflow Diagram:
Caption: Workflow for chemical probe-based target identification.
Step-by-Step Methodology:
-
Synthesis of Biotinylated Probe:
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Synthesize this compound based on established synthetic routes.[11]
-
Conjugate a biotin moiety to the hydrazine group using a suitable linker (e.g., NHS-biotin with a polyethylene glycol spacer to minimize steric hindrance).
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Purify the biotinylated probe by HPLC and confirm its structure by mass spectrometry and NMR.
-
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., A549 lung cancer or HCT-116 colon cancer cells) to 70-80% confluency.
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Treat the cells with the biotinylated probe at a predetermined optimal concentration (e.g., 1-10 µM) for a specified duration (e.g., 2-4 hours).
-
Include a negative control (vehicle-treated cells) and a competition control (cells co-treated with the biotinylated probe and an excess of the non-biotinylated parent compound).
-
-
Cell Lysis and Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome.
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Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie or silver staining.
-
Excise the protein bands of interest (those present in the probe-treated sample but absent or reduced in the control samples).
-
Perform in-gel tryptic digestion of the excised protein bands.
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Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify the proteins by searching the acquired MS/MS data against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.
-
Protocol 2: Cellular Imaging of a Fluorescently Labeled this compound Probe
This protocol outlines the use of a fluorescently tagged probe to visualize its subcellular localization.
Step-by-Step Methodology:
-
Synthesis of Fluorescent Probe:
-
Conjugate a fluorescent dye (e.g., a fluorescein or rhodamine derivative with an NHS ester) to the hydrazine group of this compound.
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Purify the fluorescent probe by HPLC.
-
-
Cell Culture and Staining:
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Plate cells on glass-bottom dishes suitable for microscopy.
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Treat the cells with the fluorescent probe at an appropriate concentration and for a suitable time.
-
Co-stain with markers for specific organelles (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) if desired.
-
-
Fluorescence Microscopy:
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Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope or a confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Analyze the images to determine the subcellular localization of the probe.
-
Trustworthiness and Self-Validating Systems
The robustness of these protocols is ensured by the inclusion of critical controls:
-
Competition Control: In the target identification protocol, the co-incubation with an excess of the unlabeled compound ensures that the identified proteins are specific targets of the thieno[2,3-d]pyrimidine scaffold and not just proteins that bind non-specifically to the biotin tag or the linker.
-
Vehicle Control: This control accounts for any background binding to the streptavidin beads.
-
Orthogonal Validation: The identified target(s) should be validated using orthogonal methods, such as Western blotting with an antibody against the putative target, or by assessing the effect of the compound on the enzymatic activity of the purified target protein.
Conclusion
This compound represents a promising chemical probe for the exploration of the cellular targets of this important class of bioactive molecules. Its modular design, combining a proven recognition scaffold with a versatile reactive handle, allows for its application in both target identification and cellular imaging studies. The protocols outlined in this application note provide a robust framework for researchers in academia and industry to utilize this probe to advance our understanding of cellular signaling and to accelerate the discovery of new therapeutic agents.
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Zhang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[3][12]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8VtESH7CwR5CEtFvEqb7_CH2evjM9XpsOY1CUv5naBRu0lq5qealIHUVoLdOJ_STGqUeDi3FYIS9iATVNSSTpeu4bpmx6GntaG0Qxc_FMc8QmWfLoEh4r6kAjfYsjZp-rs2wO]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction, improve yields, and ensure the highest purity of your final product.
General Reaction Scheme
The target compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The key step involves the displacement of a chlorine atom from the C4 position of the thieno[2,3-d]pyrimidine ring by hydrazine. The common precursor is 4-chloro-5-phenylthieno[2,3-d]pyrimidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield of this compound is the most common issue. This can often be traced back to the quality of the starting material or suboptimal reaction conditions.
Potential Causes:
-
Poor Quality of Starting Material: The precursor, 4-chloro-5-phenylthieno[2,3-d]pyrimidine, may be impure or degraded. The presence of residual acid (from its own synthesis using POCl₃ or SOCl₂) or moisture can interfere with the reaction.
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Insufficient Hydrazine: An inadequate amount of hydrazine hydrate will lead to an incomplete reaction. Hydrazine can also be consumed by side reactions.
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Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to product degradation or the formation of undesired byproducts.
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Incorrect Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the nucleophilic attack. An inappropriate solvent can hinder the reaction rate.
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Short Reaction Time: The reaction may not have proceeded to completion.
Recommended Solutions:
-
Verify Starting Material Purity:
-
Action: Before starting the reaction, purify the 4-chloro-5-phenylthieno[2,3-d]pyrimidine precursor, for instance by recrystallization from a suitable solvent like ethanol or toluene.
-
Validation: Confirm the purity using techniques like TLC, melting point analysis, or NMR spectroscopy. The starting material should appear as a single spot on the TLC plate.
-
-
Optimize Reagent Stoichiometry & Reaction Conditions:
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Action: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure the reaction goes to completion and to compensate for any potential side reactions[1]. The reaction is typically performed in a protic solvent like ethanol or isopropanol to facilitate the proton transfers involved in the SNAr mechanism.
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Causality: A large excess of the nucleophile (hydrazine) shifts the equilibrium towards the product side, maximizing the conversion of the chloro-precursor according to Le Châtelier's principle.
-
-
Control Reaction Temperature and Time:
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Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Start the reaction at room temperature and gently reflux if necessary. Many procedures report successful synthesis by refluxing in ethanol for 1-6 hours[2][3].
-
Causality: Refluxing provides the necessary activation energy for the nucleophilic substitution. However, prolonged heating at high temperatures can sometimes lead to ring-opening or other degradation pathways. TLC is essential to determine the point of maximum product formation before side reactions become significant.
-
Troubleshooting Workflow: Low Yield
Here is a decision-making workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
Potential Causes:
-
Dimerization: The hydrazino product can potentially react with another molecule of the chloro-precursor to form a dimer.
-
Ring Opening: Under harsh conditions (e.g., very high temperatures or presence of strong bases/acids), the pyrimidine ring can be susceptible to cleavage[1].
-
Oxidation: The hydrazino group can be oxidized, especially if the reaction is exposed to air for extended periods at high temperatures.
Recommended Solutions:
-
Moderate Reaction Conditions:
-
Action: Avoid excessive heating. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Add the hydrazine hydrate dropwise at a lower temperature before gently heating.
-
Causality: An inert atmosphere minimizes the presence of oxygen, which can oxidize the electron-rich hydrazino group. Slow addition of the nucleophile can help control the initial exotherm of the reaction.
-
-
Purification Strategy:
-
Action: If impurities are present, purify the crude product. Recrystallization from a suitable solvent like ethanol, methanol, or a DMF/methanol mixture is often effective[4]. If recrystallization is insufficient, column chromatography using silica gel may be required.
-
Validation: After purification, confirm the structure and purity of the product using NMR, Mass Spectrometry, and elemental analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to obtain the 4-chloro-5-phenylthieno[2,3-d]pyrimidine precursor?
The precursor is generally synthesized in a multi-step process. A common route starts with a Gewald reaction to form a 2-amino-thiophene derivative. This is followed by cyclization with a one-carbon source (like formamide or formic acid) to build the pyrimidine ring, yielding 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one[5]. The final step is chlorination of the hydroxyl group at the C4 position using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[5][6][7].
Synthetic Pathway Overview
Caption: General synthetic route.
Q2: How can I effectively monitor the progress of the hydrazinolysis reaction?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v) is a good starting point for the mobile phase.
-
Procedure: On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
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Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new, more polar spot (the hydrazino product, which will have a lower Rf value) has appeared and its intensity is no longer increasing.
Q3: What are the optimal conditions for the final hydrazinolysis step?
While conditions should be optimized for each specific setup, a reliable starting point is summarized in the table below.
| Parameter | Recommended Condition | Rationale & Reference |
| Solvent | Ethanol or Isopropanol | Protic solvents that readily dissolve reactants and facilitate the reaction.[2][3] |
| Hydrazine Hydrate | 5-10 equivalents | A large excess drives the reaction to completion. |
| Temperature | Reflux (approx. 80 °C for EtOH) | Provides sufficient energy for substitution without significant degradation. |
| Reaction Time | 1 - 6 hours | Monitor by TLC to determine the optimal time.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent potential oxidation of the hydrazino group. |
Q4: What is the mechanism of the reaction between 4-chloro-5-phenylthieno[2,3-d]pyrimidine and hydrazine?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 position towards nucleophilic attack.
-
Nucleophilic Attack: The lone pair on one of the nitrogen atoms of hydrazine attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Restoration of Aromaticity: The aromatic system is restored by the elimination of the chloride ion (leaving group).
-
Proton Transfer: A final proton transfer step yields the neutral 4-hydrazino product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-phenylthieno[2,3-d]pyrimidine (1.0 eq) in absolute ethanol (15-20 mL per gram of starting material).
-
Reagent Addition: While stirring, add hydrazine hydrate (80-99%, 5.0 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature. Monitor the reaction progress by TLC every 30-60 minutes.
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Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Isolation: Pour the cooled mixture into ice-cold water to precipitate the product completely. Filter the resulting solid using a Büchner funnel, wash it with cold water, and then with a small amount of cold ethanol.
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Purification: Dry the crude solid under vacuum. Recrystallize the product from ethanol or a suitable solvent to obtain the pure this compound.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.
-
Eluent: Prepare a mobile phase, for example, Ethyl Acetate/Hexane (1:1).
-
Spotting: Apply three spots on the baseline: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
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Development: Place the plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The product, being more polar, will have a lower Rf than the starting material.
References
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (MDPI) [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (MDPI) [Link]
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. (ResearchGate) [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (National Institutes of Health) [Link]
-
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (MDPI) [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (National Institutes of Health) [Link]
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- 2. A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives | MDPI [mdpi.com]
- 3. 3-d)pyrimidin-4(3h)-one,3-amino-2-methyl-5-phenyl-thieno( synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising heterocyclic compound. Our goal is to provide you with both foundational knowledge and actionable troubleshooting strategies to ensure the successful progression of your research and development efforts.
Introduction: Understanding the Solubility Profile
This compound (CAS No. 113246-86-9) possesses a chemical structure characterized by a fused thienopyrimidine core, a phenyl substituent, and a hydrazino group.[1] Such complex, aromatic, and heterocyclic structures often exhibit poor aqueous solubility due to their rigid nature and propensity for strong crystal lattice interactions. This can present significant hurdles in various experimental settings, from initial biological screening to formulation development. Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making this a critical challenge to address.[2]
This guide is structured to anticipate and address the common questions and issues you may encounter. We will begin with a Frequently Asked Questions (FAQs) section for quick reference, followed by in-depth troubleshooting guides complete with step-by-step protocols and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on its chemical structure, initial solubilization attempts should focus on polar aprotic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM). For many thieno[2,3-d]pyrimidine derivatives, these solvents are effective for creating stock solutions. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into aqueous buffers for biological assays. Always be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can be toxic to cells or interfere with assay components.
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when the compound's solubility in the final aqueous medium is much lower than in the initial organic solvent. The dramatic change in solvent polarity causes the compound to rapidly precipitate. To mitigate this, you can try several approaches:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Use a co-solvent: Incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your aqueous buffer can increase the overall solvent polarity and help keep the compound in solution.[3]
-
pH adjustment: The hydrazino group in the molecule suggests it may have a basic character. Adjusting the pH of your aqueous buffer to be more acidic could protonate this group, forming a salt and potentially increasing aqueous solubility.[4]
-
Incorporate surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.
Q3: Can I improve the solubility by modifying the solid form of the compound?
A3: Yes, manipulating the solid state of a compound can significantly impact its solubility.[2] For this compound, you could explore:
-
Salt formation: If the compound has a suitable pKa, forming a salt with a pharmaceutically acceptable acid could dramatically improve its aqueous solubility and dissolution rate.[4]
-
Amorphous solid dispersions: Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can enhance solubility.[5][6] This is a more advanced technique typically employed during formulation development.
-
Micronization: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][6]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.
Guide 1: Systematic Solvent Screening and Co-Solvent System Development
This protocol will guide you through identifying an optimal solvent system for your experiments.
Objective: To determine the solubility of this compound in a range of common laboratory solvents and develop a co-solvent system for aqueous applications.
Materials:
-
This compound
-
Vials
-
Orbital shaker
-
HPLC or UV-Vis spectrophotometer
-
Solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Polyethylene glycol 400 (PEG 400), Propylene glycol, Water, Phosphate Buffered Saline (PBS) pH 7.4.
Protocol:
-
Solubility in Pure Solvents:
-
Add an excess amount of the compound to a vial containing a known volume (e.g., 1 mL) of each solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect for undissolved solid. If present, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantify the concentration to determine the solubility in each solvent.
-
-
Developing a Co-Solvent System:
-
Based on the results from step 1, select a primary organic solvent in which the compound is highly soluble (e.g., DMSO).
-
Prepare a series of co-solvent mixtures with an aqueous buffer (e.g., PBS pH 7.4). For example, create mixtures of DMSO:PBS at ratios of 10:90, 20:80, 30:70, etc.
-
Determine the solubility in each co-solvent mixture using the same method described in step 1.
-
Plot the solubility as a function of the co-solvent percentage to identify a system that provides adequate solubility at an acceptable organic solvent concentration for your specific application.
-
Data Presentation:
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | [Experimental Data] |
| DMF | [Experimental Data] |
| Ethanol | [Experimental Data] |
| Methanol | [Experimental Data] |
| PEG 400 | [Experimental Data] |
| Water | [Experimental Data] |
| PBS (pH 7.4) | [Experimental Data] |
Note: The above table should be populated with your experimental findings.
Workflow Diagram:
Caption: Decision-making flowchart for pH modification.
Part 3: Advanced Formulation Strategies
For more persistent solubility issues, particularly in the context of in vivo studies or formulation for therapeutic use, more advanced strategies are necessary.
1. Lipid-Based Formulations: These systems leverage lipophilic excipients to dissolve the drug, presenting it in a solubilized form that can enhance absorption. [2]This includes:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. [7]This can significantly improve the oral bioavailability of poorly soluble drugs. [6] 2. Nanotechnology Approaches: Reducing the particle size to the nanometer range dramatically increases the surface area, which can lead to a higher dissolution rate. [8]* Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. * Solid Lipid Nanoparticles (SLN): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix. [6] 3. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility. [7]
Summary and Recommendations
Overcoming the solubility challenges of this compound requires a systematic and multi-faceted approach. We recommend the following tiered strategy:
-
Initial Assessment: Begin by determining the compound's solubility in common organic solvents and establishing a reliable stock solution, typically in DMSO.
-
Aqueous System Optimization: When diluting into aqueous media, first explore the use of co-solvents and pH adjustment, as these are often the most straightforward and effective methods for in vitro assays.
-
Advanced Formulation: For more demanding applications such as animal studies, consider advanced formulations like lipid-based systems or nanotechnology, which can significantly enhance both solubility and bioavailability.
By methodically applying these principles and protocols, you can effectively manage the solubility of this compound and unlock its full potential in your research.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
Sources
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- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Crystallization of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the crystallization of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the underlying scientific principles to empower you to make informed decisions during your crystallization experiments.
Troubleshooting Guide
Crystallization is a critical purification step, and achieving high-quality crystals can be challenging.[1][2][3] This section addresses common problems encountered during the crystallization of this compound and provides systematic solutions.
Issue 1: No Crystals Form After Cooling
This is one of the most common and frustrating issues in crystallization.[4][5] It typically indicates that the solution is not supersaturated.
Possible Causes & Solutions:
-
Solution is not supersaturated: The concentration of your compound in the solvent is too low.
-
Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration.[4] After boiling off a portion of the solvent, allow the solution to cool again. Be patient, as crystallization can sometimes take time.
-
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at cool temperatures. The ideal solvent is one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][6]
-
Solution: A systematic solvent screening is recommended. Test the solubility of your compound in a range of solvents with varying polarities. If a single solvent is not effective, consider a mixed-solvent system. For a compound like this compound, which has both polar (hydrazino group) and non-polar (phenyl group) characteristics, solvent mixtures like ethanol/water, methanol/water, or ethyl acetate/hexane could be effective.[7]
-
-
Cooling too rapidly: Rapid cooling can sometimes inhibit nucleation.
-
Solution: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.[4]
-
-
Presence of impurities: Impurities can interfere with the crystal lattice formation and inhibit crystallization.[8][9][10]
-
Solution: Ensure your starting material is as pure as possible. If you suspect impurities, consider pre-purification by column chromatography. Sometimes, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[6]
-
Troubleshooting Workflow: No Crystal Formation
Caption: Troubleshooting logic for no crystal formation.
Issue 2: Compound "Crashes Out" of Solution as a Powder
Rapid precipitation of the compound as a fine powder instead of well-defined crystals is a sign of too-rapid crystallization.[4] This often happens when the solution becomes supersaturated too quickly.
Possible Causes & Solutions:
-
Solution is too concentrated: The initial concentration of the compound in the hot solvent is too high.
-
Solvent is a poor choice: The solvent may have a very steep solubility curve with respect to temperature for your compound.
-
Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystal growth.
-
-
Rapid cooling: Placing the hot solution directly into an ice bath can cause the compound to crash out.
-
Solution: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.
-
Issue 3: Oiling Out
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase (an oil) rather than a solid crystal.[4] This often happens if the solution becomes supersaturated at a temperature above the melting point of the solid.
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can significantly lower the melting point of a compound, leading to oiling out.[4]
-
Solution: Purify the starting material. A pre-crystallization purification step like column chromatography can be very effective.
-
-
Solution is too concentrated: Similar to the "crashing out" issue, a highly concentrated solution can lead to oiling out.
-
Inappropriate solvent: The boiling point of the solvent might be too high.
-
Solution: Choose a solvent with a lower boiling point.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for this compound?
A1: A good starting point is to test solvents with a range of polarities. Given the structure of your molecule (a heterocyclic system with a polar hydrazine group and a non-polar phenyl group), you should explore both polar and moderately polar solvents. Common choices for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[7] It is highly recommended to perform a small-scale solvent screen.
Solvent Selection Table
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for creating mixed-solvent systems with alcohols. |
| Methanol | 5.1 | 65 | Often a good choice for heterocyclic compounds.[11] |
| Ethanol | 4.3 | 78 | A common and effective recrystallization solvent.[12] |
| Acetone | 5.1 | 56 | Can be a good solvent, but its volatility can sometimes lead to rapid crystallization.[13] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent that is often effective. |
| Dichloromethane (DCM) | 3.1 | 40 | Its high volatility can be a challenge.[13] |
| Toluene | 2.4 | 111 | A non-polar solvent, often used in mixed-solvent systems. |
| Hexane | 0.1 | 69 | A non-polar solvent, typically used as an anti-solvent.[14] |
Q2: How can I use a mixed-solvent system?
A2: A mixed-solvent system is useful when your compound is too soluble in one solvent and poorly soluble in another. The two solvents must be miscible.[2] The general procedure is to dissolve your compound in a minimum amount of the "good" hot solvent (the one it is more soluble in). Then, slowly add the "poor" solvent (the anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: What is the role of a seed crystal?
A3: A seed crystal is a small, pure crystal of your compound that can be added to a saturated solution to induce crystallization.[4][5] It provides a template for crystal growth and can be particularly helpful when spontaneous nucleation is slow.
Q4: How do I perform scratching to induce crystallization?
A4: Scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[4]
Q5: What is the effect of temperature on pyrimidine crystallization?
A5: Temperature is a critical factor. Generally, the solubility of pyrimidine compounds increases with temperature.[11][15] This principle is the foundation of cooling crystallization, where a hot, saturated solution is cooled to induce the formation of crystals.[3][16]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolve the Solute: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen hot solvent and swirl. Continue adding small portions of the hot solvent until the compound just dissolves.[6][16]
-
Decolorize (if necessary): If the solution is colored and the pure compound is expected to be colorless or pale, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Cover the flask and allow the solution to cool slowly to room temperature.[16] Do not disturb the flask during this time.
-
Induce Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, try scratching the inside of the flask or adding a seed crystal.[4]
-
Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collect and Wash Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.
-
Dry the Crystals: Allow the crystals to dry completely before determining the yield and purity.[6]
Protocol 2: Vapor Diffusion for Small Quantities
Vapor diffusion is an excellent method when you only have a small amount of your compound.[13]
-
Dissolve your compound in a small volume of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (like a beaker covered with a watch glass) that contains a small amount of a volatile "poor" solvent (anti-solvent).
-
Over time, the "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the inner vial.
-
This gradual change in solvent composition will slowly decrease the solubility of your compound, promoting the growth of high-quality crystals.
Vapor Diffusion Setup
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for Thienopyrimidine Synthesis
Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic process. Our goal is to empower you with the expertise to optimize your reaction conditions, overcome common challenges, and achieve high-quality results.
Introduction to Thienopyrimidine Synthesis
Thienopyrimidines are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1] Their synthesis typically involves a two-stage process: the initial formation of a substituted 2-aminothiophene, often via the Gewald reaction, followed by the cyclization of the pyrimidine ring.[2][3] While seemingly straightforward, this pathway presents several potential hurdles that can impact yield and purity. This guide provides a structured approach to troubleshooting and optimizing these critical steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for thienopyrimidine synthesis?
The most prevalent synthetic route begins with the construction of a 2-aminothiophene intermediate.[2] This is typically achieved through the Gewald reaction, a one-pot multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][4][5] The resulting 2-aminothiophene is then cyclized with various reagents to form the pyrimidine ring.
Q2: What are the key methods for cyclizing the 2-aminothiophene to form the thienopyrimidine core?
Several methods exist for the crucial cyclization step, with the choice of reagent influencing the final substitution pattern of the thienopyrimidine. Common approaches include:
-
Reaction with Formamide: Refluxing the 2-aminothiophene with formamide is a widely used method to yield unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[6][7][8][9]
-
Reaction with Urea or Thiourea: Condensation with urea or thiourea, often at high temperatures, can produce thienopyrimidine-2,4-diones or their 2-thioxo analogs.[6]
-
Reaction with Isocyanates or Isothiocyanates: This method allows for the introduction of substituents at the N-3 position of the pyrimidine ring.[9][10][11]
-
Reaction with Nitriles: Cyclization with various nitrile-containing reagents, often under acidic conditions, can be used to introduce diverse substituents at the 2-position.[6][7]
Q3: How critical is the purity of the starting 2-aminothiophene?
The purity of the 2-aminothiophene intermediate is paramount for a successful cyclization reaction. Impurities from the Gewald reaction can lead to the formation of undesired side products and complicate the purification of the final thienopyrimidine product. It is highly recommended to purify the 2-aminothiophene, typically by recrystallization, before proceeding to the cyclization step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of thienopyrimidines, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Gewald Reaction (2-Aminothiophene Synthesis)
Possible Causes:
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile may be incomplete.
-
Suboptimal Base: The choice and amount of the basic catalyst are crucial. While stoichiometric amounts of amines like morpholine or piperidine are common, catalytic amounts of more efficient bases can improve yields.[12]
-
Incorrect Reaction Temperature: The reaction is often temperature-sensitive. Running the reaction at too low a temperature can lead to slow reaction rates, while excessively high temperatures can promote side reactions.
-
Poor Quality of Elemental Sulfur: The reactivity of sulfur can vary.
Solutions:
-
Optimize the Base:
-
Temperature Control:
-
Solvent Selection:
-
Dimethylformamide (DMF) is a commonly used and effective solvent for the Gewald reaction.[13]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
| Parameter | Recommended Condition | Rationale | Reference |
| Catalyst | 10-20 mol% L-proline or Piperidinium borate | Catalytic amounts are effective, environmentally friendly, and can improve yields. | [12][13] |
| Solvent | DMF | Good solubility for reactants and facilitates the reaction. | [13] |
| Temperature | 60°C or Microwave Irradiation | Balances reaction rate and minimizes side product formation. Microwave can significantly reduce reaction time. | [8][13] |
Problem 2: Low Yield or No Reaction in the Cyclization Step
Possible Causes:
-
Deactivated 2-Aminothiophene: The nucleophilicity of the amino group can be reduced by certain substituents on the thiophene ring.
-
Insufficiently Reactive Cyclizing Agent: The chosen reagent (e.g., formamide, urea) may require harsh conditions to react.
-
Inappropriate Solvent: The solvent may not be suitable for the specific cyclization reaction.
-
Incorrect pH: Some cyclization reactions are sensitive to pH. For instance, those involving potassium (thio)cyanate often require acidic conditions.[6]
Solutions:
-
Increase Reaction Temperature and/or Time:
-
Solvent-Free Conditions:
-
Choice of Solvent:
-
Acid or Base Catalysis:
Problem 3: Formation of Side Products
Possible Causes:
-
Self-Condensation of Starting Materials: This can occur, especially at high temperatures.
-
Reaction at Multiple Sites: If the 2-aminothiophene has other reactive functional groups, these may compete in the cyclization.
-
Decomposition of Reagents or Products: High temperatures and prolonged reaction times can lead to degradation.
-
Oxidation: The thiophene ring can be susceptible to oxidation under certain conditions.
Solutions:
-
Precise Temperature Control: Avoid overheating the reaction mixture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Stepwise Synthesis: If multiple reactive sites are present, consider a protection-deprotection strategy for other functional groups.
-
Optimize Reagent Stoichiometry: Use the appropriate molar ratios of reactants to minimize unreacted starting materials that could lead to side reactions.
Problem 4: Difficulty in Product Purification
Possible Causes:
-
Formation of Tarry Byproducts: High-temperature reactions can sometimes produce polymeric or tarry materials.
-
Similar Polarity of Product and Impurities: This makes separation by column chromatography challenging.
-
Low Solubility of the Product: The final thienopyrimidine product may have poor solubility in common organic solvents.
Solutions:
-
Recrystallization: This is often the most effective method for purifying solid thienopyrimidine products. Common solvents include ethanol, methanol, or DMF/water mixtures.[3][15]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A careful selection of the eluent system is critical.
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification technique.
-
Acid-Base Extraction: If the product has basic or acidic properties, an acid-base extraction can be used to separate it from neutral impurities.
Experimental Protocols
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the ketone or aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in DMF, add elemental sulfur (1.1 equivalents).
-
Add the base (e.g., morpholine, 1.2 equivalents, or a catalytic amount of L-proline, 10 mol%) portion-wise, ensuring the temperature does not exceed 40°C.
-
Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 2-aminothiophene by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Cyclization with Formamide to a Thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of the purified 2-aminothiophene-3-carboxylate (1 equivalent) and formamide (10-20 equivalents) is heated to reflux (typically 150-180°C).[8][9]
-
The reaction is maintained at reflux for 2-18 hours, with progress monitored by TLC.[8][9]
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with water and then a small amount of cold ethanol to remove residual formamide.
-
The product is dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of thienopyrimidines.
Caption: General workflow for thienopyrimidine synthesis.
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The following diagram outlines the key steps of the Gewald reaction.
Caption: Key steps of the Gewald reaction mechanism.
Characterization of Thienopyrimidines
Accurate characterization of the final product is essential. The following spectroscopic techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the synthesized thienopyrimidine.[8][9][16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C=O and N-H stretches.[9][16]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[9][18]
Conclusion
The synthesis of thienopyrimidines, while a powerful tool in medicinal chemistry, requires careful optimization and troubleshooting. By understanding the underlying chemical principles and being aware of the common pitfalls, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation for addressing challenges in thienopyrimidine synthesis, and we encourage you to consult the cited literature for more detailed information on specific reaction conditions and substrate scopes.
References
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (URL: )
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: )
- Reaction optimization studies of the modified Gewald reaction a - ResearchG
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. (URL: )
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Gewald aminothiophene synthesis | Request PDF - ResearchG
- Thienopyrimidine | Encyclopedia MDPI. (URL: )
- The Chemistry of Thienopyrimidines - ResearchG
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. (URL: )
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: )
- Synthesis of novel thienopyrimidines and evaluation for their anti- inflamm
- Synthesis of Some Thienopyrimidine Deriv
- SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF - INIS-IAEA. (URL: )
- Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one - ResearchG
- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentr
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Deriv
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Semantic Scholar. (URL: )
- optimizing reaction conditions for 2,6-Diphenylpyrimidine-4(1H)-thione synthesis - Benchchem. (URL: )
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025)
- Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis Online. (URL: )
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. d-nb.info [d-nb.info]
- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 14. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Welcome to the technical support resource for researchers utilizing 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine and related thienopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges related to off-target effects. Our goal is to equip you with the scientific rationale and practical protocols to ensure the specificity and validity of your experimental outcomes.
The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, recognized for its structural similarity to purines, which allows it to function as a privileged structure in kinase inhibitor design.[1] Derivatives of this scaffold have been developed to target a range of kinases, including but not limited to, PI3K, EGFR, and VEGFR.[2][3][4] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to unintended interactions with other kinases.[5] These off-target effects can result in ambiguous data, cellular toxicity, or phenotypes that do not align with the known function of the primary target. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype that is inconsistent with the known function of my primary target kinase after treatment with this compound. What is the likely cause?
A1: This is a classic indication of potential off-target effects. Due to the conserved nature of the ATP-binding site, kinase inhibitors can frequently bind to and modulate the activity of unintended kinases.[5] This can trigger unexpected signaling pathways, leading to the observed phenotype. It is crucial to experimentally validate that the effect is a direct consequence of inhibiting the intended target.
Q2: How can I begin to differentiate between on-target and off-target effects in my experiments?
A2: A multi-pronged approach is the most robust strategy. We recommend initiating your investigation with the following two parallel strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same primary kinase but possesses a different chemical scaffold. If both structurally distinct compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a "Rescue" Experiment: If you are knocking down a target, a rescue experiment involves reintroducing the target protein and observing if the original phenotype is restored.[6] This helps to confirm that the initial effect was due to the absence or inhibition of the specific target.
Q3: At what concentration should I be using this compound to minimize off-target effects?
A3: It is critical to use the lowest concentration of the inhibitor that elicits the desired on-target effect. We strongly recommend performing a dose-response curve for your specific assay to determine the IC50 (for biochemical assays) or EC50 (for cellular assays).[7] Operating at concentrations significantly above the IC50/EC50 dramatically increases the likelihood of engaging off-target kinases.[8]
Q4: Are there databases or prediction tools to estimate the potential off-targets of my compound?
A4: Yes, several computational tools and databases can predict potential off-targets based on the chemical structure of your small molecule. These tools utilize algorithms that compare your compound to libraries of known kinase inhibitors and their selectivity profiles.[9] While these predictions are not a substitute for experimental validation, they can provide valuable guidance for designing your off-target screening experiments.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
Symptoms: You observe widespread cell death, a dramatic decrease in cell proliferation, or morphological changes that are not consistent with the inhibition of your primary target, especially at higher concentrations of this compound.
Potential Cause: The inhibitor may be potently inhibiting one or more kinases that are essential for cell survival or proliferation. Thienopyrimidine derivatives have been reported to induce apoptosis and mitotic catastrophe in some cancer cell lines.[10]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular toxicity.
Detailed Steps:
-
Quantitative Analysis of Cytotoxicity: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which the compound induces 50% cell death (IC50 for cytotoxicity).[2]
-
Compare with On-Target Potency: Compare the cytotoxic IC50 with the IC50 for the inhibition of your primary target (from a biochemical or cellular target engagement assay). A significant discrepancy, where the cytotoxic IC50 is much higher than the on-target IC50, suggests the toxicity may be an on-target effect at higher concentrations. If the values are close, off-target effects are more likely.
-
Kinome-Wide Profiling: Submit the compound for a kinome-wide selectivity screen. These commercially available services test your inhibitor against a large panel of kinases, providing a detailed report of its inhibitory activity across the kinome.[11]
-
Validate Key Off-Targets: From the kinome scan, identify the most potent off-target kinases. Validate their inhibition in your cellular system. For example, if a known off-target is a kinase in the MAPK pathway, use a phospho-specific antibody to probe for the phosphorylation status of its downstream substrate (e.g., phospho-ERK) by Western blot.
Issue 2: Inconsistent or Non-Reproducible Phenotypic Results
Symptoms: The observed cellular phenotype varies between experiments, or the results are not consistent with published data for inhibitors of the same target.
Potential Cause: This can arise from a narrow therapeutic window, where slight variations in inhibitor concentration can lead to engagement of different sets of off-targets, resulting in variable phenotypes.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent phenotypic results.
Detailed Steps:
-
Verify Target Engagement with CETSA: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your compound is binding to its intended target within the complex cellular environment.[12][13][14] The principle is that ligand binding increases the thermal stability of the target protein. A detailed protocol is provided below.
-
Employ an Orthogonal Validation Approach: As mentioned in the FAQs, use a well-characterized, structurally dissimilar inhibitor for your primary target. If this second inhibitor fails to reproduce the phenotype observed with this compound, it strongly suggests that the initial observation was due to an off-target effect.
-
Phenotypic Clustering: If available, utilize high-content imaging or other multi-parametric readouts to perform phenotypic screening.[15][16] Comparing the detailed phenotypic "fingerprint" of your compound with a library of well-characterized inhibitors can help to identify the likely off-target pathways being modulated.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the direct assessment of target engagement in intact cells.[12]
Methodology:
-
Cell Treatment: Plate your cells of interest and grow them to 80-90% confluency. Treat the cells with this compound at your desired concentration range. Include a vehicle control (e.g., DMSO).
-
Heating Step: After the desired incubation time, harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Western Blotting: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Perform standard SDS-PAGE and Western blotting using a specific antibody against your target protein.
-
Data Analysis: Quantify the band intensities for your target protein at each temperature for both the vehicle- and inhibitor-treated samples. A positive result is a shift in the melting curve to a higher temperature in the presence of the inhibitor, indicating thermal stabilization upon binding.
Data Presentation: Example of CETSA Data
| Temperature (°C) | Vehicle Control (Relative Band Intensity) | Inhibitor-Treated (Relative Band Intensity) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.60 | 0.92 |
| 60 | 0.25 | 0.75 |
| 65 | 0.05 | 0.40 |
This table illustrates an example where the inhibitor stabilizes the target protein, resulting in a higher relative band intensity at elevated temperatures compared to the vehicle control.
References
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. Available at: [Link]
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Hashimoto, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 164-173. Available at: [Link]
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Shaw, J., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(10), 2822-2829. Available at: [Link]
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Robles, A. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(49), 4647-4656. Available at: [Link]
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Li, J., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-175). Humana, New York, NY. Available at: [Link]
- BenchChem. (2025).
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Melo-Filho, C. C., et al. (2016). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 27(8), 1483-1494. Available at: [Link]
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Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem, 13(6), 495-499. Available at: [Link]
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Liu, Q., et al. (2011). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 286(15), 13143-13155. Available at: [Link]
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Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12156-12170. Available at: [Link]
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Hryshchenko, A. A., et al. (2015). Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 23(3), 455-463. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 26(23), 7192. Available at: [Link]
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Apsel, B., et al. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691-699. Available at: [Link]
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Gavilan, M. P., et al. (2019). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Cancers, 11(9), 1269. Available at: [Link]
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
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Thiyagarajan, T., et al. (2019). Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. Molecules, 24(18), 3290. Available at: [Link]
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Zhao, L., et al. (2017). Design, synthesis and biological evaluation of[12][13][14]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry, 126, 745-756. Available at: [Link]
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Cao, S., et al. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. European Journal of Medicinal Chemistry, 157, 107-117. Available at: [Link]
- ResearchGate. (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments?.
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Abdel-Megeed, M. F., et al. (2015). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1045-1053. Available at: [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Berg, E. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Bio-Rad.
- EFMC - European Federation for Medicinal Chemistry and Chemical Biology. (2020). Phenotypic Drug Discovery - Webinar (Part One). YouTube.
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Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 25-33. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 903-913. Available at: [Link]
-
Vitale, P., et al. (2020). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 25(23), 5709. Available at: [Link]
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Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. Available at: [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41. Available at: [Link]
-
Eldebss, T. M. A., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(19), 6653. Available at: [Link]
- Berg, E. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. SelectScience.
-
El-Damasy, D. A., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. Available at: [Link]
-
Johnson, T. A., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere, 4(5), e00606-19. Available at: [Link]
-
Taylor, N. D., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 61(17), 7844-7858. Available at: [Link]
-
Taha, H. E., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[17][18]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 392. Available at: [Link]
-
Johnson, T. A., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere, 4(5). Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Scientific Reports, 13(1), 1-22. Available at: [Link]
-
Oh, S., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Journal of Chemical Information and Modeling, 62(10), 2419-2430. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Investigating Potential Off-Target Effects of Novel Kinase Inhibitors. BenchChem.
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Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Available at: [Link]
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stability issues of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine in solution
Welcome to the technical support center for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or red). What is happening?
A color change in your solution is often the first visual indicator of chemical degradation. The hydrazino group (-NHNH2) on the thienopyrimidine core is susceptible to oxidation, which can lead to the formation of highly colored diazene or other conjugated species.[1] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.
Q2: I've observed a loss of potency or unexpected results in my biological assays. Could this be related to the stability of the compound?
Absolutely. The degradation of this compound will result in a lower concentration of the active parent compound and the formation of new chemical entities. These degradants are unlikely to have the same biological activity and may even interfere with your assay, leading to inconsistent or erroneous results.
Q3: What are the primary factors that can cause this compound to degrade in solution?
The main factors influencing the stability of this compound in solution are:
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Oxidation: The hydrazino group is readily oxidized. Dissolved oxygen in your solvent is a common culprit.
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pH: Both acidic and basic conditions can catalyze the hydrolysis of the hydrazino group or other parts of the molecule. For many heterocyclic hydrazines, maximum stability is often found in a slightly acidic pH range (around 3.5-5.5).
-
Light (Photodegradation): Thienopyrimidine scaffolds can be light-sensitive, and exposure to UV or even ambient lab lighting can induce degradation.[2]
-
Temperature: Elevated temperatures will accelerate the rate of all chemical degradation reactions.
Q4: What is the best way to prepare and store stock solutions of this compound?
To maximize the stability of your stock solutions, we recommend the following:
-
Solvent Choice: Use a high-purity, anhydrous, and degassed aprotic solvent such as DMSO or DMF for your primary stock solution. Avoid using protic solvents like methanol or water for long-term storage if possible, as they can participate in hydrolysis.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
Troubleshooting Guide: Investigating and Mitigating Instability
This section provides a more in-depth guide to systematically troubleshoot and address stability issues with this compound.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
Symptoms:
-
Significant loss of parent compound peak in HPLC analysis within hours of preparation.
-
Appearance of multiple new peaks in the chromatogram.
-
Precipitate formation over time.
Underlying Causes & Mechanistic Explanation:
The hydrazino group is a key point of instability in aqueous media. Two primary degradation pathways are likely:
-
Oxidative Degradation: The hydrazino moiety can be oxidized to a diazene, which may be further converted to other products. This is often catalyzed by dissolved oxygen or trace metal ions in the buffer. The thiophene ring itself is also susceptible to oxidation.[2]
-
Hydrolysis: Depending on the pH, the C4-hydrazine bond can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to the formation of 4-hydroxy-5-phenylthieno[2,3-d]pyrimidine and hydrazine. Acid-catalyzed hydrolysis is also a known degradation pathway for hydrazones, which share mechanistic similarities.
dot
Caption: Potential degradation pathways for this compound.
Solutions & Mitigation Strategies:
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pH Optimization: Conduct a pH stability profile study. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7.4, 9) and monitor its stability over time by HPLC. You will likely find the compound is most stable in a slightly acidic pH range.
-
Deoxygenate Buffers: Before use, sparge your aqueous buffers with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or DTT, to your buffer system, but first verify that it does not interfere with your downstream assay.
-
Metal Chelators: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffers.
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Prepare Freshly: For critical experiments, always prepare aqueous solutions of the compound immediately before use from a frozen, concentrated stock in an aprotic solvent like DMSO.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
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Variable IC50 values between experimental runs.
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Loss of activity of a prepared solution over the course of a multi-plate experiment.
Underlying Cause & Mechanistic Explanation:
This issue often stems from the gradual degradation of the compound in the final assay medium under experimental conditions (e.g., at 37°C in an incubator). The rate of degradation may not be immediately obvious but can be significant over several hours, leading to a decreasing effective concentration of the active compound.
Solutions & Mitigation Strategies:
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Time-Course Stability Assessment: Perform a stability study in your final assay medium at the experimental temperature (e.g., 37°C). Sample the solution at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound. This will define the "window" of stability for your experiments.
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Workflow Optimization: Minimize the time the compound spends in aqueous buffer before the final assay read-out. Prepare dilutions just before adding them to the cells or assay plate.
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Control for Degradation: If degradation is unavoidable, run a "time zero" control plate and a final time point control plate to quantify the extent of degradation during the experiment and use this information to normalize your results.
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Sources
Technical Support Center: Purification of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its analogs. The inherent structural complexity and physicochemical properties of the thieno[2,3-d]pyrimidine scaffold often present unique purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials, such as the corresponding 4-chloro or 4-oxo precursor, and byproducts from side reactions. For instance, if synthesizing from a 4-chloro intermediate and hydrazine, you may encounter dimers or products of over-alkylation.[1] It is also common to see residual solvents and reagents from the workup. A thorough analysis by LC-MS and NMR is crucial for identifying specific impurities in your batch.
Q2: My purified this compound is colored (e.g., yellow or brown), but I expect a white solid. What could be the cause?
A2: Thieno[2,3-d]pyrimidine derivatives can be susceptible to oxidation or degradation, which can result in coloration.[2] The presence of trace metallic impurities from catalysts used in preceding steps can also impart color. The hydrazine moiety itself can be prone to oxidation. Ensure that the purification and drying steps are performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are thoroughly degassed. If color persists, a charcoal treatment during recrystallization may be effective, but should be used judiciously to avoid loss of product.
Q3: What is the general solubility profile of this compound?
A3: Like many heterocyclic compounds rich in nitrogen and sulfur, this compound generally exhibits poor solubility in non-polar solvents like hexanes and limited solubility in moderately polar solvents like ethyl acetate at room temperature.[3] It typically shows better solubility in more polar solvents such as methanol, ethanol, DMF, and DMSO, especially upon heating.[4] This solubility profile is a key consideration for selecting appropriate solvent systems for both chromatography and recrystallization.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process and provides actionable solutions grounded in chemical principles.
Issue 1: Low Recovery After Recrystallization
Symptom: You observe significant loss of material after performing a recrystallization, resulting in a low yield of the purified product.
Root Cause Analysis: This issue is often a direct consequence of the compound's solubility profile. Using a solvent in which the compound is too soluble at room temperature will lead to a substantial amount of product remaining in the mother liquor. Conversely, if the compound has poor solubility even at elevated temperatures, you may be using excessively large volumes of solvent, leading to losses during filtration and transfer.
Proposed Solutions & Workflow:
-
Systematic Solvent Screening: Before committing to a bulk recrystallization, perform a small-scale solvent screen. Test a range of solvents with varying polarities. A good recrystallization solvent will dissolve the compound when hot but show very limited solubility when cold.
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability Assessment |
| Ethanol/Water | High | 78-100 | Often effective; water acts as an anti-solvent. |
| Isopropanol | Medium | 82 | Good for moderately polar compounds. |
| Acetonitrile | Medium-High | 82 | Can be a good choice if solubility in alcohols is too high. |
| Ethyl Acetate/Hexane | Low-Medium | 60-77 | Use if the compound is less polar; hexane as anti-solvent. |
| Dioxane/Water | High | 101 | A higher boiling point option for poorly soluble compounds. |
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Employing an Anti-Solvent System: If finding a single suitable solvent is difficult, a binary system is often more effective. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethanol or DMF). Then, slowly add a miscible "anti-solvent" (e.g., water or hexane) until turbidity persists. Gently heat until the solution becomes clear again, and then allow it to cool slowly.
-
Controlled Cooling: Rapid cooling (e.g., crashing the solution in an ice bath) leads to the formation of small, often impure crystals and can trap solvent. Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator or freezer to maximize the recovery of pure crystals.
Issue 2: Persistent Impurities Observed in NMR/LC-MS After Column Chromatography
Symptom: Despite purification by column chromatography, analytical data shows that one or more impurities co-elute with the desired product.
Root Cause Analysis: This typically occurs when the impurities have very similar polarity and structural characteristics to the product. The choice of stationary phase and mobile phase is not providing sufficient differential partitioning to achieve separation.[5][6]
Proposed Solutions & Workflow:
-
Optimize TLC First: Before running a column, optimize the separation on a thin-layer chromatography (TLC) plate. The goal is to achieve a clear separation (ΔRf > 0.2) between your product and the impurities. Experiment with different solvent systems, focusing on mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic impurities) can significantly alter selectivity.
-
Change the Stationary Phase: If silica gel (normal phase) is not providing adequate separation, consider alternative stationary phases.[6]
-
Alumina (Al₂O₃): Can offer different selectivity, especially for nitrogen-containing heterocycles. It is available in acidic, neutral, and basic forms.
-
Reversed-Phase (C18): If the compound is sufficiently polar, reversed-phase chromatography using a mobile phase like methanol/water or acetonitrile/water can be highly effective and often provides a different elution order for impurities.
-
-
Gradient Elution: A step or linear gradient elution is often more effective than an isocratic (constant solvent mixture) elution for separating complex mixtures.[7] Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
Workflow Diagram: Troubleshooting Co-elution in Column Chromatography
Caption: Logical workflow for addressing co-eluting impurities.
Issue 3: Product Appears as an Oil or Gummy Solid
Symptom: After removing the solvent from purified fractions or after a failed recrystallization attempt, the product does not solidify and remains as a persistent oil or a tacky, amorphous solid.
Root Cause Analysis: This can be caused by several factors:
-
Residual Solvent: The most common cause. High-boiling point solvents like DMF, DMSO, or even toluene can be difficult to remove under standard vacuum and will keep the product from solidifying.
-
Presence of Impurities: Certain impurities can act as "eutectic plasticizers," depressing the melting point of the mixture and preventing crystallization.
-
Polymorphism: The compound may be capable of existing in multiple solid-state forms, and you may have isolated a metastable or amorphous form.
Proposed Solutions:
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum (e.g., using a Schlenk line or a high-vacuum pump) and, if the compound is thermally stable, with gentle heating (e.g., 40-50 °C). This is crucial for removing residual high-boiling solvents.
-
Solvent Trituration: This technique can be highly effective for inducing crystallization and removing soluble impurities. Add a small amount of a solvent in which your product is insoluble (but the impurities might be soluble), such as diethyl ether or hexane. Vigorously stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.
-
Scratching: If you have a small amount of material in a flask, use a glass rod or metal spatula to scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Step-by-Step Protocols
Protocol 1: Optimized Recrystallization using a Binary Solvent System (Ethanol/Water)
This protocol is a reliable starting point for purifying gram-scale quantities of crude this compound.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to reflux with stirring. Continue to add ethanol in small portions until the solid is fully dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could otherwise inhibit crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until you observe persistent cloudiness (turbidity).
-
Re-clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. You should observe the formation of crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in a refrigerator (4 °C) for several hours, or preferably overnight, to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual ethanol.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for separating the target compound from impurities with different polarities.
-
Column Packing (Wet Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles or cracks are present.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to the separation you optimized on TLC. For example, you might start with 90:10 Hexane/EtOAc, move to 70:30, and then to 50:50.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Diagram: Purification Decision Tree
Caption: Decision-making process for selecting a primary purification method.
References
-
Akhtar, A., Chaudhari, T. Y., & Inam, A. (2025). Design and Synthesis of Tetrahydrobenzo[3][7]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis, 57, 2880–2892. [Link]
-
Baluja, S. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(11-12), 969-974. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4149-4161. [Link]
-
Patel, R. P. (n.d.). Column Chromatography. Department of Chemistry, Bhavan's Shree I. L. Pandya Arts-Science and Smt. J. M. Shah Commerce College. [Link]
-
Taylor, R. D., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of medicinal chemistry, 61(17), 7843–7856. [Link]
-
Wikipedia. (2023, October 27). Column chromatography. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Bioorganic & Medicinal Chemistry, 86, 117300. [Link]
-
Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(7), 464–473. [Link]
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interpreting ambiguous NMR spectra of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for researchers working with 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. This resource is designed to help you navigate the common challenges associated with interpreting the NMR spectra of this molecule. Due to its unique structural features, you may encounter spectra that appear ambiguous or more complex than initially anticipated. This guide provides troubleshooting insights and systematic protocols to help you confidently elucidate the correct structure and understand the dynamic behavior of your compound in solution.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the NMR analysis of this compound in a question-and-answer format.
Question 1: Why do I see more aromatic signals than expected in my ¹H NMR spectrum?
Answer: You are likely observing the effects of restricted rotation around the C5-Phenyl bond or the C4-Hydrazino bond. The thieno[2,3-d]pyrimidine core is bulky, and this can create a significant energy barrier to free rotation around the single bonds connecting the phenyl and hydrazino groups.[1][2][3] When the rate of this rotation is slow on the NMR timescale, the protons on the phenyl ring (and potentially the hydrazino group) that would be chemically equivalent with free rotation become non-equivalent. This results in separate signals for each proton, leading to a more complex spectrum than the simplified structure would suggest.
At room temperature, you might be observing a mixture of stable conformers (rotamers), each giving its own set of signals.
Question 2: Some of my proton signals, particularly for the -NH-NH₂ protons, are broad or have disappeared entirely. Why is this happening?
Answer: This is a classic example of chemical exchange.[4][5][6] The protons on the hydrazino group are labile and can exchange with each other (NH-NH₂) and with trace amounts of water or acid in your NMR solvent. When the rate of this exchange is in the intermediate regime on the NMR timescale, it leads to significant line broadening.[5][7] If the exchange is very fast, you might see a single, sharp averaged signal. If it's very slow, you would see distinct, sharp signals for each proton. The broadness you're observing indicates an exchange rate that is comparable to the frequency difference between the signals of the exchanging protons.[6]
Furthermore, the nitrogen atoms in the hydrazino group and the pyrimidine ring can undergo protonation/deprotonation, which also contributes to exchange broadening.
Question 3: I'm seeing two sets of signals for the entire molecule, suggesting I have a mixture of two compounds, but my synthesis was clean. What could be the cause?
Answer: While an impurity is always a possibility, it's highly probable that you are observing tautomerism. The hydrazino group can exist in equilibrium with its hydrazono tautomer, as illustrated below.[8][9][10] This is a common phenomenon in heterocyclic compounds containing hydrazino substituents.[8]
Caption: Potential tautomeric equilibrium in this compound.
Experiment 1: Variable Temperature (VT) NMR
Objective: To distinguish between static phenomena (like tautomers or impurities) and dynamic phenomena (like restricted rotation or chemical exchange).
Methodology:
-
Prepare your sample as usual in a suitable solvent (e.g., DMSO-d₆ or toluene-d₈).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Incrementally increase the temperature of the NMR probe (e.g., in 10-15 °C steps) up to a maximum safe temperature for your sample and solvent (e.g., 100 °C for DMSO-d₆). Acquire a spectrum at each temperature.
-
Cool the sample back to room temperature and then acquire spectra at incrementally lower temperatures if necessary and if the solvent allows.
Interpreting the Results:
-
If you have restricted rotation (rotamers): As you increase the temperature, you provide more thermal energy to overcome the rotational barrier. The distinct signals from the different rotamers will broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal. [1][2][11][12]This is a definitive indicator of a dynamic process.
-
If you have chemical exchange (broad -NH-NH₂ peaks): Similar to restricted rotation, increasing the temperature will increase the rate of exchange. If you are in the intermediate exchange regime, the peak may first broaden further before sharpening at higher temperatures as you move into the fast exchange regime. [4]* If you have tautomers or impurities: The chemical shifts and the ratio of the two sets of signals may change slightly with temperature due to thermodynamic effects, but the distinct sets of signals will not coalesce into a single set.
Experiment 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
Objective: To unambiguously determine the covalent structure of your compound, especially when dealing with tautomers or complex overlapping signals. [13][14][15][16] Methodology:
-
Prepare a reasonably concentrated sample (5-10 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. This will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This is excellent for identifying spin systems, such as the protons on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlation). This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This is often the most informative experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This allows you to piece together the entire carbon skeleton and connect different fragments of the molecule. For example, you can confirm the connection of the phenyl ring to C5 by observing a correlation from the ortho-protons of the phenyl ring to the C5 carbon of the thieno[2,3-d]pyrimidine core.
Interpreting the Results: If you have two tautomers, you will see two independent sets of cross-peaks in your 2D spectra. By analyzing the correlations within each set, you can independently assign the structures of both tautomers present in the solution.
Part 3: Reference Data
The following table provides estimated ¹H and ¹³C NMR chemical shifts for this compound. These are based on data for the thieno[2,3-d]pyrimidine scaffold and related structures. [17][18][19][20][21]Actual values will vary depending on the solvent, concentration, and temperature.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H2 (Pyrimidine) | ~8.5 - 8.8 | ~150 - 155 | |
| H6 (Thiophene) | ~7.3 - 7.6 | ~120 - 125 | |
| Phenyl-H (ortho) | ~7.5 - 7.8 | ~128 - 130 | May appear as multiple signals due to restricted rotation. |
| Phenyl-H (meta) | ~7.4 - 7.6 | ~127 - 129 | |
| Phenyl-H (para) | ~7.3 - 7.5 | ~125 - 128 | |
| -NH- (Hydrazino) | Highly variable (4.0 - 9.0) | N/A | Broad, exchangeable proton. Position is highly solvent-dependent. |
| -NH₂ (Hydrazino) | Highly variable (3.0 - 7.0) | N/A | Broad, exchangeable protons. Position is highly solvent-dependent. |
| C4 (Pyrimidine) | N/A | ~158 - 162 | Quaternary carbon attached to the hydrazino group. |
| C5 (Thiophene) | N/A | ~135 - 140 | Quaternary carbon attached to the phenyl group. |
| C7a (Bridgehead) | N/A | ~160 - 165 | Quaternary carbon. |
| Phenyl-C (ipso) | N/A | ~130 - 135 | Quaternary carbon. |
References
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Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
-
Huggins, M. T., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1433-1437. Available from: [Link]
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NMR line broadening techniques - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
El-Gohary, A. R., & Al-Amri, A. M. (2012). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Magnetic Resonance in Chemistry, 50(10), 674-677. Available from: [Link]
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Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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Chemical Exchange Studies - NMR Theory. (n.d.). UCSB Chem and Biochem NMR Facility. Retrieved January 12, 2026, from [Link]
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Vallurupalli, P., et al. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 132(25), 8632–8635. Available from: [Link]
-
1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7). Retrieved January 12, 2026, from [Link]
-
Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available from: [Link]
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da Silva, A. B., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(4). Available from: [Link]
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Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 12, 2026, from [Link]
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Al-Said, M. S., et al. (2005). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 3(19), 3535-3540. Available from: [Link]
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ERIC - EJ1253688 - Variable Temperature NMR Experiment Studying Restricted Bond Rotation, Journal of Chemical Education, 2020-May. (2020). Retrieved January 12, 2026, from [Link]
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Huggins, M. T. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Georgia Southern University. Retrieved January 12, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(11), 3324. Available from: [Link]
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Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Kunchandy, J., & Singh, P. R. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Chemistry Letters, 18(11), 1985-1988. Available from: [Link]
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Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. (2023). Journal of Chemical Sciences, 135(3). Available from: [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering, 11(13), 5339–5349. Available from: [Link]
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Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 548-555. Available from: [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved January 12, 2026, from [Link]
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Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available from: [Link]
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The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023). Molecules, 28(8), 3358. Available from: [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2020). RSC Advances, 10(45), 26867-26879. Available from: [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1981). ResearchGate. Retrieved January 12, 2026, from [Link]
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1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
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H-NMR Spectroscopy of thieno [2, 3-d]pyrimidin-4-one. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds†. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). Journal of Medicinal Chemistry, 64(15), 11496–11511. Available from: [Link]
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A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (2001). Molecules, 6(4), 346-353. Available from: [Link]
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Tautomerism Detected by NMR. (2020). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
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5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (2018). Molbank, 2018(4), M1018. Available from: [Link]
-
Synthesis of Thieno[2,3‐d]pyrimidine and Quinazoline Derivatives from Monothiooxamides. (2005). ChemInform. Available from: [Link]
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Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, kilo-scale production. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to anticipate and overcome the challenges inherent in scaling up this multi-step heterocyclic synthesis.
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a bioisostere of purine bases, and its derivatives have shown significant potential in oncology and anti-inflammatory research.[1][2] The successful and reproducible scale-up of this molecule is therefore a critical step in many drug development pipelines.
This guide is structured to address your needs proactively, beginning with high-level FAQs for quick reference, followed by an in-depth troubleshooting guide for specific experimental bottlenecks, and concluding with detailed, scalable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and why is it preferred for scale-up?
A1: The most robust and widely adopted route involves a four-step sequence starting from readily available commercial materials. This pathway is preferred for its reliability and the relatively stable nature of its intermediates. The sequence is:
-
Gewald Three-Component Reaction: Synthesis of an ethyl 2-amino-4-phenylthiophene-3-carboxylate intermediate. This reaction efficiently constructs the core thiophene ring in a single step from basic starting materials.[3][4][5]
-
Pyrimidine Ring Cyclization: The aminothiophene is cyclized, typically using formamide, to form 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: The pyrimidinone is converted to the highly reactive intermediate, 4-chloro-5-phenylthieno[2,3-d]pyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][6][7]
-
Hydrazinolysis: The final product is obtained by nucleophilic substitution of the chloro group with hydrazine hydrate.[8]
This route is advantageous for scale-up because it avoids unstable intermediates and utilizes well-understood, high-yielding reactions.
Q2: What are the primary safety concerns when scaling this synthesis?
A2: The two main areas of concern are:
-
Chlorination Step: The use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) presents significant hazards. These reagents are highly corrosive, toxic upon inhalation, and react violently with water. Scale-up requires a closed system, excellent ventilation, and a carefully planned quenching procedure for excess reagent.[1][6]
-
Hydrazinolysis Step: The reaction of the 4-chloro intermediate with hydrazine hydrate can be highly exothermic.[9] On a large scale, this can lead to a thermal runaway if the addition rate and cooling are not precisely controlled. Hydrazine hydrate itself is also a toxic and corrosive substance.
Q3: Can microwave-assisted synthesis be used for scaling up this process?
A3: While microwave irradiation can significantly accelerate several steps of this synthesis (particularly the Gewald reaction and the final amination) on a laboratory scale, its application in large-scale production is limited.[10][11] Challenges in achieving uniform heating and the specialized equipment required for large-volume microwave reactors often make traditional thermal methods more practical and cost-effective for kilo-scale manufacturing.[12]
Overall Synthetic Workflow
The following diagram outlines the standard four-step synthetic pathway.
Caption: Decision tree for troubleshooting low yield.
Scalable Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. All operations should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a designated chemical reactor bay.
Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol (20 L).
-
Reagent Charge: Add acetophenone (2.40 kg, 20.0 mol), ethyl cyanoacetate (2.26 kg, 20.0 mol), and finely powdered sulfur (0.64 kg, 20.0 mol).
-
Catalyst Addition: Add morpholine (0.35 kg, 4.0 mol).
-
Reaction: Begin stirring and heat the mixture to a gentle reflux (~78-80°C) using the reactor jacket. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes out. Cool further to 0-5°C for 2 hours to maximize precipitation.
-
Isolation: Filter the solid product using a large Büchner funnel or a filter press. Wash the filter cake with cold ethanol (2 x 2 L).
-
Drying: Dry the pale-yellow solid in a vacuum oven at 50°C until a constant weight is achieved.
-
Expected Yield: 75-85%.
-
Step 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reactor Setup: Charge the purified thiophene intermediate from Step 1 (3.71 kg, 15.0 mol) and formamide (15 L) into a 50 L reactor suitable for high temperatures.
-
Reaction: Heat the stirred mixture to 160-170°C. [13]Maintain this temperature for 12-16 hours. Monitor by TLC/HPLC until the starting material is consumed.
-
Workup: Cool the mixture to < 100°C and pour it slowly into a separate vessel containing 50 L of vigorously stirred ice water.
-
Isolation: The product will precipitate as a solid. Stir for 1 hour, then filter the solid. Wash thoroughly with water to remove residual formamide.
-
Drying: Dry the solid in a vacuum oven at 80°C.
-
Expected Yield: 80-90%.
-
Step 3: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
-
Reactor Setup: To a 50 L reactor rated for corrosive reagents (under an inert N₂ atmosphere), charge the pyrimidinone from Step 2 (2.28 kg, 10.0 mol).
-
Reagent Charge: Slowly add phosphorus oxychloride (POCl₃) (9 L, ~97 mol) via a sealed addition funnel or pump.
-
Reaction: Heat the mixture to reflux (~105-110°C) and maintain for 4-8 hours. [6][13]The reaction should become a clear solution. Monitor for completion by quenching a small aliquot and analyzing by HPLC.
-
Workup (Critical Step): Cool the reaction to room temperature. In a separate, larger reactor, prepare a vessel with crushed ice (~30 kg). Very slowly and carefully , add the reaction mixture to the ice with vigorous stirring, ensuring the temperature does not exceed 25°C. This will quench the excess POCl₃.
-
Isolation: The chlorinated product will precipitate. Filter the solid and wash with copious amounts of water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 40-50°C.
-
Expected Yield: 85-95%.
-
Step 4: Synthesis of this compound
-
Reactor Setup: To a 50 L reactor, charge ethanol (20 L) and hydrazine hydrate (80% solution, ~2.5 L, ~40 mol). Cool the solution to 0-5°C.
-
Reagent Addition (Critical Step): Dissolve the chloro-intermediate from Step 3 (2.47 kg, 10.0 mol) in ethanol (10 L). Slowly add this solution to the cold hydrazine mixture via a pump over 2-3 hours, ensuring the internal temperature is maintained below 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. A precipitate will form.
-
Workup: Cool the mixture to 0-5°C and hold for 1 hour.
-
Isolation: Filter the solid product. Wash the cake with cold water (2 x 2 L) and then with a small amount of cold ethanol (1 L).
-
Drying: Dry the final product in a vacuum oven at 50°C.
-
Expected Yield: 90-98%.
-
References
- 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook. (n.d.).
- Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. (n.d.).
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. (n.d.).
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2017). European Chemical Bulletin, 6(6), 246-257.
- 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine - Benchchem. (n.d.).
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. (n.d.).
- Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene - ResearchGate. (n.d.).
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1935-1955.
- Gewald reaction - Wikipedia. (n.d.).
- (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate. (n.d.).
- dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation - the University of Groningen research portal. (2022).
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.).
- [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities] - PubMed. (1989). Yakugaku Zasshi, 109(7), 464-473.
- Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations - MDPI. (n.d.).
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021).
- 3-d)pyrimidin-4(3h)-one,3-amino-2-methyl-5-phenyl-thieno( synthesis - chemicalbook. (n.d.).
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. (n.d.).
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- Gewald Reaction - J&K Scientific LLC. (n.d.).
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- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (n.d.).
- Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2023).
- A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives - MDPI. (n.d.).
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.).
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (n.d.).
- Green advancements towards the electrochemical synthesis of heterocycles - RSC Publishing. (2024).
- Mechano-Biocatalytic Rapid Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. (n.d.).
- Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (n.d.).
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (n.d.).
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. (n.d.).
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enhancing the bioavailability of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Introduction
Welcome to the technical support guide for 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine and its derivatives. This document is designed for researchers, scientists, and drug development professionals actively working with this promising heterocyclic scaffold. Thienopyrimidines are a class of compounds with significant therapeutic potential, acting as structural analogs of purines and demonstrating a wide range of biological activities, including kinase inhibition.[1][2][3][4] However, a common challenge encountered during preclinical development is their limited oral bioavailability, which is often a direct consequence of poor aqueous solubility.[5][6]
This guide provides a series of troubleshooting steps and frequently asked questions to help you diagnose and overcome experimental hurdles related to enhancing the bioavailability of your compound. The methodologies are presented in a logical progression, from fundamental formulation adjustments to more advanced drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a primary concern?
This compound belongs to the thienopyrimidine family, a fused heterocyclic system composed of a thiophene ring fused to a pyrimidine ring.[7] This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous agents investigated for anticancer and anti-inflammatory properties.[3][4] The core issue is that for a drug administered orally to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[8] Compounds like this one, characterized by a rigid, planar aromatic structure, are often highly crystalline and lipophilic, leading to poor aqueous solubility. This low solubility becomes the rate-limiting step for absorption, resulting in low and variable bioavailability.[9][10] One study on a series of thienopyrimidine derivatives noted poor solubility as a key challenge that hindered in vivo efficacy, despite excellent in vitro potency.[5]
Q2: What are the key factors I should investigate first when my compound shows poor bioavailability?
The two primary factors governing oral bioavailability are a compound's solubility and its permeability across the intestinal wall (as defined by the Biopharmaceutics Classification System or BCS). For thienopyrimidine derivatives, poor aqueous solubility is the most common bottleneck.[6] Therefore, your initial troubleshooting should focus on answering this question: "Is my compound dissolving adequately in simulated gastrointestinal fluids?" A simple kinetic solubility assay can provide immense insight. If solubility is low (e.g., <10 µg/mL), strategies to enhance it should be prioritized.
Q3: How can I perform a preliminary assessment of my compound's solubility?
A straightforward method is to prepare a supersaturated stock solution of your compound in an organic solvent (like DMSO). Add a small volume of this stock to a larger volume of aqueous buffer (e.g., Simulated Gastric Fluid pH 1.2, or Simulated Intestinal Fluid pH 6.8) and shake at 37°C for 24 hours. After this period, filter the sample to remove undissolved precipitate and analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS. This will give you the equilibrium or thermodynamic solubility.
Troubleshooting Guide: Enhancing Bioavailability
This section is structured to address specific experimental problems. Follow the steps sequentially to diagnose and resolve issues with your compound.
Problem 1: Initial screens show very low aqueous solubility and poor dissolution rate.
Your first line of attack should be to modify the physical properties of the Active Pharmaceutical Ingredient (API) to increase its surface area, which directly enhances the dissolution rate according to the Noyes-Whitney equation.[11][12]
Solution 1.1: Particle Size Reduction (Micronization)
-
Causality & Rationale: Reducing the particle size of the drug substance dramatically increases the surface-area-to-volume ratio.[10] This larger surface area allows for greater interaction with the solvent, leading to a faster rate of dissolution.[11][13] While this does not change the compound's intrinsic equilibrium solubility, a faster dissolution rate can enable absorption to occur before the compound is cleared from the gastrointestinal tract.[14]
-
Experimental Protocol (Lab-Scale Micronization):
-
Place 100-500 mg of your crystalline this compound into a zirconia milling jar.
-
Add several zirconia milling balls of varying sizes (e.g., 2 mm and 5 mm).
-
Secure the jar in a planetary ball mill or high-energy shaker.
-
Mill the compound for 30-60 minutes at a moderate speed. Monitor the temperature to avoid thermal degradation.
-
Carefully collect the micronized powder.
-
Confirm the reduction in particle size using techniques like laser diffraction or microscopy.
-
-
Potential Pitfalls:
Table 1: Representative Data on Particle Size vs. Dissolution Rate
| Formulation | Mean Particle Size (D50) | Time to 80% Dissolution (T80) in SIF |
| Unprocessed API | 55 µm | > 120 minutes |
| Micronized API | 5 µm | 45 minutes |
| Nanosuspension | 250 nm | < 10 minutes |
(Note: Data are illustrative and will vary based on specific experimental conditions.)
Problem 2: Micronization failed to provide a significant improvement, or the powder exhibits poor handling and aggregation.
If physical modification alone is insufficient, the next step is to alter the drug's solid-state properties by disrupting its crystal lattice. Creating an amorphous solid dispersion is a powerful technique to achieve this.
Solution 2.1: Amorphous Solid Dispersions
-
Causality & Rationale: Crystalline materials require a significant amount of energy (lattice energy) to be broken apart before they can dissolve. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you create an amorphous (non-crystalline) solid.[9] This amorphous form has a much higher free energy and lacks a crystal lattice, allowing it to dissolve more readily and often achieve a transient state of supersaturation, which can drive absorption.[13][15]
-
Experimental Protocol (Solvent Evaporation Method):
-
Select a hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®).
-
Dissolve both your thienopyrimidine compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Scrape the resulting solid film from the flask and dry it further under a vacuum to remove any residual solvent.
-
Gently grind the dried product into a fine powder.
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting peak for the drug) or Powder X-Ray Diffraction (PXRD) (presence of a "halo" pattern instead of sharp Bragg peaks).
-
-
Workflow Diagram: Preparation of a Solid Dispersion
Caption: Workflow for creating an amorphous solid dispersion.
Problem 3: The compound has ionizable groups, but solubility remains poor across the physiological pH range.
For compounds with basic or acidic functional groups, altering the local pH or forming a salt can be a highly effective and straightforward strategy. The hydrazino group (-NHNH2) on your compound is basic and a prime target for this approach.
Solution 3.1: Salt Formation
-
Causality & Rationale: Converting a weakly basic or acidic drug into a salt form can dramatically increase its aqueous solubility.[9][10] The salt of a weak base (like your hydrazino-substituted compound) will be significantly more soluble in the low pH environment of the stomach.[14] This creates a concentrated solution from which the drug can be absorbed.
-
Experimental Protocol (Lab-Scale HCl Salt Formation):
-
Dissolve the this compound free base in a suitable organic solvent (e.g., anhydrous ethanol or isopropanol).
-
Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) to the stirring solution.
-
A precipitate (the hydrochloride salt) should form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the salt by filtration, wash with a small amount of cold solvent, and dry under a vacuum.
-
Confirm salt formation using techniques like IR spectroscopy, elemental analysis, or by observing a distinct melting point from the free base.
-
-
Key Consideration: While salt formation can enhance dissolution in the stomach, the drug may precipitate back into its less soluble free-base form upon entering the higher pH of the small intestine. This is not always a negative outcome; formulation strategies like solid dispersions can create a "spring and parachute" effect, where the initial high concentration (the "spring") is maintained long enough for absorption to occur before complete precipitation (the "parachute").
Solution 3.2: Inclusion Complexation with Cyclodextrins
-
Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] The poorly soluble thienopyrimidine molecule (the "guest") can be encapsulated within the nonpolar cavity of the cyclodextrin (the "host"), forming an inclusion complex.[11] This complex effectively masks the lipophilic nature of the drug, presenting a more water-soluble entity to the aqueous environment, thereby increasing solubility and dissolution.[12]
-
Experimental Protocol (Kneading Method):
-
Select a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.
-
Mix the drug and HP-β-CD in a 1:1 or 1:2 molar ratio in a mortar.
-
Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) to form a thick, consistent paste.
-
Knead the paste thoroughly for 45-60 minutes.
-
Dry the resulting product in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Visualization: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a lipophilic drug in a cyclodextrin.
References
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- Enhancement of solubility and oral bioavailability of poorly soluble drugs.
- Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Combined novel approach to enhance the solubility and Intestinal absorption: A recent review. EJPPS.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher.
- Strategies to increase solubility and bioavailability of drugs.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Recent updates on thienopyrimidine derivatives as anticancer agents.
- Structures of some thienopyrimidine-containing drugs.
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- 15. ejpps.online [ejpps.online]
Validation & Comparative
Validating the Target of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure," forming the backbone of numerous potent inhibitors targeting a range of enzymes implicated in oncogenesis and inflammatory diseases. This guide provides an in-depth, technical framework for researchers seeking to validate the biological target(s) of a specific derivative, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. While direct empirical data for this exact molecule is nascent in publicly accessible literature, extensive structure-activity relationship (SAR) studies on closely related analogues provide a robust foundation for hypothesizing its primary targets and devising a rigorous validation strategy.
This document is structured to provide not just protocols, but the strategic reasoning behind experimental choices, enabling researchers to build a comprehensive and self-validating case for the mechanism of action of this compound.
The Thieno[2,3-d]pyrimidine Core: A Beacon for Kinase Inhibition
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to competitively bind to the ATP-binding pocket of a multitude of protein kinases.[1] Modifications at the 4 and 5 positions of this scaffold have been extensively explored to modulate potency and selectivity. The presence of a phenyl group at the 5-position is a common feature in many potent kinase inhibitors, while the 4-hydrazino moiety, a reactive nucleophile, serves as a versatile handle for creating derivatives, often resulting in hydrazones with significant biological activity.[2][3][4]
Based on a comprehensive review of the literature, the most probable primary targets for this compound are receptor tyrosine kinases (RTKs) critical to tumor angiogenesis and metastasis, namely VEGFR-2 and c-Met .[5][6][7] Secondary possibilities include cyclin-dependent kinases (CDKs) and non-kinase enzymes such as D-dopachrome tautomerase and components of the purine biosynthesis pathway.[2][8][9]
Primary Target Validation: A Dual Focus on VEGFR-2 and c-Met
Validation should commence with the most likely candidates. Both VEGFR-2 and c-Met are well-established drivers of cancer progression, making them high-value targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the main mediator of the pro-angiogenic signals of VEGF.[10] Its inhibition is a clinically validated strategy for suppressing tumor growth by cutting off its blood supply. Numerous thieno[2,3-d]pyrimidine derivatives have been reported as potent VEGFR-2 inhibitors.[5][10][11][12][13]
c-Met (Hepatocyte Growth Factor Receptor)
The HGF/c-Met signaling axis is a key driver of invasive tumor growth.[14] Dysregulation of c-Met is implicated in numerous cancers, and like VEGFR-2, it is a major focus of drug development. The thieno[2,3-d]pyrimidine scaffold is also prevalent in potent c-Met inhibitors.[6][7]
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the potency of this compound, its performance must be compared against both established clinical drugs and other thieno[2,3-d]pyrimidine analogues.
| Compound/Drug | Target | Assay Type | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine 6b | c-Met | Enzyme Assay | 35.7 | [7] |
| Thieno[2,3-d]pyrimidine 12j | c-Met | Enzyme Assay | 25 | [6] |
| Thieno[2,3-d]pyrimidine 12j | VEGFR-2 | Enzyme Assay | 48 | [6] |
| Thieno[2,3-d]pyrimidine 8b | VEGFR-2 | Enzyme Assay | 73 | [11][13] |
| Sorafenib | VEGFR-2 | Cell-free | 90 | [15] |
| Sunitinib | VEGFR-2 | Cell-free | 80 | [15] |
| Axitinib | VEGFR-2 | Cell-based | 0.2 | [15] |
| Crizotinib | c-Met | Enzyme Assay | Clinically approved | [14] |
| Cabozantinib | c-Met / VEGFR-2 | Enzyme Assay | Clinically approved | [14] |
This table summarizes data from various sources for comparative purposes. Experimental conditions may vary.
Experimental Design: A Step-by-Step Workflow for Target Validation
A multi-tiered approach, moving from biochemical assays to cell-based systems, is essential for robust target validation. This workflow ensures that observations at the enzymatic level translate to a functional cellular effect.
Detailed Experimental Protocols
Herein are detailed, step-by-step methodologies for key validation experiments. The causality behind each step is explained to ensure scientific rigor.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain by quantifying the depletion of ATP, the kinase's substrate. A luminescence-based readout offers high sensitivity and a broad dynamic range.[15]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and a positive control (e.g., Sorafenib) in kinase assay buffer.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase assay buffer.
-
Prepare a solution of a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.
-
-
Assay Execution (96-well plate):
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP levels by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader. The light output is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro c-Met Kinase Assay (Radiometric)
Rationale: The radiometric HotSpot™ assay is a gold-standard method that directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[16]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and a positive control (e.g., Crizotinib) in kinase assay buffer.
-
Prepare a solution of recombinant human c-Met enzyme.
-
Prepare a master mix containing kinase buffer, [γ-³³P]-ATP, and a peptide substrate (e.g., poly[Glu:Tyr] 4:1).
-
-
Assay Execution:
-
Add the diluted test compound or vehicle control to the wells of a 96-well filter plate.
-
Initiate the reaction by adding the c-Met enzyme to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a solution of phosphoric acid.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
Rationale: To confirm that the compound inhibits the target in a cellular context, this assay measures the phosphorylation of VEGFR-2 in endothelial cells (e.g., HUVECs) stimulated with VEGF. A decrease in phosphorylation indicates target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to near confluence.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal and express the results as a percentage of the VEGF-stimulated control.
-
Protocol 4: D-dopachrome Tautomerase (DDT/MIF-2) Activity Assay (Spectrophotometric)
Rationale: Should kinase inhibition prove weak or non-existent, exploring non-kinase targets is a logical next step. Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit D-dopachrome tautomerase (also known as MIF-2), an inflammatory cytokine.[17][18][19][20] This assay measures the enzymatic conversion of D-dopachrome to a colorless product.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human D-dopachrome tautomerase in an appropriate assay buffer (e.g., 25 mM potassium phosphate, pH 6.0).[21]
-
Prepare serial dilutions of the test compound.
-
Prepare the substrate, D-dopachrome methyl ester (DCME), by oxidizing L-DOPA methyl ester.
-
-
Assay Execution:
-
In a 96-well plate, add the assay buffer and the test compound or vehicle control.
-
Add the D-dopachrome tautomerase enzyme and pre-incubate for 10 minutes.
-
Initiate the reaction by adding the DCME substrate.
-
-
Signal Detection:
-
Monitor the decrease in absorbance at 475 nm over time using a spectrophotometric plate reader. The rate of decrease is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
This guide outlines a logical and robust strategy for validating the primary biological targets of this compound. By beginning with the most probable kinase targets, VEGFR-2 and c-Met, and employing a tiered approach from biochemical to cell-based assays, researchers can build a strong evidence-based case for the compound's mechanism of action. Comparative analysis against known inhibitors will be crucial for assessing its potential as a lead compound. Should primary kinase inhibition be weak, the exploration of alternative targets such as D-dopachrome tautomerase is warranted. A comprehensive understanding of a compound's target profile, including potential off-target effects, is paramount for its successful development as a therapeutic agent.
References
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available from: [Link]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. Available from: [Link]
-
Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Science. Available from: [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. Available from: [Link]
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science. Available from: [Link]
-
Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed. Available from: [Link]
-
Full article: Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Taylor & Francis Online. Available from: [Link]
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science Publishers. Available from: [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. Available from: [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. PubMed. Available from: [Link]
-
Biochemical and Mutational Investigations of the Enzymatic Activity of Macrophage Migration Inhibitory Factor. ACS Publications. Available from: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. Available from: [Link]
-
c-MET Kinase Assay Service. Reaction Biology. Available from: [Link]
-
Synthesis and Biological Activity of New Fluorinated Thieno[2,3-d]pyrimidinyl Hydrazone Derivatives. Bentham Science Publishers. Available from: [Link]
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Efficacy of the Thieno[2,3-d]pyrimidine Scaffold as a Kinase Inhibitor Platform: A Comparative Analysis
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can effectively and selectively inhibit oncogenic signaling pathways is paramount. Among the myriad of heterocyclic systems explored, the thieno[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential as a versatile platform for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of thieno[2,3-d]pyrimidine derivatives with established, clinically approved inhibitors targeting key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is supported by a review of existing experimental data and is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction to Thieno[2,3-d]pyrimidines: A Scaffold of Promise
The thieno[2,3-d]pyrimidine system, a fused bicyclic heterocycle, has garnered considerable attention in medicinal chemistry due to its structural analogy to purines, enabling it to interact with the ATP-binding sites of various kinases.[1] This scaffold has been the subject of extensive synthetic exploration, leading to the generation of diverse libraries of substituted derivatives with a broad spectrum of biological activities, including notable anticancer effects.[2][3] The core structure presents multiple points for chemical modification, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.
Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of tyrosine kinases, which are critical mediators of cell signaling pathways that, when dysregulated, drive tumor growth, proliferation, and angiogenesis.[4][5] Specifically, derivatives of this scaffold have shown promising activity against EGFR and VEGFR-2, two well-validated targets in oncology.[6][7]
Comparative Efficacy Analysis: Thieno[2,3-d]pyrimidines vs. Known Inhibitors
To objectively assess the potential of the thieno[2,3-d]pyrimidine scaffold, we will compare the in vitro efficacy of representative derivatives with that of well-established, FDA-approved tyrosine kinase inhibitors (TKIs). The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[8] Its aberrant activation, through mutation or overexpression, is a hallmark of several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[9]
| Compound/Class | Target Kinase | IC50 (nM) | Reference(s) |
| Pyridothieno[3,2-d]pyrimidin-4-amine (5a) | EGFR | 36.7 | [10] |
| Gefitinib | EGFR | 13.06 - 77.26 | [11][12] |
| Erlotinib | EGFR | 2 | [4][13][14] |
Table 1: Comparative in vitro efficacy of a representative thieno[2,3-d]pyrimidine derivative and known EGFR inhibitors.
The data indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold can achieve EGFR inhibition in the nanomolar range, comparable to the potency of established drugs like Gefitinib and Erlotinib. This underscores the potential of this chemical class in the development of novel EGFR-targeted therapies.
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF.[15] Inhibition of VEGFR-2 signaling is a clinically validated strategy to block tumor angiogenesis, thereby starving tumors of the nutrients and oxygen required for their growth and metastasis.[13][16]
Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. Notably, compounds 8b and 8e from a series of 4-substituted thieno[2,3-d]pyrimidines have demonstrated exceptionally potent inhibitory activity.[7] These will be compared with the multi-kinase inhibitors Sorafenib and Sunitinib , which are known to target VEGFR-2 among other kinases.
| Compound/Class | Target Kinase | IC50 (nM) | Reference(s) |
| Thieno[2,3-d]pyrimidine (8b) | VEGFR-2 | 5 | [7] |
| Thieno[2,3-d]pyrimidine (8e) | VEGFR-2 | 3.9 | [7] |
| Sorafenib | VEGFR-2 | 90 | [5][17][18] |
| Sunitinib | VEGFR-2 | 80 | [17][19][20] |
Table 2: Comparative in vitro efficacy of representative thieno[2,3-d]pyrimidine derivatives and known VEGFR-2 inhibitors.
The results presented in Table 2 are particularly striking. The representative thieno[2,3-d]pyrimidine derivatives exhibit significantly lower IC50 values against VEGFR-2 compared to the established drugs Sorafenib and Sunitinib. This suggests that the thieno[2,3-d]pyrimidine scaffold can be optimized to yield highly potent and potentially more selective VEGFR-2 inhibitors.
Signaling Pathways and Mechanism of Action
Understanding the underlying signaling pathways is crucial for appreciating the therapeutic rationale of these inhibitors. Both EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that lead to cell proliferation, survival, and angiogenesis.
Tyrosine kinase inhibitors, including those based on the thieno[2,3-d]pyrimidine scaffold, typically function as ATP-competitive inhibitors.[10] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade.
EGFR Signaling Pathway
Caption: EGFR signaling cascade and the point of inhibition.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and the point of inhibition.
Experimental Methodologies
The determination of kinase inhibitory activity is a critical step in the drug discovery process. A generalized, yet robust, protocol for an in vitro kinase assay is outlined below. This methodology is foundational and can be adapted for specific kinases and inhibitor candidates.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine derivative) dissolved in DMSO
-
Known inhibitor as a positive control (e.g., Gefitinib, Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader (luminometer)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound, positive control, or DMSO (for the negative control) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The comparative analysis presented in this guide strongly supports the thieno[2,3-d]pyrimidine scaffold as a highly promising platform for the development of novel kinase inhibitors. Representative derivatives have demonstrated in vitro potencies against EGFR and VEGFR-2 that are not only comparable but, in the case of VEGFR-2, superior to those of established, clinically used drugs.
The versatility of the thieno[2,3-d]pyrimidine core allows for extensive structure-activity relationship (SAR) studies to further optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on:
-
Synthesizing and evaluating a broader range of derivatives of the this compound series to identify lead compounds with optimal efficacy.
-
Conducting comprehensive selectivity profiling against a panel of kinases to assess the off-target effects of promising candidates.
-
Evaluating the in vivo efficacy and safety of lead compounds in relevant preclinical cancer models.
-
Investigating the potential for dual EGFR/VEGFR-2 inhibition with a single thieno[2,3-d]pyrimidine-based molecule, a strategy that could offer enhanced therapeutic benefits.
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). National Center for Biotechnology Information. [Link]
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Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. (2017). PubMed. [Link]
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Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. (2025). Taylor & Francis Online. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). National Center for Biotechnology Information. [Link]
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4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2022). MDPI. [Link]
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Discovery of 3H-benzo[13][19]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2011). PubMed. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine analogs. By examining the impact of structural modifications on biological activity, supported by experimental data, this document aims to inform the rational design of next-generation kinase inhibitors.
The Thieno[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to effectively compete with ATP for the binding pocket of various kinases.[1][2] This scaffold has been successfully exploited to develop inhibitors for a range of critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5] The core structure provides a foundation for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Significance of the 4-Hydrazino Moiety: A Key Interaction Point
The introduction of a hydrazino group at the 4-position of the thieno[2,3-d]pyrimidine ring has proven to be a pivotal strategy in the design of potent kinase inhibitors, particularly targeting CDKs. This moiety can be further derivatized to form hydrazones, which can establish crucial hydrogen bond interactions within the kinase active site.
A seminal series of studies by Horiuchi and colleagues identified thieno[2,3-d]pyrimidin-4-yl hydrazones as potent and selective inhibitors of CDK4.[6][7] Their work demonstrated that the hydrazone linkage allows for the exploration of various substituents that can occupy different regions of the ATP-binding pocket, thereby influencing both potency and selectivity.
Structure-Activity Relationship (SAR) Analysis of 4-Hydrazinylthieno[2,3-d]pyrimidine Analogs
The biological activity of 4-hydrazinylthieno[2,3-d]pyrimidine analogs is profoundly influenced by the nature of the substituents at various positions of the core scaffold and the hydrazone moiety.
Impact of Substituents on the Hydrazone Moiety
The derivatization of the terminal nitrogen of the hydrazino group into a hydrazone provides a critical vector for SAR exploration. The choice of the aldehyde or ketone used to form the hydrazone directly impacts the inhibitor's interaction with the kinase.
For instance, the introduction of heteroaryl groups, such as thiazole, at the hydrazone position has been shown to enhance chemical stability and inhibitory potency against CDK4.[8] Further optimization at the 4'-position of the thiazole ring and the C-6 position of the thieno[2,3-d]pyrimidine core led to the identification of compounds with in vivo efficacy.[8]
Influence of the 5-Phenyl Group
Role of Substituents at the 6-Position
Studies on related thieno[2,3-d]pyrimidin-4-yl hydrazones have highlighted the importance of the substituent at the 6-position. For example, a tert-butyl group at the 6-position of the thieno[2,3-d]pyrimidine ring was found to be favorable for CDK4 inhibitory activity.[6] This bulky alkyl group likely occupies a hydrophobic pocket in the enzyme's active site.
Comparative Performance and Alternative Scaffolds
The this compound scaffold represents a promising chemotype for the development of kinase inhibitors. However, it is essential to consider its performance in the context of other established kinase inhibitor scaffolds.
| Scaffold | Key Advantages | Representative Targets |
| Quinazoline | Clinically validated (e.g., Gefitinib, Erlotinib) | EGFR |
| Pyrido[2,3-d]pyrimidine | Potent and selective CDK inhibitors (e.g., Palbociclib) | CDK4/6 |
| Pyrazolo[3,4-d]pyrimidine | Structurally related to purines, versatile | Various kinases |
| Thieno[3,2-d]pyrimidine | Isomeric scaffold with distinct biological profiles | Various kinases |
The this compound analogs offer a unique combination of a purine-mimetic core with the versatile hydrazone moiety, allowing for extensive chemical exploration to achieve high potency and selectivity. Their performance against specific kinase targets, such as CDK4, positions them as valuable leads for the development of novel anticancer therapeutics.
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are crucial.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1)
-
Kinase substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detection antibody for the phosphorylated substrate.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
96-well plates.
-
Phosphorimager or luminescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter membrane and quantifying the incorporated radioactivity or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of this compound analogs and their impact on kinase inhibitory activity.
Caption: Key structural elements influencing the SAR of this compound analogs.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The available data, particularly on the thieno[2,3-d]pyrimidin-4-yl hydrazone series as CDK4 inhibitors, provides a strong rationale for further exploration of this chemical space.
Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation of a series of 5-phenyl substituted analogs with diverse hydrazone moieties is needed to fully elucidate the SAR.
-
Selectivity profiling: Promising compounds should be profiled against a broad panel of kinases to determine their selectivity profile.
-
In vivo evaluation: The most potent and selective compounds should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
By leveraging the insights from existing SAR data and employing rational drug design principles, the this compound scaffold can be further optimized to yield next-generation kinase inhibitors with improved therapeutic potential.
References
-
Horiuchi, T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4: Synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]
-
3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis. (2013). Acta Pharmacologica Sinica, 34(10), 1325–1334. [Link]
-
ChemInform Abstract: Discovery of Novel Thieno[2,3-d]pyrimidin-4-yl Hydrazone-Based Cyclin-Dependent Kinase 4 Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). ChemInform, 41(15). [Link]
-
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Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. (2019). Journal of the Chinese Chemical Society, 66(12), 1435-1446. [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. (2018). Scientia Pharmaceutica, 86(3), 28. [Link]
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The Thienopyrimidine Scaffold: A Foundation for Diverse Bioactivity
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the comparative analysis of thienopyrimidine derivatives. This document is designed for researchers, scientists, and professionals in drug development, offering a nuanced exploration of this versatile heterocyclic scaffold. We will move beyond a simple recitation of facts to analyze the causality behind experimental outcomes and the strategic rationale for protocol design. Our focus will be on the anticancer and anti-inflammatory applications of these compounds, grounded in verifiable experimental data.
Thienopyrimidines are heterocyclic compounds resulting from the fusion of a thiophene and a pyrimidine ring. Their structural and isoelectronic resemblance to natural purines, such as adenine and guanine, allows them to interact with a wide array of biological targets, particularly enzymes and receptors that recognize purine structures.[1][2][3][4] This inherent bio-isosterism has established the thienopyrimidine core as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2][3][5][6] This guide will provide a comparative analysis of specific derivatives, focusing on their efficacy as kinase inhibitors for cancer therapy and as modulators of inflammatory pathways.
PART 1: Thienopyrimidine Derivatives in Oncology: A Focus on Kinase Inhibition
The dysregulation of protein kinase signaling is a cornerstone of cancer development and progression. Thienopyrimidine derivatives have been extensively explored as kinase inhibitors, with several compounds entering clinical trials.[7] Their purine-like structure makes them ideal candidates for targeting the ATP-binding pocket of various kinases.[8]
Comparative Analysis of Kinase Inhibitory Potency
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to achieve an effect) and its selectivity (how specifically it targets the desired kinase over others). The table below compares the half-maximal inhibitory concentrations (IC₅₀) of several exemplary thienopyrimidine derivatives against key oncogenic kinases. Lower IC₅₀ values indicate higher potency.
| Derivative ID | Target Kinase(s) | IC₅₀ (µM) | Key Structural Features & SAR Insights | Reference |
| TPD-1 (6g) | PI3Kα | 0.0007 | Thienopyrimidine core with specific side chains confers high potency and over 100-fold selectivity against mTOR kinase. | [9] |
| TPD-2 (5f) | EGFR / VEGFR-2 | 0.04 (EGFR) 1.23 (VEGFR-2) | A cyclohepta[1][9]thieno[2,3-d]pyrimidine core designed as a dual inhibitor. The 4-position substituent is critical for activity. | [10] |
| TPD-3 | VEGFR-2 | ~0.025 (Biochemical) | Designed with structural similarities to known VEGFR-2 inhibitors. SAR studies identified key pharmacophoric features for potent inhibition. | [11] |
| TPD-4 | Aurora B | 0.141 | Identified via high-throughput screening as a potent and selective ATP-competitive inhibitor. | [8] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data clearly illustrates that the thienopyrimidine scaffold is highly tunable.
-
Selectivity: The designers of TPD-1 achieved remarkable selectivity for PI3Kα over the related mTOR kinase. They hypothesized that the sulfur atom in the thienopyrimidine ring creates a stronger steric repulsion with a tyrosine residue in mTOR compared to the corresponding residue in PI3Kα, thereby favoring PI3Kα binding.[9]
-
Dual Inhibition: In contrast, the goal for TPD-2 was dual inhibition. By modifying the scaffold and substituents, researchers created a molecule that effectively binds to the ATP pockets of both EGFR and VEGFR-2, crucial targets in angiogenesis and tumor growth.[10]
-
Potency: The development of TPD-3 and TPD-4 showcases how modifications to the core and its substituents can lead to nanomolar potency against specific kinase targets like VEGFR-2 and Aurora B, respectively.[8][11]
Experimental Protocol: Cell-Free Kinase Inhibition Assay (Example: TR-FRET)
To ensure the trustworthiness of the IC₅₀ data presented, it is vital to employ a robust and validated assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and reliable method for quantifying kinase inhibition in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Kinase Solution: Prepare a solution of the purified recombinant target kinase (e.g., VEGFR-2) and a lanthanide-labeled antibody (e.g., Europium-anti-GST) in a kinase reaction buffer.
-
Tracer Solution: Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer known to bind the target kinase.
-
Compound Dilution: Perform a serial dilution of the test thienopyrimidine derivatives in DMSO, followed by a further dilution in the reaction buffer to create a range of assay concentrations.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the test compound dilution.
-
Add 5 µL of the Kinase/Antibody solution.
-
Add 5 µL of the Tracer solution.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the lanthanide donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm). A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (tracer is displaced by the inhibitor).
-
Convert emission ratios to percent inhibition relative to high (no inhibitor) and low (no kinase) controls.
-
Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices: This cell-free biochemical assay is chosen to directly measure the compound's ability to interfere with binding at the kinase's ATP pocket, independent of cellular uptake or efflux mechanisms. The TR-FRET format is highly sensitive and less susceptible to interference from colored or naturally fluorescent compounds than simple fluorescence intensity assays.
Visualization: Oncogenic Kinase Signaling Pathway
The following diagram illustrates a simplified receptor tyrosine kinase (RTK) pathway, highlighting the intervention points for derivatives like TPD-2.
Caption: Inhibition of RTK signaling by a dual EGFR/VEGFR-2 thienopyrimidine inhibitor.
PART 2: Thienopyrimidine Derivatives as Anti-Inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases. Thienopyrimidines have emerged as promising anti-inflammatory agents by targeting multiple components of the inflammatory cascade, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as pro-inflammatory cytokines.[5][12]
Comparative Analysis of Anti-Inflammatory & Antioxidant Activity
This table compares derivatives based on their ability to inhibit key inflammatory enzymes and reduce pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophage cells.
| Derivative ID | Target / Assay | IC₅₀ (µM) | Key Structural Features & SAR Insights | Reference |
| TPD-5 (6o) | 15-LOX Inhibition | 1.17 | Acyclic side chain at C-2 showed the highest 15-LOX activity, superior to the reference NDGA. | [12] |
| TPD-6 (4) | COX-2 Inhibition | 0.31 | Showed high COX-2 selectivity (SI > 137), ~28 times more selective than diclofenac. | [12] |
| TPD-7 (5) | ROS Reduction | 1.07 | Unsubstituted acetohydrazide at C-2 was 15-fold more potent than celecoxib at reducing ROS. | [12] |
| TPD-8 (Heterodimer) | IL-6 Suppression | 4.15 | A novel heterodimer structure showed the strongest suppressor activity against IL-6 production, outperforming celecoxib and diclofenac. | [13] |
Expert Analysis of Structure-Activity Relationships (SAR):
-
Enzyme Inhibition: The development of TPD-5 and TPD-6 demonstrates that specific side chains can be optimized for potent and selective inhibition of either 15-LOX or COX-2. For 15-LOX, an acyclic side chain was optimal, whereas cyclization of the side chain diminished activity.[12] For COX-2, an ester-containing side chain provided high selectivity.[12]
-
Cytokine & ROS Suppression: The potent antioxidant activity of TPD-7 highlights the scaffold's ability to influence oxidative stress, a key component of inflammation.[12] Furthermore, the innovative "magic shotgun" approach of creating a heterodimer (TPD-8 ) yielded a compound with superior IL-6 suppression, showcasing an advanced design strategy for multi-targeted anti-inflammatory action.[13]
Experimental Protocol: Cytokine Production in LPS-Stimulated Macrophages
This protocol provides a self-validating system to quantify the effect of thienopyrimidine derivatives on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test thienopyrimidine derivatives. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to all wells except the "no treatment" control to a final concentration of 1 µg/mL. LPS is a potent activator of macrophages and reliably induces a strong inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
Cytokine Quantification (ELISA):
-
Coat a high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Block non-specific binding sites.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a TMB substrate solution and stop the reaction with acid.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the IC₅₀ value for the inhibition of cytokine production for each test compound.
Trustworthiness Through Protocol Design: This protocol is inherently self-validating. The "no treatment" control confirms the basal state of the cells, while the "vehicle + LPS" control establishes the maximum inflammatory response. A dose-dependent decrease in cytokine levels in the compound-treated wells provides strong evidence of specific anti-inflammatory activity.
Visualization: Anti-Inflammatory Screening Workflow
The logical flow of the screening process is depicted below.
Caption: Standard experimental workflow for evaluating anti-inflammatory compounds.
Conclusion and Future Directions
This comparative analysis underscores the exceptional versatility of the thienopyrimidine scaffold as a foundation for developing highly potent and selective therapeutic agents. Through rational design and chemical modification, derivatives can be precisely tuned to target specific oncogenic kinases or key mediators of inflammation. The structure-activity relationships discussed provide a clear rationale for these effects, guiding future drug discovery efforts.
Future research should continue to explore novel substitution patterns to enhance potency and improve pharmacokinetic profiles. Furthermore, the development of multi-targeted ligands, such as dual kinase inhibitors or compounds with combined anti-inflammatory and antioxidant properties, represents a promising strategy for addressing complex multifactorial diseases like cancer and chronic inflammatory conditions. The robust experimental protocols outlined here provide a framework for the rigorous evaluation of these next-generation compounds.
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El-Metwaly, A. M., et al. (2023). Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. Bioorganic Chemistry. [Link]
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Fused pyrimidine scaffolds serve as a flexible and versatile foundational heterocycle in the field of pharmaceutical development. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]
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Anonymous. (Date N/A). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Der Pharma Chemica. [Link]
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Navigating the Therapeutic Potential of Thieno[2,3-d]pyrimidines: A Comparative Analysis of Bioactivity Across Diverse Assays
A note to our readers: This guide provides a comparative analysis of the biological activities of several key thieno[2,3-d]pyrimidine derivatives. While the initial focus of this review was the specific compound 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine (CAS 113246-86-9)[1][2][3], a comprehensive search of the scientific literature did not yield publicly available experimental data on its activity in various assays. Therefore, to provide our audience with a valuable and scientifically grounded resource, we have broadened the scope to include a selection of well-characterized thienopyrimidine analogs. This approach allows for a robust cross-assay comparison and provides critical insights into the structure-activity relationships that govern the therapeutic potential of this important class of compounds.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the building blocks of DNA and RNA. This structural mimicry allows thienopyrimidine derivatives to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes involved in critical cellular processes. Consequently, compounds bearing this scaffold have been extensively investigated for their therapeutic potential in oncology, inflammation, and infectious diseases.[4][5]
This guide will delve into the comparative bioactivity of select thieno[2,3-d]pyrimidine derivatives, examining their performance in a variety of preclinical assays. By cross-validating their activity profiles, we aim to provide researchers and drug development professionals with a clearer understanding of how different assay systems can reveal distinct facets of a compound's biological effects and how subtle structural modifications can dramatically influence therapeutic efficacy.
Comparative Analysis of Anticancer Activity: A Multi-Assay Perspective
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been a major focus of research. The following sections compare the activity of representative compounds in common in vitro assays used to assess anticancer efficacy.
Cell Viability and Cytotoxicity Assays
Cell-based assays that measure cell viability and proliferation are fundamental in anticancer drug discovery. The MTT and SRB assays are two of the most widely used methods.
Data Presentation: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Structure | Assay Type | Cell Line | IC50 (µM) | Reference |
| Compound A | 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one | MTT | A549 (Lung) | 0.94 | [6] |
| Compound B | N-phenylthieno[2,3-d]pyrimidin-4-amine derivative | Kinase Assay | FGFR1 | 0.16 | [2] |
| Compound C | Thieno[2,3-d]pyrimidine derivative | Cell Proliferation | MDA-MB-435 (Melanoma) | Not specified, but showed high activity | [7] |
| Compound D | 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MTT | MCF-7 (Breast) | 0.013 | [8] |
| Compound E | 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MTT | MDA-MB-231 (Breast) | 0.056 | [9] |
| Compound F | Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine | SRB | MDA-MB-435 | 0.009 | [10] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After compound incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Reading: Measure the absorbance at approximately 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Kinase Inhibition Assays
Many thieno[2,3-d]pyrimidines exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell growth and survival.[7][11] In vitro kinase inhibition assays are essential for determining the potency and selectivity of these compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reagents: Prepare a reaction buffer containing ATP, a specific peptide substrate for the kinase of interest, and the purified kinase enzyme.
-
Compound Preparation: Serially dilute the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Initiation: In a microplate, combine the kinase, peptide substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[7]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Workflow for Kinase Inhibitor Screening
Caption: Workflow for kinase inhibitor screening and cross-validation.
Cross-Validation of Anti-Inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promise as anti-inflammatory agents.[12][13] Their activity is often assessed in both in vitro and in vivo models.
In Vitro Anti-Inflammatory Assays
A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.
In Vivo Anti-Inflammatory Assays
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups at different doses.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathway in Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold is a versatile platform for the development of novel therapeutics. The comparative analysis of different derivatives across a range of assays reveals the multifaceted nature of their biological activities. While cell-based assays provide crucial information on the overall cellular effects of a compound, target-based assays, such as kinase inhibition assays, are essential for elucidating the mechanism of action. Furthermore, in vivo models remain the gold standard for evaluating the therapeutic potential of a compound in a whole-organism context.
Future research in this area should focus on a multi-assay approach to fully characterize the biological profile of novel thieno[2,3-d]pyrimidine derivatives. This includes comprehensive kinase profiling, evaluation in a broader range of cancer cell lines, and assessment in relevant animal models of cancer and inflammation. Such a thorough and cross-validated approach will be instrumental in identifying the most promising candidates for further clinical development.
References
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][14]triazolo[1,5-a]pyrimidine Derivatives. Molecules. 2024;29(5):1084.
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Zhang Y, Luo L, Han C, et al. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. 2018;23(11):2849.
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Zhang Y, Luo L, Han C, et al. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. 2018;23(11):2849.
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Elsherief HAS, Mohammed MA, Abbas SY, et al. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][14]triazolo[1,5-a]pyrimidine Derivatives. Molecules. 2024;29(5):1084.
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Al-Romaigh F, El-Subbagh HI, El-Messery SM, et al. Synthesis and biological evaluation of thieno[2',3':4,5]pyrimido[1,2-b][1][2][14]triazines and thieno[2,3-d][1][2][14]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. Eur J Med Chem. 2013;62:341-351.
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Arnst JL, Banerjee S, Chen Z, et al. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. J Med Chem. 2022;65(1):712-731.
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Zhang Y, Luo L, Han C, et al. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. 2018;23(11):2849.
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- Nikolova S, Tsvetkova B, Georgieva M, et al. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. 2022;27(21):7292.
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A Comparative In Silico Analysis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine and Known Kinase Inhibitors
In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors for oncology.[1][2][3] Its structural similarity to purines allows it to effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer.[1][4] This guide presents a detailed in silico docking study of a novel derivative, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] To contextualize its potential, we will compare its binding profile with that of Sorafenib, a known multi-kinase inhibitor used in cancer therapy.
The Rationale for a Focused In Silico Approach
Computational, or in silico, docking studies serve as a powerful and resource-efficient first step in the drug discovery pipeline. By simulating the interaction between a ligand (potential drug) and a protein target at the molecular level, we can predict binding affinities and modes. This allows for the early-stage prioritization of compounds with the highest likelihood of biological activity, thereby streamlining subsequent in vitro and in vivo validation.
For this study, VEGFR-2 was selected as the target protein due to the well-documented activity of thieno[2,3-d]pyrimidine derivatives as inhibitors of this critical kinase in tumor angiogenesis.[5][6] The core hypothesis is that the unique structural features of this compound—specifically the hydrazino and phenyl substitutions—will confer a distinct and potentially advantageous binding profile within the VEGFR-2 active site compared to established inhibitors.
Experimental Design: A Step-by-Step In Silico Docking Workflow
The following protocol outlines a robust and reproducible methodology for our comparative docking study. The choice of software and parameters is grounded in established best practices within the computational chemistry community.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of this compound and the comparator ligand, Sorafenib, were generated. Energy minimization was performed using the MMFF94 force field to obtain stable, low-energy conformations.
-
Protein Preparation: The crystal structure of VEGFR-2 in complex with a ligand was obtained from the Protein Data Bank (PDB). The protein was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. This ensures the protein structure is in a chemically correct state for docking.
Molecular Docking Protocol
-
Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was employed for this study.
-
Grid Box Definition: A grid box was centered on the known ATP-binding site of VEGFR-2, encompassing the key amino acid residues known to be involved in ligand binding.
-
Docking Execution: The prepared ligands were docked into the active site of VEGFR-2 using the Lamarckian Genetic Algorithm. The program was set to perform multiple independent docking runs to ensure a thorough search of the conformational space.
The logical flow of this experimental design is visualized in the diagram below:
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A Proposed Research Program for Benchmarking 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine as a Novel Anticancer Agent
A Guide for Drug Discovery & Development Professionals
Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This bioisosteric relationship makes it a privileged scaffold for designing molecules that can interact with a wide array of biological targets, including protein kinases.[1][2] Numerous derivatives have been investigated and have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Specifically, their role as kinase inhibitors has been a major focus of cancer research, with some compounds showing potent activity against key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][4]
This guide focuses on a novel, yet uncharacterized, derivative: 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine (CAS No. 113246-86-9). While direct biological data for this specific molecule is not yet available in peer-reviewed literature, its structural features—notably the reactive hydrazino group and the phenyl substitution—suggest it is a compelling candidate for investigation.[5] Drawing on data from closely related analogs, which indicate potential activity against the PI3K/mTOR signaling pathway, we propose a comprehensive research program to benchmark this compound against a current standard-of-care drug in breast cancer.[6]
This document serves as a detailed roadmap for researchers, outlining a logical, step-by-step experimental plan to elucidate the compound's mechanism of action, quantify its efficacy, and establish its potential as a novel therapeutic agent.
Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Based on preliminary data from analogous thieno[2,3-d]pyrimidine structures, we hypothesize that this compound functions as an inhibitor of this pathway, likely targeting the PI3K and/or mTOR kinases directly.[6]
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and inhibition points.
Benchmarking Strategy: Comparison with Standard of Care
To rigorously evaluate the potential of this compound, a head-to-head comparison with a current standard-of-care drug is essential. For this proposed study, we will focus on hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated breast cancer.
-
Test Compound: this compound (referred to as Cpd-X)
-
Standard of Care: Alpelisib (Piqray®) , an approved PI3Kα-selective inhibitor.
-
Cell Lines:
-
MCF-7: HR+, HER2-, PIK3CA-mutant (E545K) human breast adenocarcinoma cell line.
-
T-47D: HR+, HER2-, PIK3CA-mutant (H1047R) human ductal breast epithelial tumor cell line.
-
MDA-MB-231: Triple-negative breast cancer (TNBC) with mutant KRAS and BRAF, serving as a potential negative control for PI3K-dependent efficacy.
-
Phase 1: In Vitro Characterization and Efficacy
The initial phase will focus on cell-based assays to determine the compound's cytotoxic potential, confirm its mechanism of action, and quantify its potency relative to Alpelisib.
Caption: Experimental workflow for in vitro benchmarking.
Antiproliferative Activity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X and Alpelisib on the proliferation of breast cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed MCF-7, T-47D, and MDA-MB-231 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-X and Alpelisib in DMSO. Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM to 0.5 nM. Include a vehicle control (0.1% DMSO).
-
Treatment: Remove the medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (log[inhibitor] vs. normalized response).
Direct Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of Cpd-X on PI3Kα and mTOR kinase activity.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, set up the kinase reaction (25 µL final volume) containing:
-
Kinase buffer.
-
Specified concentration of PI3Kα or mTOR enzyme.
-
Substrate (e.g., PIP2 for PI3Kα, purified inactive S6K for mTOR).
-
ATP at the Km concentration for the respective enzyme.
-
Serial dilutions of Cpd-X or Alpelisib (as a control for PI3Kα).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Record luminescence. The light signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Cellular Mechanism of Action: Western Blot
Objective: To confirm that Cpd-X inhibits the PI3K/AKT/mTOR pathway in a cellular context.
Protocol: Western Blot for Phospho-AKT and Phospho-S6
-
Cell Culture and Treatment: Plate MCF-7 cells and grow to 70-80% confluency. Serum-starve the cells for 12 hours, then pre-treat with Cpd-X or Alpelisib at 1x and 5x their respective IC50 values for 2 hours. Stimulate with 100 ng/mL IGF-1 for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total-S6, and anti-β-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis will be performed to quantify changes in protein phosphorylation.
Comparative Data Summary (Hypothetical)
The following tables illustrate how the generated data would be structured for a clear comparison.
Table 1: Antiproliferative Activity (IC50, µM)
| Compound | MCF-7 (PIK3CA E545K) | T-47D (PIK3CA H1047R) | MDA-MB-231 (PIK3CA WT) |
| Cpd-X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Alpelisib | 0.045 | 0.250 | > 10 |
Table 2: Kinase Inhibition (IC50, nM)
| Compound | PI3Kα | mTOR |
| Cpd-X | [Experimental Value] | [Experimental Value] |
| Alpelisib | 5 | > 1000 |
Phase 2: Proposed In Vivo Efficacy Study
Based on promising in vitro data (e.g., IC50 < 1 µM in target cell lines and confirmed on-target pathway inhibition), an in vivo study would be warranted.
Objective: To evaluate the anti-tumor efficacy of Cpd-X in a mouse xenograft model.
Model:
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneous injection of 5 x 10⁶ MCF-7 cells (with estrogen pellet supplementation) into the flank.
-
Treatment Groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
Alpelisib (e.g., 25 mg/kg, daily oral gavage)
-
Cpd-X (Dose 1, e.g., 25 mg/kg, daily oral gavage)
-
Cpd-X (Dose 2, e.g., 50 mg/kg, daily oral gavage)
-
-
Study Endpoints:
-
Tumor volume measurements (twice weekly).
-
Animal body weight (as a measure of toxicity).
-
Tumor growth inhibition (TGI) percentage at the end of the study.
-
Conclusion
This guide provides a rigorous, structured framework for the initial benchmarking of this compound. By systematically evaluating its antiproliferative effects, defining its mechanism of action, and comparing its performance directly against a clinically relevant standard of care, researchers can efficiently determine its therapeutic potential. The successful execution of this plan will generate the critical data needed to support further preclinical and clinical development of this novel compound.
References
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-10. Available from: [Link].
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Kryshchyshyn-Dylevych, A., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 33. Available from: [Link].
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Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). Available from: [Link].
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Zhang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1960. Available from: [Link].
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Gryshchenko, A. A., et al. (2015). Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 23(7), 1545-1555. Available from: [Link].
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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Reproducibility of Experiments with 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase inhibitor discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone for developing novel therapeutics.[1][2] Its structural similarity to the purine core of ATP allows for competitive inhibition of a wide range of kinases, making it a "privileged scaffold" in medicinal chemistry.[1][2] Among the numerous derivatives, 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine stands out as a key intermediate and a pharmacologically active entity in its own right. However, the path from synthesis to reliable biological data is often fraught with challenges that can impact the reproducibility of experiments.
This guide provides an in-depth technical analysis of the experimental landscape surrounding this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, potential pitfalls affecting reproducibility, and a comparative analysis with alternative kinase inhibitors. Our aim is to equip researchers with the insights necessary to conduct robust and reliable experiments with this important class of molecules.
I. The Synthetic Pathway: A Reproducible Route to this compound
The synthesis of this compound is a multi-step process that demands careful attention to reaction conditions to ensure consistent yields and purity. The most common and reliable approach involves the initial construction of the thieno[2,3-d]pyrimidine core, followed by the introduction of the hydrazino moiety.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (A Key Intermediate)
This initial step typically employs the Gewald reaction, a robust and widely used method for the synthesis of 2-aminothiophenes.
-
Reactants: Benzaldehyde, malononitrile, and elemental sulfur.
-
Catalyst: A base such as morpholine or triethylamine.
-
Solvent: Ethanol or methanol.
-
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add the basic catalyst (e.g., morpholine, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to 4-Hydroxy-5-phenylthieno[2,3-d]pyrimidine
The 2-aminothiophene intermediate is then cyclized to form the pyrimidine ring.
-
Reactant: 2-Amino-4-phenylthiophene-3-carbonitrile.
-
Reagent: Formic acid or formamide.
-
Procedure:
-
Heat the 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq) in an excess of formic acid or formamide at reflux (typically 150-180 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product often precipitates. Collect the solid by filtration, wash with water, and dry.
-
Step 3: Chlorination to 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
The hydroxyl group at the 4-position is converted to a more reactive chloro group, a crucial step for the subsequent nucleophilic substitution.
-
Reactant: 4-Hydroxy-5-phenylthieno[2,3-d]pyrimidine.
-
Reagent: Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend the 4-hydroxy-5-phenylthieno[2,3-d]pyrimidine (1.0 eq) in an excess of POCl₃.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Step 4: Hydrazinolysis to this compound
This final step introduces the key hydrazino functional group.
-
Reactant: 4-Chloro-5-phenylthieno[2,3-d]pyrimidine.
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).
-
Solvent: Ethanol or isopropanol.
-
Procedure:
-
Dissolve the 4-chloro-5-phenylthieno[2,3-d]pyrimidine (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 eq).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product often crystallizes out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield this compound.
-
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Causality Behind Experimental Choices and Reproducibility Considerations
-
Purity of Starting Materials: The purity of the initial benzaldehyde and malononitrile is critical. Impurities can lead to side reactions and a complex mixture of thiophene byproducts, complicating purification and reducing overall yield.
-
Control of Reaction Temperature: In the Gewald reaction, precise temperature control is necessary to avoid the decomposition of reactants and the formation of tars. Similarly, during chlorination with POCl₃, excessive heat can lead to degradation of the heterocyclic core.
-
Moisture-Sensitive Steps: The chlorination step is highly sensitive to moisture. The presence of water can lead to the hydrolysis of POCl₃ and the formation of phosphoric acid, which can interfere with the reaction and complicate the workup. Using anhydrous solvents and reagents is paramount for reproducibility.
-
Handling of Hydrazine: Hydrazine is a toxic and potentially explosive reagent. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment. The use of hydrazine hydrate is generally safer than anhydrous hydrazine.
-
Workup and Purification: The workup procedures, particularly the quenching of the chlorination reaction with ice, must be performed carefully to control the exothermic reaction. Purification by recrystallization is often sufficient for obtaining the final product in high purity. However, the choice of solvent for recrystallization can significantly impact the crystal form and, potentially, the biological activity of the compound.
II. Biological Evaluation: Navigating the Nuances of Kinase Assays
The thieno[2,3-d]pyrimidine scaffold is a well-established inhibitor of various protein kinases, including EGFR, PI3K, and VEGFR.[3][4][5] The hydrazino group in this compound can act as a versatile handle for further derivatization or can directly participate in binding to the kinase active site.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection of ADP Production: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescence signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Diagram of the Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Reproducibility in Biological Assays: Key Factors to Consider
The reproducibility of kinase inhibition data can be influenced by several factors:[6][7]
-
Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC₅₀ values. It is crucial to use a consistent and well-validated assay for comparative studies.
-
ATP Concentration: Since thieno[2,3-d]pyrimidines are ATP-competitive inhibitors, the IC₅₀ value is highly dependent on the ATP concentration used in the assay.[2] For meaningful comparisons, it is recommended to perform assays at the Kₘ value of ATP for the specific kinase.[6]
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches and suppliers, leading to inconsistencies in the results.
-
Compound Solubility and Stability: The solubility of the test compound in the assay buffer is critical. Poor solubility can lead to an underestimation of the true potency. The stability of the hydrazino group under assay conditions should also be considered, as degradation could lead to a loss of activity over time.
-
Cell-Based vs. Biochemical Assays: While biochemical assays are useful for determining direct enzyme inhibition, they do not always translate to cellular activity.[8] Factors such as cell permeability, metabolism, and off-target effects can influence the compound's efficacy in a cellular context.[8]
III. Comparative Analysis: Benchmarking Against Alternative Kinase Inhibitors
To provide a comprehensive understanding of the performance of this compound, it is essential to compare it with other kinase inhibitors. While direct comparative data for this specific compound is scarce in the literature, we can draw comparisons with other well-characterized thieno[2,3-d]pyrimidine derivatives and other classes of kinase inhibitors.
Selected Alternative Kinase Inhibitors
| Compound Class | Example Compound | Key Features & Rationale for Comparison |
| Thieno[2,3-d]pyrimidines | 6-tert-butyl-4-hydrazinylthieno[2,3-d]pyrimidine derivatives[9] | Structurally similar, allowing for the evaluation of the impact of the 5-phenyl group on activity and selectivity. |
| Thieno[2,3-d]pyrimidines | N-phenylthieno[2,3-d]pyrimidin-4-amines[10] | These compounds have been extensively studied as FGFR1 inhibitors, providing a benchmark for a specific kinase target. |
| Pyrido[2,3-d]pyrimidines | Various derivatives[11] | A closely related heterocyclic scaffold that also functions as an ATP-competitive kinase inhibitor, allowing for an assessment of the impact of the thiophene ring replacement. |
| Pyrazolo[3,4-d]pyrimidines | Various derivatives | Another bioisostere of purine that has been successfully developed into clinically approved kinase inhibitors (e.g., Ibrutinib). |
Comparative Performance Data (Illustrative)
The following table summarizes representative IC₅₀ values for various thieno[2,3-d]pyrimidine derivatives against different kinases, illustrating the potency and selectivity that can be achieved with this scaffold. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in assay conditions.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 0.18 | [10] |
| Thieno[2,3-d]pyrimidine derivative 17f | VEGFR-2 | 0.23 | [5] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative 8k | ROCK II | 0.001 | [12] |
| Thieno[2,3-d]pyrimidine derivative 6a | PI3Kα | 0.027 | [4] |
IV. Conclusion and Future Directions
This compound represents a valuable building block and a potential kinase inhibitor. Achieving reproducible experimental outcomes with this compound requires a thorough understanding of its synthesis, careful execution of biological assays, and a critical evaluation of the data in the context of relevant benchmarks.
Future research should focus on the systematic evaluation of this compound and its derivatives against a broad panel of kinases to fully elucidate its selectivity profile. Furthermore, detailed structure-activity relationship studies, guided by computational modeling, will be instrumental in designing next-generation thieno[2,3-d]pyrimidine-based inhibitors with improved potency, selectivity, and drug-like properties. By adhering to rigorous experimental practices and fostering a deeper understanding of the underlying chemical and biological principles, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
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A Multi-Faceted Approach to Confirming the Binding Mode of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine: A Comparative Guide
For researchers and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of rational drug design. The 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases and other enzymes.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for confirming the binding mode of this compound, comparing methodologies and offering insights into data interpretation. While specific experimental data for this exact molecule is not extensively published, this guide presents a best-practice workflow based on established methods for analogous compounds.
The Investigative Workflow: From Prediction to Validation
Confirming a binding mode is not a linear process but an iterative cycle of prediction, experimental testing, and refinement. Our approach is designed to build a self-validating dataset, where each piece of experimental evidence corroborates the others, leading to a high-confidence model of the ligand-target interaction.
Figure 1: A comprehensive workflow for confirming the binding mode of a novel compound.
Part 1: Initial Characterization - What is the Target and How Tightly Does it Bind?
Before determining how a compound binds, one must first identify what it binds to and with what affinity. The thieno[2,3-d]pyrimidine core is a common scaffold for kinase inhibitors.[1][2][5]
Protocol 1: Kinase Panel Screening
This high-throughput method provides a broad overview of a compound's selectivity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Data Analysis: Results are expressed as percent inhibition relative to a control. A significant "hit" is typically defined as >50% inhibition. This identifies primary targets and potential off-targets.
Protocol 2: In Vitro Kinase Assay (IC50 Determination)
Once a primary target is identified (e.g., RIPK2, c-Met), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Titration: Add the test compound in a series of dilutions (e.g., from 100 µM down to 1 nM).
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: Use a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
Comparative Data: Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 12j | c-Met | 25 | [2] |
| Compound 12j | VEGFR-2 | 48 | [2] |
| Hypothetical Data for Topic Compound | RIPK2 | To be determined | N/A |
| Compound 8 | Topoisomerase IIα | 41,670 | [3] |
| Compound B1 | EGFRL858R/T790M | 13 | [5] |
Part 2: Visualizing the Interaction - The Atomic-Level View
With a confirmed target and affinity, the next step is to obtain a high-resolution picture of the binding mode. Molecular docking provides a predictive starting point, while X-ray crystallography offers definitive experimental evidence.
Molecular Docking: A Predictive Model
Docking studies with related thieno[2,3-d]pyrimidine derivatives consistently predict a common binding motif within kinase active sites: the pyrimidine ring forms hydrogen bonds with the "hinge" region of the kinase.[2][5] For example, a derivative targeting EGFR T790M was shown to form a crucial hydrogen bond with the backbone of Met793 in the hinge region.[5]
For this compound, we would predict that the hydrazino group and the nitrogen atoms of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket. The phenyl group would likely occupy a hydrophobic pocket.
Figure 2: A generalized diagram of predicted binding interactions.
Protocol 3: X-Ray Crystallography (Co-crystallization)
This is the gold standard for determining the three-dimensional structure of a protein-ligand complex.
-
Protein Expression and Purification: Overexpress the target protein (e.g., the kinase domain of RIPK2) in a suitable system (e.g., E. coli or insect cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the this compound compound.
-
Crystallization Screening: Use robotic screening of hundreds of different buffer conditions (precipitants, pH, salts, additives) to find conditions that promote the growth of a well-ordered crystal of the protein-ligand complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) to obtain a diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. Build a model of the protein and ligand into the map and refine it to obtain the final, high-resolution structure. This will reveal the precise orientation of the ligand and all its interactions with the protein at an atomic level.
Part 3: Validation in Solution and by Function
While crystallography provides a static picture, it's crucial to validate these interactions in a more physiological context.
Protocol 4: Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful technique to identify which parts of a ligand are in close proximity to the protein in solution.
-
Sample Preparation: Prepare a solution of the target protein (e.g., 10-50 µM) and a higher concentration of the ligand (e.g., 1-2 mM) in a deuterated buffer.
-
NMR Experiment: Acquire two 1D proton NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton signals. In the "off-resonance" spectrum, irradiate a region where no protein signals exist.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the ligand protons that received saturation transfer from the protein, i.e., those that are in close contact with it.
-
Interpretation: The relative intensities of the signals in the STD spectrum indicate which protons of the ligand are most closely associated with the protein, providing an "epitope map" of the binding interaction. For our topic compound, we would expect to see strong signals from the phenyl ring and the thienopyrimidine core if they are indeed buried in the binding pocket.
Protocol 5: Site-Directed Mutagenesis
This experiment directly tests the functional importance of the amino acid residues identified as key interaction points by crystallography or docking.
-
Identify Key Residues: From your structural data, identify amino acids that form critical hydrogen bonds or hydrophobic interactions with the ligand (e.g., the hinge Met and the gatekeeper Thr).
-
Create Mutant Proteins: Use PCR-based mutagenesis to create versions of the protein where these key residues are changed to a non-interacting residue (e.g., Alanine).
-
Express and Purify Mutants: Express and purify the mutant proteins.
-
Re-run Biochemical Assays: Determine the IC50 of your compound against each mutant protein.
-
Analyze Results: A significant increase (e.g., >10-fold) in the IC50 for a mutant protein compared to the wild-type protein confirms that this specific residue is critical for the compound's binding and inhibitory activity.
Comparative Validation Data: Expected Outcomes
| Technique | Expected Result for a Validated Binding Mode | Alternative Compound Example |
| X-Ray Crystallography | Clear electron density for the ligand in the active site, showing H-bonds to the kinase hinge. | A pyrido[2,3-d]pyrimidine derivative (B1) showed H-bonds to Met793 and Cys797 in EGFR.[5] |
| STD-NMR | Strongest signals from the phenyl and thienopyrimidine protons; weaker signals from the solvent-exposed hydrazino group. | N/A (Methodology is standard) |
| Site-Directed Mutagenesis | Mutation of the hinge residue (e.g., M793A) leads to a >50-fold loss in potency (higher IC50). | N/A (Principle is broadly applied in kinase inhibitor validation) |
Conclusion
Confirming the binding mode of this compound requires a disciplined, multi-modal approach. By integrating computational prediction, biochemical affinity and selectivity profiling, high-resolution structural biology, and functional validation through mutagenesis, a researcher can build an unassailable case for a specific binding interaction. This detailed understanding is paramount for subsequent lead optimization efforts, enabling the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
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Zhang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Cilibrizzi, A., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Lv, K., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Pal, M., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry. Available at: [Link]
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El-Sayed, N. F., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Song, Y.-H., et al. (2021). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank. Available at: [Link]
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Xu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine: A Focus on Normal Versus Cancer Cells
A deep dive into the comparative cytotoxicity of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine in normal vs. cancer cells.
For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a compound is a critical step in the development of novel anticancer therapies. An ideal therapeutic agent should exhibit high toxicity toward cancer cells while sparing normal, healthy cells.[1][2] This guide provides a comparative overview of the cytotoxic effects of this compound, detailed experimental protocols for common assays, and an exploration of the underlying signaling pathways that may contribute to differential cell death.
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[3][4][5] The thienopyrimidine scaffold is considered a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy.[4] Several thienopyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis, oxidative stress, and mitotic catastrophe.[6]
This guide focuses on a specific derivative, this compound, and outlines a comprehensive strategy to evaluate its selective cytotoxicity. The experimental design detailed below utilizes the human breast adenocarcinoma cell line, MCF-7, as the cancer model and the non-tumorigenic human breast epithelial cell line, MCF-10A, as the normal cell counterpart. This pairing allows for a direct comparison of the compound's effects on cells from the same tissue origin, which is a crucial aspect of preclinical toxicity studies.[1]
Experimental Design for Comparative Cytotoxicity Analysis
The following workflow provides a systematic approach to assess the differential cytotoxic effects of this compound.
Caption: A schematic of the experimental workflow for assessing the comparative cytotoxicity of the test compound.
Detailed Experimental Protocols
Cell Culture
-
MCF-7 (Human Breast Adenocarcinoma):
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.[7][8][9][10]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[7][8][10]
-
Subculture: Passage cells at 70-80% confluency using 0.25% Trypsin-EDTA.[7][11]
-
-
MCF-10A (Non-tumorigenic Human Breast Epithelial):
-
Growth Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.[12][13]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[13][14]
-
Subculture: Passage cells at 70-80% confluency using 0.05% Trypsin-EDTA.[14]
-
MTT Assay (Cell Viability)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]
Protocol:
-
Seed MCF-7 and MCF-10A cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[15]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
LDH Assay (Cytotoxicity)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[19][20][21]
Protocol:
-
Seed and treat the cells as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Transfer 100 µL of the supernatant to a new 96-well plate.[19]
-
Add 100 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[19][20]
-
Measure the absorbance at 490 nm using a microplate reader.[19][20][21]
-
Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included.[20]
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, two key events are monitored: the activation of caspases and the externalization of phosphatidylserine (PS).[22]
-
Caspase-3/7 Activity Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[22] Their activation represents an irreversible commitment to cell death.
-
Protocol: Utilize a commercially available kit that employs a substrate for caspase-3/7. When cleaved by the active enzyme, the substrate releases a fluorescent or luminescent signal that can be quantified.[23]
-
-
Annexin V Staining: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[22][24]
-
Protocol: Use a kit containing a fluorescently conjugated Annexin V and a viability dye (like propidium iodide) to distinguish between early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.[25]
-
Data Analysis and Interpretation
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound. It represents the concentration required to inhibit cell proliferation by 50%.[2] A lower IC50 value indicates a more potent compound.
The selectivity index (SI) provides a quantitative measure of a compound's cancer-specific cytotoxicity and is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells).[2][26] A higher SI value is desirable as it signifies greater selectivity for cancer cells.[1][26]
Table 1: Hypothetical IC50 Values (µM) of this compound
| Cell Line | Assay | 24h | 48h | 72h |
|---|---|---|---|---|
| MCF-7 | MTT | 45.2 | 22.8 | 10.5 |
| LDH | 55.7 | 30.1 | 15.3 | |
| MCF-10A | MTT | >100 | 85.4 | 65.2 |
| | LDH | >100 | 92.1 | 75.8 |
Table 2: Hypothetical Selectivity Index (SI) of this compound
| Assay | 24h | 48h | 72h |
|---|---|---|---|
| MTT | >2.21 | 3.75 | 6.21 |
| LDH | >1.79 | 3.06 | 4.95 |
Potential Mechanisms of Selective Cytotoxicity
The differential sensitivity of cancer cells to certain therapeutic agents can often be attributed to their unique molecular characteristics. Thienopyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species.[6]
Caption: A simplified diagram of a potential apoptotic pathway induced by the test compound in cancer cells.
Further investigations could explore the effect of this compound on specific signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
Conclusion
This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of this compound. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can gain valuable insights into the compound's potential as a selective anticancer agent. The outlined protocols and data interpretation strategies offer a robust starting point for preclinical drug discovery and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, a compound whose handling requires careful consideration due to its chemical structure.
I. Hazard Assessment and Core Safety Principles
The fundamental principle for disposing of this compound is to treat it as a highly hazardous substance. The hydrazine component renders it reactive and toxic.[3][4] It is crucial to prevent its release into the environment by avoiding drain or trash disposal.[5][6] All waste containing this compound, including contaminated labware, must be collected and managed as hazardous waste.
Key Hazards:
-
Toxicity: Acutely toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Corrosivity: Can cause severe damage to skin and eyes upon contact.[1]
-
Carcinogenicity: Considered a suspected carcinogen.[2]
-
Reactivity: Hydrazine derivatives can be reactive and unstable.[3][4]
Due to these hazards, all handling and disposal preparation must be conducted within a certified chemical fume hood.[1][7]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this waste stream.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent dermal absorption, a primary route of exposure for hydrazine compounds.[2] |
| Eye Protection | Splash-proof chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[2][3] |
| Body Protection | Flame-resistant lab coat. | To protect skin from contamination.[3] |
| Respiratory | All handling must be performed in a chemical fume hood. | To prevent inhalation of potentially toxic dust or vapors.[1][7] |
III. Step-by-Step Disposal Protocol
The disposal of this compound waste should follow a systematic process of segregation, containment, and labeling, culminating in collection by a certified hazardous waste management service.
A. Waste Segregation and Collection
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[8]
-
Solid Waste:
-
Collect unreacted compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated solid waste container.[8]
-
This container should be a robust, sealable plastic or metal drum.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.[8]
-
B. Container Management and Labeling
-
Container Integrity: Use only appropriate and properly functioning waste containers. The container must have a secure, tight-fitting lid and be free of cracks or deterioration.[10]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Corrosive," "Suspected Carcinogen"
-
The date waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[9]
-
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[6][9] This minimizes the risk of spills and exposure.
C. Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
Secondary Containment: Place waste containers in a secondary containment bin to capture any potential leaks.
-
Segregation: Store the this compound waste away from incompatible materials, particularly acids and oxidizing agents.[10]
The following diagram illustrates the decision-making process for handling and disposing of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste.
D. Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][9]
-
Do Not Treat Independently: Do not attempt to neutralize or chemically treat the waste yourself.[8] The reactivity of hydrazine derivatives can lead to dangerous outcomes if not handled by trained professionals.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills: Do not attempt to clean up a spill of this compound. Evacuate the area and contact your institution's emergency response team or EH&S department immediately.[1][3]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. Remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11]
-
Inhalation: Move to fresh air immediately and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
-
By adhering to these stringent protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the wider community.
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Personal protective equipment for handling 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Comprehensive Handling and Safety Guide: 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
As a Senior Application Scientist, it is my priority to ensure that researchers can leverage novel chemical entities not only for their scientific potential but with the utmost confidence in their safety. This guide provides essential, field-proven safety and handling protocols for this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is grounded in the well-established and significant hazards of its primary functional group: the hydrazine moiety. The protocols herein are designed to be a self-validating system, prioritizing proactive safety measures based on the principles of chemical risk assessment.
Hazard Assessment: A Tale of Two Moieties
The risk profile of this compound is dominated by its hydrazine component, a class of compounds known for significant health risks.[1] The thienopyrimidine core, while biologically active and of great interest in drug discovery, presents a lower acute handling risk.[2]
The Primary Hazard: The Hydrazino Group The hydrazino (-NHNH₂) functional group dictates the primary safety precautions. Hydrazines are recognized as:
-
Acutely Toxic: Exposure via inhalation, ingestion, or skin absorption can be harmful or fatal.[3][4] Hydrazine exposure can lead to symptoms ranging from skin irritation and dizziness to severe central nervous system depression, pulmonary edema, and potential coma.[3]
-
Corrosive: Direct contact can cause severe burns to the skin and eyes.[4]
-
Suspected Carcinogen: The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a potential carcinogen.[3]
-
Skin Sensitizer: Hydrazine is a strong skin sensitizer, meaning initial exposure can lead to allergic reactions upon subsequent contact.[3]
The Core Scaffold: Thieno[2,3-d]pyrimidine This heterocyclic system is a privileged scaffold in medicinal chemistry, forming the basis for compounds investigated as anticancer, anti-infective, and anti-inflammatory agents.[2][5][6] While its biological activity is significant, the immediate, acute risks associated with handling the solid compound are superseded by the hazards of the hydrazine substituent.
Anticipated Hazard Profile Summary
| GHS Pictogram | Hazard Class | Precautionary Statement Summary |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[7] | |
| Skin Corrosion/Eye Damage | Causes severe skin burns and eye damage.[4] | |
| Carcinogenicity, Sensitization | May cause cancer and may cause an allergic skin reaction.[4][8] | |
| Skin/Eye/Respiratory Irritation | Causes skin, eye, and respiratory irritation.[9] |
The Hierarchy of Controls: Proactive Safety by Design
The most effective safety programs rely on the hierarchy of controls, a systematic approach to minimizing risk. Personal Protective Equipment (PPE), while critical, is the final line of defense after higher-level controls are implemented.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
Engineering Controls (First Line of Defense) The primary engineering control is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[4] This is critical to prevent inhalation of any airborne particles or vapors.[4]
-
Glove Box: For procedures requiring an inert atmosphere or enhanced containment, a glove box is recommended.[10]
Administrative Controls (Procedural Safeguards) These are the workplace policies and procedures that reinforce safety.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and reviewed by all personnel.[4]
-
Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[1]
-
Signage: The work area must be clearly marked with signs indicating the presence and hazards of a hydrazine derivative.[1]
-
Training: All personnel must be trained on the specific hazards of hydrazines and the procedures outlined in this guide and the lab-specific SOP.[4]
Personal Protective Equipment (PPE): The Last Line of Defense
When engineering and administrative controls are in place, PPE provides the final barrier. The following PPE is mandatory for all work with this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Routine Handling (in Fume Hood) | Not required if hood is functioning properly. | Chemical splash goggles AND a full-face shield.[4][10] | Double-gloving with compatible gloves (e.g., Neoprene or nitrile).[10] | Fire/flame-resistant lab coat, full-length pants, closed-toe shoes.[10] |
| Spill Cleanup / Emergency | Full-face, positive-pressure supplied-air respirator or self-contained breathing apparatus (SCBA).[11] | Included with full-face respirator. | Heavy-duty compatible gloves (e.g., Butyl rubber).[11] | Chemical-resistant suit or apron over standard lab attire. |
-
Eye and Face Protection: The combination of chemical splash goggles and a face shield is crucial. Goggles protect against splashes, while the face shield provides an additional barrier for the entire face from splashes and vapors.[10]
-
Hand Protection: Given that hydrazine derivatives can be fatal if absorbed through the skin, robust hand protection is non-negotiable.[10] Always consult the glove manufacturer's chemical resistance guide to confirm compatibility with hydrazines.[10] Remove the outer pair of gloves immediately after handling and wash hands thoroughly after all work is complete.[4]
-
Respiratory Protection: Respirators should only be used as a backup to engineering controls or during emergencies.[3] If a risk assessment indicates potential exposure above permissible limits, a complete respiratory protection program consistent with OSHA guidelines must be implemented.[3][11] Cartridge respirators are not considered suitable for hydrazine.[12]
Operational Protocols: From Benchtop to Waste
A systematic workflow minimizes the risk of exposure and contamination.
Caption: A step-by-step workflow for safely handling the compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Cover the work surface inside the hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, etc.) within the hood.
-
-
Handling:
-
Post-Handling & Decontamination:
-
Tightly reseal the main container and wipe it down with a damp cloth before returning it to its designated storage location.
-
Decontaminate all surfaces and equipment used.
-
Carefully package all contaminated disposable materials (bench paper, wipes, gloves) into a designated hazardous waste bag inside the hood.
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes cross-contamination (e.g., remove outer gloves first, then face shield/lab coat, then inner gloves).
-
-
Hygiene:
-
Wash hands thoroughly with soap and water immediately after removing gloves.[4]
-
Emergency Procedures: Planning for the Unexpected
Spill Response
-
DO NOT ATTEMPT TO CLEAN UP A SPILL OF HYDRAZINE DERIVATIVES. [4]
-
Immediate Actions:
-
Alert all personnel in the immediate area.
-
If safe to do so, remove all ignition sources.[10]
-
Evacuate the laboratory immediately.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's Environmental Health & Safety (EHS) and/or emergency response team from a safe location.[4]
-
Exposure Response Seek immediate medical attention in all cases of exposure.[4]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] |
Waste Disposal: Responsible Stewardship
All materials contaminated with this compound must be treated as hazardous waste.
-
Classification: The waste must be classified as acutely toxic chemical waste.
-
Segregation:
-
Containerization:
-
Disposal Pathway:
-
Store the sealed waste container in a designated, secure satellite accumulation area.
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.[14][15] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
-
References
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Hydrazine - Wikipedia . Wikipedia.
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Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate . Benchchem.
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SAFETY DATA SHEET . Sigma-Aldrich.
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SAFETY DATA SHEET - 4-Hydrazino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine hemihydrate . Fisher Scientific.
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SAFETY DATA SHEET - 2-Hydrazino-4-(trifluoromethyl)pyrimidine . Fisher Scientific.
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . MDPI - Molecules.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
